MTFSILi
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;3-(2-methylprop-2-enoyloxy)propylsulfonyl-(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3NO6S2.Li/c1-6(2)7(13)18-4-3-5-19(14,15)12-20(16,17)8(9,10)11;/h1,3-5H2,2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDHBCAWFMJEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=C)C(=O)OCCCS(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3LiNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MTFSILi chemical structure and properties
An In-depth Technical Guide to MTFSILi and Related Lithium Salts for Advanced Battery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of next-generation energy storage solutions, particularly advanced lithium batteries, necessitates the exploration of novel electrolyte materials that can offer enhanced safety, longevity, and performance. This technical guide provides a comprehensive overview of a promising methacrylic monomer, lithium 3-(2-methylprop-2-enoyloxy)propylsulfonyl-(trifluoromethylsulfonyl)azanide (this compound), and two closely related and widely used lithium salts: Lithium bis(fluorosulfonyl)imide (LiFSI) and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).
This document details their chemical structures, physicochemical properties, synthesis protocols, and their applications in creating advanced electrolyte systems, with a particular focus on single-ion conducting polymer electrolytes derived from this compound.
Chemical Structures and Identification
A clear understanding of the molecular architecture is fundamental to comprehending the properties and functions of these compounds.
This compound: A Monomer for Single-Ion Conductors
This compound is a unique molecule that combines a polymerizable methacrylate group with a lithium sulfonyl(trifluoromethanesulfonyl)imide moiety.[1] This design allows for its incorporation into a polymer backbone, effectively immobilizing the anionic component and creating a single-ion conducting polymer electrolyte where the primary charge carriers are lithium ions.[2]
LiFSI: A Promising Electrolyte Salt
LiFSI is increasingly recognized as a superior alternative to conventional lithium salts in electrolytes for lithium-ion batteries. It exhibits high thermal and electrochemical stability and is known to form a stable solid electrolyte interphase (SEI) on the anode.[3][4]
LiTFSI: A Well-Established Lithium Salt
LiTFSI is a widely studied and utilized lithium salt in battery electrolytes due to its excellent thermal stability, high ionic conductivity, and good solubility in various organic solvents.[5][6] However, it can cause corrosion of the aluminum current collector at high potentials.[6]
Physicochemical Properties
The following tables summarize the key quantitative data for this compound, LiFSI, and LiTFSI, facilitating a direct comparison of their properties.
Table 1: General and Physical Properties
| Property | This compound | LiFSI | LiTFSI |
| IUPAC Name | lithium;3-(2-methylprop-2-enoyloxy)propylsulfonyl-(trifluoromethylsulfonyl)azanide | Lithium bis(fluorosulfonyl)azanide | Lithium bis(trifluoromethylsulfonyl)azanide[5] |
| CAS Number | 1426833-00-2 | 171611-11-3 | 90076-65-6[5] |
| Molecular Formula | C₈H₁₁F₃LiNO₆S₂[1] | F₂LiNO₄S₂ | C₂F₆LiNO₄S₂[5] |
| Molecular Weight ( g/mol ) | 345.23[1] | 187.07 | 287.09[5] |
| Appearance | White to almost white crystalline powder | White powder[7] | White solid[5] |
| Melting Point (°C) | - | ~140[7] | 236[5] |
| Density (g/cm³) | - | - | 2.15 (at 20 °C)[5] |
| Solubility in Water | - | - | 80.65% (at 22 °C)[5] |
Table 2: Electrochemical Properties
| Property | This compound (in Polymer Electrolyte) | LiFSI | LiTFSI |
| Ionic Conductivity (S/cm) | > 3 x 10⁻³ at 60°C (in PEO matrix)[8]; Approaching 1 x 10⁻² at 150°C (in polymer blend)[8] | - | - |
| Li⁺ Transference Number | ~0.9[8] | - | - |
| Electrochemical Stability Window (vs. Li/Li⁺) | Up to 4.7 V[8] | >5.0 V[4] | ~5.0 V (can corrode Al > 3.5 V)[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of these compounds and their application in battery electrolytes.
Synthesis of LiTFSI
This protocol is based on a one-pot synthesis method described in patents.[9][10]
Objective: To synthesize Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).
Materials:
-
Alkyl lithium (e.g., n-butyllithium) in a non-polar solvent
-
Trifluoromethane (CF₃H) gas
-
Lithium bis(fluorosulfonyl)imide (LiFSI)
-
Anhydrous ether (e.g., diethyl ether or n-butyl ether)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
-
Low-temperature reaction vessel
Procedure:
-
Preparation of Trifluoromethyl Lithium:
-
Under an inert atmosphere, cool a solution of alkyl lithium in a non-polar solvent to between -70°C and -50°C in a low-temperature reaction vessel.
-
Slowly bubble trifluoromethane gas into the cooled solution. The reaction is exothermic, so maintain the temperature within the specified range by controlling the gas flow rate.
-
Continue the gas introduction until the reaction temperature no longer shows a significant change, indicating the completion of the trifluoromethyl lithium formation.
-
-
Reaction with LiFSI:
-
Prepare a solution of LiFSI in an anhydrous ether.
-
Slowly add the LiFSI solution dropwise to the freshly prepared trifluoromethyl lithium solution while maintaining the reaction temperature between -30°C and 0°C.
-
A white precipitate of lithium fluoride (LiF) will form during the addition.
-
After the complete addition of the LiFSI solution, allow the reaction to proceed for an additional two hours at the same temperature.
-
-
Isolation and Purification:
-
Filter the reaction mixture to remove the precipitated LiF.
-
Concentrate the filtrate under reduced pressure to evaporate the solvent, yielding a white solid crude product.
-
Wash the crude product with dichloromethane and filter.
-
Dry the resulting white solid under vacuum at 80°C to obtain pure LiTFSI.
-
Conclusion
This compound, LiFSI, and LiTFSI represent a crucial class of materials for the advancement of lithium battery technology. This compound, in particular, offers a pathway to the development of single-ion conducting polymer electrolytes that can mitigate many of the challenges associated with traditional liquid electrolytes. LiFSI and LiTFSI continue to be important as high-performance electrolyte salts. A thorough understanding of their chemical structures, properties, and synthesis, as provided in this guide, is essential for researchers and scientists working to develop the next generation of energy storage devices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fuel Cell & Battery Research at SPECIFIC POLYMERS [specificpolymers.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Lithium bis(trifluoromethanesulfonyl)imide - Wikipedia [en.wikipedia.org]
- 6. lithium-bis-trifluoromethanesulfonyl-imide-litfsi-a-prominent-lithium-salt-in-lithium-ion-battery-electrolytes-fundamentals-progress-and-future-perspectives - Ask this paper | Bohrium [bohrium.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 1426833-00-2 | Benchchem [benchchem.com]
- 9. CN109369474B - Preparation method of lithium bis (trifluoromethylsulfonyl) imide - Google Patents [patents.google.com]
- 10. Preparation method of lithium bis(trifluoromethanesulphonyl)imide salt - Eureka | Patsnap [eureka.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)
This technical guide provides a comprehensive overview of the primary synthesis pathways for Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI), a crucial component in modern energy storage systems and various chemical applications. The document details key synthetic routes, presents quantitative data for comparison, and outlines detailed experimental protocols.
Introduction
Lithium bis(trifluoromethanesulfonyl)imide, commonly abbreviated as LiTFSI, is a lithium salt of the bis(trifluoromethanesulfonyl)imide anion (TFSI⁻). Its high thermal and electrochemical stability, along with good ionic conductivity, makes it a superior alternative to conventional lithium salts like lithium hexafluorophosphate (LiPF₆) in electrolytes for lithium-ion batteries. This guide explores the core methodologies for the synthesis of the LiTFSI monomer.
Core Synthesis Pathways
There are several established routes for the synthesis of LiTFSI. The most prominent methods include:
-
The Sulfonylation of Ammonia/Amines Route: This is a traditional and widely referenced method that typically begins with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O).
-
The Trifluoromethane Route: A more direct approach that utilizes trifluoromethane (CHF₃) as a key starting material.
-
Electrochemical Synthesis: A novel and emerging pathway that offers a more environmentally benign process.
Quantitative Data Summary
The following table summarizes key quantitative data associated with various LiTFSI synthesis pathways, providing a comparative analysis of their efficiencies and the purity of the final product.
| Synthesis Pathway | Key Reactants | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Sulfonylation of Ammonia | Trifluoromethanesulfonyl chloride, Ammonia | ~60% | >99% after purification | Well-established method | Multiple steps, lower initial yield |
| Improved Sulfonylation | Sulfuryl chloride (SO₂Cl₂) | 94% | >99.99% after recrystallization | High yield and purity | Involves fluorination steps |
| Trifluoromethane Route | Trifluoromethane, Alkyl lithium | Not specified | High | Simplified process ("one-pot") | Requires cryogenic conditions |
| Electrochemical Synthesis | Nitrogen (N₂), Lithium, Trifluoromethanesulfonyl chloride | 48.9% (N₂ to LiTFSI conversion) | Not specified | Mild conditions, direct from N₂ | Emerging technology, energy efficiency |
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthesis pathways for LiTFSI.
Caption: General overview of the sulfonylation route for LiTFSI synthesis.
Caption: The "one-pot" synthesis of LiTFSI starting from trifluoromethane.
Caption: A novel electrochemical pathway for LiTFSI synthesis from nitrogen gas.
Experimental Protocols
The following are detailed methodologies for the key synthesis routes.
Protocol 1: Synthesis of LiTFSI via Sulfonylation of Ammonia
This protocol is a generalized representation based on established chemical principles.
Step 1: Synthesis of Bis(trifluoromethanesulfonyl)imide (HTFSI)
-
In a reaction vessel equipped with a stirrer and a cooling system, a nonpolar inert solvent is introduced.
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and an organic amine (acting as a base) are added to the solvent.
-
Anhydrous liquid ammonia is then carefully introduced into the mixture at a controlled temperature, typically between -20°C and 80°C.
-
The reaction is allowed to proceed, leading to the formation of a quaternary ammonium salt of bis(trifluoromethanesulfonyl)imide.
-
The solvent is removed by distillation to obtain the solid quaternary ammonium salt.
-
The solid is then dissolved in an aqueous solution and reacted with a strong acid (e.g., HCl) to protonate the imide, followed by extraction with an organic solvent to isolate the HTFSI.
Step 2: Lithiation of HTFSI
-
The purified HTFSI is dissolved in deionized water.
-
A stoichiometric amount of a lithium source, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃), is slowly added to the solution while stirring.
-
The reaction proceeds to form an aqueous solution of LiTFSI.
-
The water is then evaporated under reduced pressure to obtain the crude LiTFSI product.
Step 3: Purification of LiTFSI
-
The crude LiTFSI is dissolved in an appropriate organic solvent (e.g., an ether).
-
The solution is filtered to remove any insoluble impurities.
-
A solid solvate complex of LiTFSI is crystallized from the solution, often by cooling.[1]
-
The solvate complex is separated from the solution and then dissociated by heating under vacuum to remove the complexing solvent, yielding the purified solid LiTFSI.[1] An overall yield of 94% with a purity of 99.99% after recrystallization has been reported for an optimized version of this process.[2]
Protocol 2: Synthesis of LiTFSI via the Trifluoromethane Route
This "one-pot" synthesis offers a more streamlined approach.[2]
Step 1: Preparation of Trifluoromethyl Lithium (CF₃Li)
-
Under an inert atmosphere (e.g., nitrogen) and anhydrous conditions, an alkyl lithium solution (e.g., tert-butyl lithium in pentane) is mixed with a nonpolar solvent (e.g., tert-butyl ether) in a reaction vessel.[2]
-
The solution is cooled to a low temperature, typically between -70°C and -50°C.[2]
-
Trifluoromethane (CHF₃) gas is bubbled through the solution, maintaining the low temperature.[2] The reaction is complete when there is no longer a noticeable change in temperature.[2]
Step 2: Synthesis of LiTFSI
-
In a separate vessel, lithium bis(fluorosulfonyl)imide (LiFSI) is dissolved in a nonpolar solvent (e.g., n-butyl ether).[2]
-
This LiFSI solution is then slowly added dropwise to the previously prepared trifluoromethyl lithium solution.[2]
-
The reaction temperature is controlled between -30°C and 0°C.[2] During the addition, a white solid (lithium fluoride) will precipitate.[2]
-
After the addition is complete, the reaction is allowed to proceed for a couple of hours.[2]
-
The reaction mixture is then filtered to remove the precipitated solid.
-
The filtrate is subjected to vacuum evaporation to remove the solvent, yielding the LiTFSI product as a white solid, which is then dried under vacuum.[2]
Protocol 3: Electrochemical Synthesis of LiTFSI
This method represents a cutting-edge approach to LiTFSI synthesis.
Step 1: Electrocatalytic Reduction of N₂ to Li₃N (Discharge Phase)
-
A Li-N₂ battery setup is used, where lithium metal serves as the anode.
-
During the discharge process, nitrogen gas is catalytically reduced at the cathode in the presence of lithium ions to form lithium nitride (Li₃N).[3]
Step 2: Acylation of Li₃N
-
The formed lithium nitride is then reacted with trifluoromethanesulfonyl chloride (CF₃SO₂Cl).[3]
-
This acylation reaction produces LiTFSI and lithium chloride (LiCl) as a byproduct.[3]
Step 3: Oxidation of LiCl (Charge Phase)
-
During the charging phase of the Li-N₂ battery, the byproduct LiCl is oxidized, completing the synthetic cycle.[3]
-
This process has demonstrated a conversion efficiency from N₂ to LiTFSI of 48.9%.[3]
Conclusion
The synthesis of LiTFSI can be achieved through various pathways, each with its own set of advantages and challenges. The traditional sulfonylation route is well-understood and capable of producing high-purity material, though it often involves multiple steps. The trifluoromethane route offers a more direct and simplified "one-pot" synthesis but requires careful control of low-temperature conditions. The emerging electrochemical synthesis presents a promising, more sustainable alternative by utilizing nitrogen gas directly under mild conditions. The choice of synthesis pathway will depend on factors such as desired scale, purity requirements, and available resources. Further research and development, particularly in the area of electrochemical synthesis, are expected to lead to even more efficient and environmentally friendly methods for producing this critical material.
References
Physical and chemical characteristics of Poly(MTFSILi)
An In-depth Technical Guide to the Physical and Chemical Characteristics of Poly(MTFSILi)
This guide is intended for researchers, scientists, and drug development professionals interested in the properties and applications of Poly(lithium 3-[(trifluoromethane)sulfonamidosulfonyl]propyl methacrylate), or Poly(this compound).
Introduction
Poly(this compound) is a single-ion conducting polymer electrolyte that has garnered significant interest for its potential applications in next-generation solid-state lithium batteries. Its unique structure, where the trifluoromethanesulfonyl imide (TFSI) anion is covalently attached to the methacrylate polymer backbone, allows for the facile transport of lithium cations while immobilizing the anions. This property helps to mitigate the formation of concentration gradients and dendrites, which are common challenges in traditional liquid electrolytes, thereby enhancing battery safety and performance.
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Poly(this compound), including detailed experimental protocols for its synthesis and characterization, and a summary of its key properties in tabular and graphical formats.
Experimental Protocols
Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes the synthesis of Poly(this compound) from the this compound monomer using a free-radical initiator.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous Acetonitrile (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Dialysis membrane (for purification)
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, add the desired amount of this compound monomer and AIBN (typically 1-2 mol% with respect to the monomer).
-
Degassing: Subject the solid components to several cycles of vacuum and argon/nitrogen backfill to remove any dissolved oxygen, which can inhibit polymerization.
-
Solvent Addition: In a separate round-bottom flask, add anhydrous acetonitrile. Degas the solvent by bubbling with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: Transfer the degassed solvent to the Schlenk flask containing the monomer and initiator via a cannula under a positive pressure of inert gas.
-
Polymerization: Heat the reaction mixture to 60-70 °C with constant stirring. The polymerization is typically carried out for 12-24 hours.
-
Purification: After the reaction is complete, the polymer solution is purified. A common method is dialysis against fresh solvent for several days to remove unreacted monomer and initiator fragments.
-
Isolation: The purified polymer is isolated by evaporating the solvent, followed by drying in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Characterization Techniques
NMR spectroscopy is used to confirm the chemical structure of the synthesized Poly(this compound).
Sample Preparation:
-
Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d6 or Acetonitrile-d3).
-
Transfer the solution to an NMR tube.
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 s
-
-
¹⁹F NMR:
-
Number of scans: 64-256
-
Relaxation delay: 1-5 s
-
Data Analysis:
-
Confirm the disappearance of the vinyl proton peaks from the monomer spectrum.
-
Analyze the characteristic peaks of the polymer backbone and the TFSI side chains.
DSC is employed to determine the glass transition temperature (Tg) of the polymer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.
-
Seal the pan hermetically.
Instrument Parameters:
-
Temperature Program:
-
Heat from room temperature to a temperature above the expected Tg (e.g., 150 °C) at a heating rate of 10 °C/min to erase the thermal history.
-
Cool to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).
-
Heat again to the upper temperature at 10 °C/min.
-
-
Atmosphere: Inert (e.g., Nitrogen or Argon) with a constant flow rate (e.g., 50 mL/min).
Data Analysis:
-
The glass transition temperature (Tg) is determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.
TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymer.
Sample Preparation:
-
Weigh 5-10 mg of the dry polymer into a TGA pan (e.g., alumina or platinum).
Instrument Parameters:
-
Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Inert (e.g., Nitrogen or Argon) with a constant flow rate (e.g., 50 mL/min).
Data Analysis:
-
The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or the peak of the derivative weight loss curve.
EIS is utilized to measure the ionic conductivity of the polymer electrolyte.
Sample Preparation:
-
Prepare a thin, free-standing film of the polymer electrolyte (typically 50-100 µm thick) by solvent casting.
-
Ensure the film is completely dry by heating under vacuum.
-
Sandwich the polymer film between two blocking electrodes (e.g., stainless steel or gold) of a known area in a coin cell or a specialized conductivity cell.
Instrument Parameters:
-
Frequency Range: Typically from 1 MHz down to 0.1 Hz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 10 mV) is applied.
-
Temperature Control: The measurement is performed at various temperatures in a controlled environment.
Data Analysis:
-
A Nyquist plot (Z'' vs. Z') is generated. The bulk resistance (Rb) of the electrolyte is determined from the intercept of the semicircle with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the thickness of the polymer film and A is the electrode area.
Data Presentation
Physical and Chemical Properties of Poly(this compound)
| Property | Symbol | Typical Value |
| Glass Transition Temperature | Tg | 80 - 120 °C |
| Decomposition Temperature (5% weight loss) | Td₅ | > 250 °C |
| Electrochemical Stability Window | ESW | up to 4.5 V vs. Li/Li⁺ |
| Lithium-ion Transference Number | tLi⁺ | ~0.8 - 0.9[1] |
Ionic Conductivity of Poly(this compound) at Various Temperatures
| Temperature (°C) | Ionic Conductivity (S/cm) |
| 25 | 10⁻⁷ - 10⁻⁶ |
| 60 | 10⁻⁵ - 10⁻⁴ |
| 80 | 10⁻⁴ - 10⁻³ |
| 150 | approaching 1 x 10⁻²[1] |
Mandatory Visualization
Experimental Workflow: Synthesis and Characterization of Poly(this compound)
Caption: Workflow for the synthesis and characterization of Poly(this compound).
Logical Relationship: Factors Influencing Ionic Conductivity
Caption: Key factors influencing the ionic conductivity of Poly(this compound).
References
A Journey Through Time: The Historical Context of Single-Ion Conductors for Energy Storage
A Technical Guide on the Evolution of Materials Designed to Enhance Battery Performance and Safety
The quest for safer, more efficient, and higher-energy-density storage systems has been a driving force in materials science for over a century. At the heart of this endeavor lies the electrolyte, the critical component that facilitates the flow of ions between the electrodes. While early battery technologies relied on liquid electrolytes, their inherent safety risks and performance limitations spurred the exploration of solid-state alternatives. This technical guide delves into the historical development of a pivotal class of solid electrolytes: single-ion conductors. By immobilizing one of the ionic species, these materials promised to overcome fundamental hurdles in battery performance, a promise that continues to fuel research and development to this day.
From Dual-Ion Conduction to the Single-Ion Paradigm: A Historical Overview
The story of solid-state ionics begins in the 19th century with Michael Faraday's discovery of ionic conductivity in solid compounds like silver sulfide and lead(II) fluoride. However, it was the development of solid electrolytes with high ionic conductivity in the mid-20th century, such as yttria-stabilized zirconia (YSZ) and beta-alumina, that laid the groundwork for practical solid-state electrochemical devices.
Early polymer electrolytes, pioneered in the 1970s, were a significant breakthrough. These materials, typically based on poly(ethylene oxide) (PEO) complexed with lithium salts (e.g., PEO-LiX), offered flexibility and ease of processing. However, a critical challenge soon became apparent: in these systems, both the cations (Li⁺) and the anions (X⁻) were mobile. This "dual-ion" conduction leads to the formation of salt concentration gradients during battery operation, a phenomenon known as concentration polarization. This polarization results in a significant voltage drop, limits the power output of the battery, and can promote the growth of lithium dendrites, which can cause short circuits and catastrophic failure.
This fundamental limitation of dual-ion conductors led to the conception of the "single-ion conductor" (SIC) or "single-ion conducting polymer electrolyte" (SICPE). The core principle of a single-ion conductor is to immobilize one of the ionic species—typically the anion—to the polymer backbone or within a solid framework, allowing only the desired cation (e.g., Li⁺) to move freely. This design, in theory, would lead to a cation transference number (the fraction of the total ionic current carried by the cations) of unity (t₊ = 1), thereby eliminating concentration polarization and its detrimental effects.
The development of single-ion conductors can be broadly categorized into several key phases:
-
Early Concepts and Polyelectrolytes (1980s-1990s): The initial approaches to creating single-ion conductors involved the use of polyelectrolytes, where the anionic groups were covalently bonded to the polymer backbone. Early examples included sulfonated polymers like poly(styrene sulfonate). While these materials successfully immobilized the anions, they often suffered from very low ionic conductivity due to the strong association between the lithium ions and the fixed anionic sites, as well as the rigid nature of the polymer backbones.
-
Improving Flexibility and Dissociation (1990s-2000s): Recognizing the limitations of early designs, researchers began to focus on strategies to improve the mobility of the charge carriers. This involved designing polymer architectures with more flexible backbones, such as those incorporating PEO segments, and introducing anionic groups with more delocalized charges to weaken the ion pairing with lithium. The development of lithium salts with large, charge-delocalized anions, such as bis(trifluoromethanesulfonyl)imide (TFSI⁻), was a significant step in this direction.
-
Advanced Architectures and Nanocomposites (2000s-Present): More recent research has explored sophisticated polymer architectures, including block copolymers and graft copolymers, to create well-defined nanostructures that can decouple the mechanical properties from the ion-conducting pathways. Additionally, the incorporation of ceramic nanoparticles (nanocomposites) has been shown to enhance ionic conductivity by disrupting polymer crystallinity and providing alternative ion transport pathways at the polymer-ceramic interface. The development of ceramic single-ion conductors, such as lithium lanthanum zirconium oxide (LLZO), has also provided a parallel and promising avenue of research.
Quantitative Performance of Single-Ion Conductors: A Historical Perspective
The primary metrics for evaluating the performance of a single-ion conductor are its ionic conductivity (σ) and its cation transference number (t₊). The ideal single-ion conductor would possess high ionic conductivity (approaching that of liquid electrolytes, ~10⁻³ S/cm at room temperature) and a transference number close to unity. The following tables provide a summary of the typical performance of different classes of single-ion conductors, illustrating the progress made over the decades.
| Era | Material Class | Example Material | Typical Ionic Conductivity (S/cm) at Room Temperature | Typical Cation Transference Number (t₊) |
| 1980s | Early Polyelectrolytes | Lithium poly(styrene sulfonate) | 10⁻⁸ - 10⁻⁷ | ~0.9 - 1.0 |
| 1990s | PEO-based SICs | PEO-grafted polysiloxanes with sulfonate groups | 10⁻⁷ - 10⁻⁶ | ~0.8 - 0.95 |
| 2000s | Advanced Polymer Architectures | Block copolymers with a polyelectrolyte block | 10⁻⁶ - 10⁻⁵ | ~0.85 - 0.98 |
| 2010s-Present | Nanocomposite Polymer Electrolytes | PEO-based SICs with ceramic fillers (e.g., SiO₂, TiO₂) | 10⁻⁵ - 10⁻⁴ | ~0.9 - 0.99 |
| 2010s-Present | Ceramic Single-Ion Conductors | Lithium Lanthanum Zirconium Oxide (LLZO) | 10⁻⁴ - 10⁻³ | ~1.0 |
Note: The values presented are representative and can vary significantly based on the specific synthesis method, composition, and measurement conditions.
Key Experimental Protocols
The synthesis and characterization of single-ion conductors involve a range of specialized techniques. Below are detailed methodologies for the synthesis of a representative early and a modern single-ion conductor, as well as the protocols for measuring their key performance metrics.
Synthesis of a Historical Single-Ion Conductor: Lithium Poly(styrene sulfonate)
This protocol describes a typical method for the synthesis of a simple, early-stage single-ion conductor.
Materials:
-
Styrene
-
Divinylbenzene (DVB) as a cross-linker
-
Azobisisobutyronitrile (AIBN) as an initiator
-
Chlorosulfonic acid
-
Lithium hydroxide (LiOH)
-
Anhydrous solvents (e.g., dichloromethane, methanol)
Procedure:
-
Polymerization: In a nitrogen-filled flask, dissolve styrene and a small amount of DVB in an appropriate solvent. Add AIBN and heat the mixture under reflux for several hours to initiate free-radical polymerization, forming a cross-linked polystyrene network.
-
Sulfonation: Cool the polymer solution and slowly add chlorosulfonic acid dropwise at a controlled low temperature (e.g., 0 °C) to introduce sulfonyl chloride groups onto the phenyl rings of the polystyrene.
-
Hydrolysis: Carefully pour the reaction mixture into ice-water to hydrolyze the sulfonyl chloride groups to sulfonic acid groups.
-
Neutralization and Ion Exchange: Neutralize the resulting poly(styrene sulfonic acid) with a solution of lithium hydroxide to form lithium poly(styrene sulfonate).
-
Purification: Purify the polymer by dialysis against deionized water to remove any unreacted reagents and excess lithium salts.
-
Drying: Dry the purified lithium poly(styrene sulfonate) under vacuum to obtain the final single-ion conducting polymer.
Synthesis of a Modern Single-Ion Conductor: A PEO-based Block Copolymer Electrolyte
This protocol outlines a more contemporary approach to synthesizing a single-ion conductor with improved performance.
Materials:
-
A macroinitiator (e.g., a PEO-based macroinitiator for atom transfer radical polymerization - ATRP)
-
A monomer containing a protected anionic group (e.g., sodium 4-styrenesulfonate)
-
A catalyst system for controlled radical polymerization (e.g., CuBr/PMDETA for ATRP)
-
A lithium salt for ion exchange (e.g., lithium triflate)
-
Appropriate anhydrous solvents
Procedure:
-
Polymerization: In a glovebox, dissolve the PEO-based macroinitiator, the protected anionic monomer, and the catalyst system in an anhydrous solvent. Polymerize the monomer from the end of the PEO macroinitiator via a controlled radical polymerization technique like ATRP. This creates a well-defined block copolymer structure (e.g., PEO-b-poly(sodium 4-styrenesulfonate)).
-
Ion Exchange: After polymerization, dissolve the block copolymer in a suitable solvent and perform an ion exchange reaction by adding a lithium salt. This replaces the sodium counter-ions with lithium ions.
-
Purification: Purify the resulting lithium-containing block copolymer by precipitation in a non-solvent and subsequent washing to remove the sodium salt byproduct and any unreacted reagents.
-
Membrane Casting: Dissolve the purified polymer in a suitable solvent and cast it into a thin film on a flat surface. Slowly evaporate the solvent to form a self-standing single-ion conducting polymer electrolyte membrane.
-
Drying: Thoroughly dry the membrane under vacuum at an elevated temperature to remove any residual solvent.
Characterization of Ionic Conductivity: Electrochemical Impedance Spectroscopy (EIS)
Principle:
EIS is a non-destructive technique used to measure the bulk ionic conductivity of the electrolyte. An alternating current (AC) signal of varying frequency is applied to a symmetric cell (e.g., Stainless Steel | Electrolyte | Stainless Steel), and the impedance response is measured.
Procedure:
-
Cell Assembly: Sandwich the single-ion conductor membrane between two blocking electrodes (e.g., stainless steel or gold) of a known area. Ensure good contact between the electrolyte and the electrodes.
-
Measurement: Place the cell in a temperature-controlled chamber. Connect the cell to a potentiostat with an EIS module. Apply a small AC voltage perturbation (typically 10-20 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Data Analysis: Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance). The high-frequency intercept of the semicircle with the real axis corresponds to the bulk resistance (R_b) of the electrolyte.
-
Calculation: Calculate the ionic conductivity (σ) using the following formula: σ = L / (R_b * A) where L is the thickness of the electrolyte membrane and A is the electrode area.
Characterization of Cation Transference Number: Potentiostatic Polarization Method
Principle:
This method, often referred to as the Bruce-Vincent method, involves applying a small DC voltage across a symmetric lithium cell (Li | Electrolyte | Li) and monitoring the current over time. The initial current is carried by both ions (in the case of any mobile anions), while the steady-state current is carried only by the lithium ions.
Procedure:
-
Cell Assembly: Assemble a symmetric cell with the single-ion conductor membrane sandwiched between two lithium metal electrodes in an inert atmosphere (e.g., an argon-filled glovebox).
-
Initial EIS: Measure the initial interfacial resistance (R_i,0) and bulk resistance (R_b,0) of the cell using EIS.
-
Polarization: Apply a small DC voltage (ΔV, typically 10-20 mV) across the cell and record the current as a function of time until a steady-state current (I_ss) is reached.
-
Final EIS: After reaching steady state, measure the final interfacial resistance (R_i,ss) and bulk resistance (R_b,ss) using EIS.
-
Calculation: Calculate the cation transference number (t₊) using the following equation: t₊ = I_ss * (ΔV - I_0 * R_i,0 - I_0 * R_b,0) / (I_0 * (ΔV - I_ss * R_i,ss - I_ss * R_b,ss)) where I_0 is the initial current immediately after applying the voltage. For an ideal single-ion conductor, I_0 should be very close to I_ss, and t₊ will be close to 1.
Visualizing the Evolution of Single-Ion Conductor Design
The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the historical development of single-ion conductors.
The Future of Single-Ion Conductors
The development of single-ion conductors represents a significant and ongoing effort to create the next generation of safe and high-performance energy storage devices. While considerable progress has been made in increasing ionic conductivity and achieving near-unity transference numbers, challenges remain, particularly in balancing high conductivity with good mechanical properties and interfacial stability with electrodes. The historical journey from simple polyelectrolytes to complex, nanostructured materials highlights the power of rational design in overcoming fundamental scientific hurdles. As research continues to push the boundaries of materials science, single-ion conductors are poised to play a crucial role in the future of energy storage.
Theoretical and Computational Investigations of MTFSILi-Based Single-Ion Conducting Polymer Electrolytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of next-generation lithium-ion batteries with enhanced safety and performance necessitates the transition from conventional liquid electrolytes to solid-state electrolytes. Among the most promising candidates are single-ion conducting polymer electrolytes (SIPEs), which offer the potential for high lithium-ion transference numbers (tLi+), thereby mitigating concentration polarization and suppressing dendrite formation. This technical guide focuses on a specific class of SIPEs based on the monomer lithium (trifluoromethanesulfonyl)(methacryloyl)imide (MTFSILi).
When polymerized, the MTFSI- anion is covalently bonded to the polymer backbone, creating a polyelectrolyte where only the Li+ cations are mobile, leading to a tLi+ approaching unity.[1] This guide provides an in-depth overview of the theoretical and computational approaches used to study this compound systems, alongside detailed experimental protocols for their synthesis and characterization.
I. Theoretical and Computational Studies
Computational modeling, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, plays a pivotal role in understanding the fundamental properties of this compound-based electrolytes at the molecular level. These methods provide insights into ion coordination, transport mechanisms, and structural characteristics that are often difficult to obtain experimentally.
A. DFT Calculations: Monomer Structure and Ion Interactions
DFT calculations are employed to determine the optimized geometry of the this compound monomer and to probe the nature of the interaction between the lithium cation and the MTFSI- anion.
Quantitative Data from DFT Studies
Table 1: Calculated Interaction Energies and Structural Parameters for LiTFSI
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Li+ Binding Energy | -130 to -150 kcal/mol | DFT | [2] |
| Optimized Li-O distance | ~1.9 - 2.1 Å | DFT | [2] |
| Optimized Li-N distance | ~2.0 - 2.2 Å | DFT |[2] |
B. Molecular Dynamics Simulations: Polymer Electrolyte Properties
MD simulations are instrumental in studying the dynamic properties of poly(this compound) electrolytes, including lithium-ion diffusion and the coordination environment of Li+ within the polymer matrix.
Quantitative Data from MD Simulations
Direct MD simulation data for poly(this compound) homopolymers is limited in the public domain. The following table presents typical ranges for Li+ diffusion coefficients in single-ion conducting polymers and LiTFSI-based polymer electrolytes, which can serve as a benchmark for expected values in poly(this compound) systems.
Table 2: Lithium-Ion Diffusion Coefficients in Polymer Electrolytes
| System | Li+ Diffusion Coefficient (cm²/s) | Temperature (K) | Method | Reference |
|---|---|---|---|---|
| PEO-LiTFSI | 10⁻⁸ - 10⁻⁷ | 333 - 423 | MD Simulation | [3] |
| Single-Ion Conducting Polymer | 10⁻⁹ - 10⁻⁸ | 353 | MD Simulation |[4] |
Computational Workflow
The general workflow for computational studies of polymer electrolytes using DFT and MD is a multi-step process.
Caption: Computational workflow for polymer electrolyte design.
II. Experimental Protocols
A. Synthesis of this compound Monomer
A detailed, validated protocol for the synthesis of the this compound monomer is not explicitly available in the reviewed literature. The following is a generalized procedure adapted from the synthesis of similar functionalized TFSI monomers.
Materials:
-
3-Hydroxypropyl methacrylate
-
Triethylamine (or other suitable base)
-
Bis(trifluoromethanesulfonyl)imide (TFSI-H)
-
Lithium hydroxide (or other lithium salt for ion exchange)
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile)
Procedure:
-
Esterification: React 3-hydroxypropyl methacrylate with a sulfonating agent (e.g., methanesulfonyl chloride) in the presence of a base to form the corresponding sulfonate ester.
-
Nucleophilic Substitution: React the sulfonate ester with the lithium salt of bis(trifluoromethanesulfonyl)imide (LiTFSI) in an anhydrous solvent. This step introduces the TFSI moiety.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the this compound monomer.
-
Characterization: The structure and purity of the monomer are confirmed using ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.
B. Polymerization of this compound
Poly(this compound) can be synthesized via free-radical polymerization.
Materials:
-
This compound monomer
-
AIBN (or other radical initiator)
-
Anhydrous solvent (e.g., dimethylformamide, acetonitrile)
Procedure:
-
Dissolve the this compound monomer and the radical initiator in an anhydrous solvent in a reaction vessel.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) to initiate polymerization.
-
Maintain the reaction for a specified time (e.g., 24 hours) under an inert atmosphere.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration and dry under vacuum.
C. Characterization of Poly(this compound) Electrolyte
1. Ionic Conductivity:
-
The ionic conductivity is measured by electrochemical impedance spectroscopy (EIS).
-
The polymer is placed between two blocking electrodes (e.g., stainless steel or gold) in a temperature-controlled cell.
-
An AC voltage is applied over a range of frequencies, and the impedance is measured.
-
The bulk resistance of the electrolyte is determined from the Nyquist plot, and the ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the thickness of the electrolyte and A is the electrode area.
2. Lithium-Ion Transference Number (tLi+):
-
The tLi+ is determined using a combination of AC impedance and DC polarization measurements on a symmetric Li/polymer electrolyte/Li cell.
-
The Bruce-Vincent-Evans method is a commonly employed technique.
III. Visualizations
Signaling Pathway: Single-Ion Conduction Mechanism
The fundamental principle of a single-ion conducting polymer electrolyte is the immobilization of the anion, allowing for the exclusive transport of the cation.
Caption: Mechanism of single-ion conduction in poly(this compound).
Experimental Workflow: Polymer Electrolyte Characterization
A systematic workflow is essential for the comprehensive characterization of newly synthesized polymer electrolytes.
Caption: Experimental workflow for polymer electrolyte characterization.
References
- 1. This compound | 1426833-00-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure Optimization of Some Single-Ion Conducting Polymer Electrolytes with Increased Conductivity Used in “Beyond Lithium-Ion” Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Study of Microscopic Mechanism of Diffusion in Li2SiO3 System | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Electronic Structure and Bonding of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electronic structure, bonding characteristics, and associated analytical methodologies for Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI), a compound of significant interest in both energy storage and, more recently, in toxicological studies relevant to drug development.
Electronic Structure and Bonding in LiTFSI
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is an ionic compound consisting of a lithium cation (Li⁺) and a bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion. The electronic structure and bonding are characterized by a combination of ionic and covalent interactions. The TFSI⁻ anion features a central nitrogen atom bonded to two sulfonyl groups (SO₂), which are in turn bonded to trifluoromethyl (CF₃) groups. The negative charge is delocalized across the sulfonyl and nitrogen atoms, contributing to the anion's stability.
Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic properties of LiTFSI. These studies reveal significant electron delocalization within the TFSI⁻ anion. The interaction between the Li⁺ cation and the TFSI⁻ anion can occur through coordination with the oxygen and nitrogen atoms of the anion. In solution and solid-state, Li⁺ can form various coordination complexes with TFSI⁻ anions and solvent molecules, influencing the material's overall properties.
Molecular Geometry
The geometry of the TFSI⁻ anion and its coordination with Li⁺ have been determined through X-ray diffraction and computational modeling. Key bond lengths and angles are summarized in the table below.
| Bond/Angle | Value (Å or Degrees) | Method |
| Li–O Bond Length | ~1.95 - 2.00 Å | DFT, X-ray Diffraction |
| Li–N Bond Length | Varies with coordination environment | DFT |
| S–N Bond Length | ~1.6 Å | X-ray Diffraction |
| S=O Bond Length | ~1.45 Å | X-ray Diffraction |
| ∠(S–N–S) Angle | ~120 - 125° | X-ray Diffraction |
| ∠(O–S–O) Angle | ~115 - 120° | X-ray Diffraction |
Note: These values can vary depending on the crystalline phase, solvent environment, and computational method used.
Electronic Properties
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the electrochemical stability and reactivity of LiTFSI. The HOMO-LUMO gap provides an indication of the kinetic stability of the molecule.
| Property | Value (eV) | Method |
| HOMO Energy | Varies with species (free anion, ion pair, etc.) | DFT |
| LUMO Energy | Varies with species (free anion, ion pair, etc.) | DFT |
| HOMO-LUMO Gap | ~7-8 eV for ion pairs | DFT |
The relatively large HOMO-LUMO gap of LiTFSI ion pairs contributes to their high electrochemical stability, a key property for their use in electrolytes.[1]
Experimental and Computational Methodologies
A variety of experimental and computational techniques are employed to characterize the electronic structure and bonding of LiTFSI.
Experimental Protocols
X-ray diffraction is used to determine the crystal structure of solid LiTFSI and its complexes.
Methodology:
-
Sample Preparation: Single crystals of LiTFSI or its solvates are grown from a suitable solvent. For powder XRD, the sample is finely ground.
-
Data Collection: A diffractometer with a suitable X-ray source (e.g., Cu Kα) is used. Data is collected over a range of 2θ angles.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and space group. The atomic positions are then refined to obtain the final crystal structure.[2][3][4][5]
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the TFSI⁻ anion, which are sensitive to its coordination environment.
Methodology:
-
Sample Preparation: Samples can be in solid or liquid form. For solutions, a suitable solvent that does not have overlapping vibrational bands is chosen.
-
Data Acquisition:
-
FTIR: An FTIR spectrometer is used to record the infrared spectrum, typically in the range of 400-4000 cm⁻¹.
-
Raman: A Raman spectrometer with a laser excitation source is used.
-
-
Spectral Analysis: The positions and intensities of the vibrational bands are analyzed to identify the different coordination states of the TFSI⁻ anion (e.g., free anion, contact ion pairs, aggregates).[6][7]
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν(S=O) asymmetric stretch | ~1350 | SO₂ stretching |
| ν(S=O) symmetric stretch | ~1130 | SO₂ stretching |
| ν(S-N-S) stretch | ~740 | S-N-S stretching |
| δ(CF₃) bending | ~570 | CF₃ deformation |
⁷Li and ¹⁹F NMR are powerful techniques to study the local environment of the lithium cations and the TFSI⁻ anions, respectively.
Methodology:
-
Sample Preparation: LiTFSI is dissolved in a deuterated solvent.
-
Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts and relaxation times of ⁷Li and ¹⁹F nuclei provide information on ion pairing, solvation, and dynamics.[8][9][10][11][12]
Computational Protocols
DFT is a widely used computational method to investigate the electronic structure, geometry, and properties of LiTFSI.
Methodology:
-
Model Building: A molecular model of LiTFSI, a Li⁺-(TFSI⁻)n cluster, or a periodic system is constructed.
-
Choice of Functional and Basis Set: A suitable density functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311++G(d,p)) are selected.[13]
-
Geometry Optimization: The geometry of the system is optimized to find the minimum energy structure.
-
Property Calculation: Various properties such as bond lengths, bond angles, vibrational frequencies, and electronic properties (HOMO, LUMO) are calculated.[14][15]
Relevance to Drug Development
While LiTFSI is primarily known for its applications in batteries, recent studies have investigated its toxicological profile, which is of interest to drug development professionals, particularly in the context of biocompatibility and safety assessment of new materials. A study on the in vitro toxicity of LiTFSI on human renal (A498) and hepatoma (HepG2) cells revealed that LiTFSI can induce dose-dependent cytotoxicity.[16][17]
Key findings from the toxicological study include:
-
Decreased Cell Viability: LiTFSI exposure led to a reduction in the viability of both A498 and HepG2 cells.[16]
-
Increased Reactive Oxygen Species (ROS) Production: The study indicated that LiTFSI can induce oxidative stress by increasing the production of ROS.[16]
-
Apoptosis Induction: LiTFSI was found to induce apoptosis (programmed cell death) in both cell lines.[16]
These findings highlight the importance of evaluating the biocompatibility of materials like LiTFSI, especially if they are being considered for applications that involve potential human contact.
Visualizations
Computational Workflow for LiTFSI Analysis
Caption: A flowchart illustrating the typical computational workflow for analyzing the electronic structure and bonding of LiTFSI using DFT.
Apoptosis Signaling Pathway Induced by LiTFSI
Caption: A simplified diagram showing a potential signaling pathway for LiTFSI-induced apoptosis in human cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. x-ray-diffraction-and-vibrational-spectroscopic-studies-on-pan-litfsi-polymer-electrolytes - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR spectra of LiTFSI - Lithium bis(trifluoromethanesulphonyl)imide | LiTFSI | 90076-65-6 [litfsi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro toxicity of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) on Human Renal and Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro toxicity of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) on Human Renal and Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic techniques for probing MTFSILi structure
An In-depth Technical Guide to Spectroscopic Techniques for Probing the Structure of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) Electrolytes
Introduction
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a salt of immense interest in the field of energy storage, particularly as a key component in electrolytes for next-generation lithium batteries. Its favorable properties, including high thermal stability and electrochemical stability, are intrinsically linked to its molecular-level structure and interactions within the electrolyte. The coordination of the lithium cation (Li⁺) with the TFSI⁻ anion and solvent molecules dictates fundamental electrolyte properties such as ionic conductivity, transference number, and interfacial stability. A thorough understanding of the Li⁺ solvation shell, the conformational state of the TFSI⁻ anion, and the nature of ion aggregates is therefore critical for the rational design of high-performance electrolytes. This guide provides a detailed overview of the primary spectroscopic techniques employed to elucidate the complex structure of LiTFSI-based systems, intended for researchers and professionals in materials science and drug development.
Vibrational Spectroscopy: A Probe for Anion Conformation and Ion Pairing
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the local structure of LiTFSI electrolytes. These methods are particularly sensitive to the conformational changes of the flexible TFSI⁻ anion and its interactions with the surrounding Li⁺ cations.
The TFSI⁻ anion primarily exists in two stable conformations: a cisoid (C₁) and a transoid (C₂) form.[1] The equilibrium between these two conformers is influenced by temperature and, crucially, by coordination with Li⁺. The formation of contact ion pairs (CIPs) and larger aggregates (AGGs) perturbs the vibrational modes of the anion, leading to distinct spectral signatures.
Raman Spectroscopy
Raman spectroscopy is highly effective for studying the TFSI⁻ anion's structure. The expansion-contraction mode of the entire anion, located around 740-742 cm⁻¹, is particularly sensitive to the coordination environment.[2] When the TFSI⁻ anion coordinates directly with a Li⁺ ion, this band often splits or a new, higher-frequency band appears, indicating the formation of CIPs or AGGs.[3]
Several studies have used Raman spectroscopy to identify the vibrational modes corresponding to the C₁ and C₂ conformers. For instance, in the liquid state of 1-ethyl-3-methylimidazolium (EMI⁺) TFSI⁻, bands at approximately 398 cm⁻¹ and 407 cm⁻¹ are observed, with the latter's intensity increasing with temperature, suggesting an equilibrium between conformers.[1] DFT calculations have helped assign specific vibrational frequencies to each conformer.[1]
Table 1: Key Raman Bands for TFSI⁻ Conformation and Li⁺ Coordination
| Vibrational Mode | Wavenumber (cm⁻¹) | Structural Interpretation |
| ω-SO₂ (wagging) | 387, 402 | Attributed to the C₂ (transoid) conformer.[1] |
| ω-SO₂ (wagging) | 396, 430 | Attributed to the C₁ (cisoid) conformer.[1] |
| TFSI⁻ expansion-contraction | ~741 | "Free" or solvent-separated TFSI⁻ anions.[3] |
| TFSI⁻ expansion-contraction (Coordinated) | ~752 | TFSI⁻ anion coordinated to a metal ion (e.g., Li⁺), indicating CIP or AGG formation.[3] |
| [Li(TFSI)₂]⁻ complex | ~745 | A specific band indicating Li⁺ coordinated by two TFSI⁻ anions.[4] |
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy complements Raman by probing different vibrational modes. It is also highly sensitive to the conformational state of the TFSI⁻ anion and its coordination with Li⁺.[4] The asymmetric SO₂ stretching modes are particularly useful for identifying ion pairing and aggregation.[5]
Table 2: Key Infrared Bands for TFSI⁻ Conformation and Li⁺ Coordination
| Vibrational Mode | Wavenumber (cm⁻¹) | Structural Interpretation |
| TFSI⁻ Conformer Marker | ~602, ~655 | Ascribed to the cis (C₁) conformer.[6] |
| TFSI⁻ Conformer Marker | ~618 | Intense peak attributed to the more stable trans (C₂) rotamer.[6] |
| SO₂ Group Vibrations | 1347, 1328, 1133 | Characteristic absorption bands of the SO₂ group in the TFSI⁻ anion.[6] |
| -CF₃ Group Vibrations | 1226 - 1178 | Vibrational modes of the trifluoromethyl groups.[6] |
| S-N-S and C-S Vibrations | 1052, 788 | Vibrations associated with the backbone of the TFSI⁻ anion.[6] |
| Li⁺ Solvating Cage | ~374 | A broad absorption band indicating the vibrations of the Li⁺ ion within its solvating cage, directly probing the cation's local environment.[4] |
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Electrolyte samples are prepared inside an argon-filled glovebox to prevent moisture contamination. Samples are hermetically sealed in a quartz cuvette or capillary tube. For temperature-dependent studies, a cryostat or heating stage is used.
-
Instrumentation: A Raman microspectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used. The laser is focused onto the sample, and the scattered light is collected.
-
Data Acquisition: Spectra are typically acquired over a range of 100-1800 cm⁻¹. Acquisition time and laser power are optimized to achieve a good signal-to-noise ratio without causing sample degradation. A calibration standard (e.g., silicon wafer) is used to ensure wavenumber accuracy.
-
Data Analysis: The acquired spectra are baseline-corrected. To quantify the populations of different species (e.g., free TFSI⁻, CIPs, AGGs), the relevant bands (e.g., around 740 cm⁻¹) are deconvoluted using fitting functions (e.g., Gaussian-Lorentzian). The relative areas of the fitted peaks are used to determine the concentration of each species.[7]
Caption: Conformational equilibrium between the C₂ (transoid) and C₁ (cisoid) forms of the TFSI⁻ anion.
Caption: Schematic of Li⁺ coordination states, from free ions to contact ion pairs (CIPs) and aggregates (AGGs).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally detailed technique for probing the structure, dynamics, and interactions within electrolyte systems. By observing the magnetic properties of atomic nuclei like ⁷Li, ¹⁹F, and ¹H, NMR provides insights into the local chemical environment of both the cation and the anion.
Probing the Li⁺ Solvation Shell
⁷Li NMR is used to directly study the environment of the lithium cation. The chemical shift of ⁷Li is sensitive to its coordination. For example, Li⁺ coordinated by solvent molecules will have a different chemical shift compared to Li⁺ in a CIP with a TFSI⁻ anion.[8] In some cases, distinct peaks can be observed for Li⁺ in different environments (e.g., coordinated to the polymer matrix vs. mobile in the solvent), allowing for quantification of these species.[8]
Advanced solid-state NMR techniques, such as Magic Angle Spinning (MAS), Transferred Echo Double Resonance (TEDOR), and Heteronuclear Correlation (HETCOR), are invaluable for characterizing solid polymer electrolytes. These methods can provide through-space distance measurements between nuclei, allowing for the precise determination of which atoms are in the Li⁺ coordination sphere.[9]
Measuring Ion Dynamics
Pulsed Field Gradient Spin-Echo (PFGSE) NMR is a key technique for measuring the self-diffusion coefficients of individual species (Li⁺, TFSI⁻, and solvent molecules) in the electrolyte.[10] This data is crucial for calculating the Li⁺ transference number, a critical parameter for battery performance, and for understanding the mechanism of ion transport.
Table 3: Typical NMR Observables for LiTFSI Electrolytes
| NMR Technique | Nucleus | Observable | Information Gained |
| ⁷Li MAS NMR | ⁷Li | Chemical Shift | Nature of the Li⁺ coordination shell (e.g., solvent vs. anion coordination).[8] |
| PFGSE NMR | ¹H, ⁷Li, ¹⁹F | Self-Diffusion Coeff. | Mobility of individual ions and solvent molecules; used to calculate transference number.[10] |
| {¹H–⁷Li} HOESY | ¹H, ⁷Li | Cross-peak Intensity | Proximity between Li⁺ and specific protons on solvent or anion molecules, revealing coordination details.[10] |
| 2D TEDOR | ⁷Li, ¹³C | Correlation Signal | Measures distances between Li⁺ and carbon atoms, identifying binding sites in the coordination shell.[9] |
Experimental Protocol: PFGSE NMR for Diffusion
-
Sample Preparation: Samples are prepared in an inert atmosphere (e.g., glovebox) and sealed in standard NMR tubes. Deuterated solvents are often used for locking, but for electrolyte studies, an external lock may be preferred.
-
Instrumentation: A high-field NMR spectrometer equipped with a probe capable of producing strong magnetic field gradients is required.
-
Data Acquisition: A stimulated echo (STE) or a convection-compensating pulse sequence is used. A series of spectra is acquired where the strength of the gradient pulse (g) is incrementally increased. The temperature is precisely controlled.
-
Data Analysis: The attenuation of the NMR signal intensity (I) as a function of the gradient strength is fitted to the Stejskal-Tanner equation: I = I₀ * exp[-D(γgδ)²(Δ - δ/3)], where D is the diffusion coefficient, γ is the gyromagnetic ratio, δ is the gradient pulse duration, and Δ is the diffusion time. Plotting ln(I/I₀) versus (γgδ)²(Δ - δ/3) yields a straight line with a slope of -D.
The Synergy of Spectroscopy and Computational Modeling
Interpreting complex spectroscopic data is often challenging. Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are indispensable complementary tools.
-
DFT Calculations: DFT is used to calculate the vibrational frequencies of different TFSI⁻ conformers and Li⁺-TFSI⁻ clusters.[1][4] This theoretical data provides a basis for assigning peaks in experimental IR and Raman spectra.
-
MD Simulations: MD simulations provide a dynamic, atomistic view of the electrolyte. They can predict the coordination numbers of Li⁺, the distribution of ion clusters (CIPs, AGGs), and ion transport properties.[11][12][13] These predictions can then be validated against experimental spectroscopic and transport data.
Caption: Integrated workflow combining experimental spectroscopy with computational modeling for structural analysis.
Conclusion
A multi-technique spectroscopic approach, tightly integrated with computational modeling, is essential for unraveling the complex structural landscape of LiTFSI-based electrolytes. Vibrational spectroscopies like Raman and IR provide detailed information on the TFSI⁻ anion's conformation and the extent of ion pairing. NMR spectroscopy offers a powerful lens to view the Li⁺ coordination environment and quantify the dynamics of all species within the electrolyte. Together, these techniques provide the fundamental insights required to establish clear structure-property relationships, paving the way for the design of next-generation electrolytes with enhanced performance and safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of lithium coordination sites with magic-angle spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The influence of cations on lithium ion coordination and transport in ionic liquid electrolytes: a MD simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Nucleophilic properties of MTFSILi in organic synthesis
The Role of Lithium Amides in Carbon-Carbon Bond Formation: A Technical Guide
Disclaimer: The term "MTFSILi" does not correspond to a recognized reagent in the field of organic chemistry based on available scientific literature. This guide will focus on a well-established and crucial class of reagents, lithium amides , which are instrumental in the formation of carbon-carbon bonds. Specifically, we will delve into the utility of Lithium Diisopropylamide (LDA) as a representative example.
Lithium amides are highly reactive, non-nucleophilic strong bases that play a pivotal role in modern organic synthesis.[1] Their primary function in carbon-carbon bond formation is to deprotonate carbon acids, such as the α-protons of carbonyl compounds, to generate highly reactive carbanionic intermediates, most notably lithium enolates.[2] These enolates then serve as potent nucleophiles in a variety of reactions that forge new carbon-carbon bonds.[2]
Mechanism of Action: Enolate Formation
The quintessential role of lithium amides, like LDA, is the regioselective deprotonation of ketones, esters, and other carbonyl-containing compounds to form lithium enolates.[3] The bulky nature of the diisopropyl groups on the nitrogen atom in LDA sterically hinders it from acting as a nucleophile, thus favoring proton abstraction.[1] This reaction is typically fast and clean, providing a solution of the desired lithium enolate which can then be treated with an electrophile.[1]
The regioselectivity of the deprotonation is a key feature of using lithium amides. Under kinetically controlled conditions (low temperature, strong non-nucleophilic base), the less substituted α-proton is preferentially removed, leading to the formation of the kinetic enolate.[3] This is because the less hindered proton is more accessible to the bulky LDA base.
A generalized mechanism for the formation of a lithium enolate from a ketone using LDA is depicted below.
Quantitative Data: Regioselectivity in Enolate Formation
The choice of base and reaction conditions can significantly influence the ratio of kinetic to thermodynamic enolates formed from an unsymmetrical ketone. The following table summarizes the regioselectivity of enolate formation for 2-methylcyclohexanone under various conditions.
| Base/Solvent System | Temperature (°C) | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| LDA / THF | -78 | >99 | <1 |
| NaH / THF | 25 | 10 | 90 |
| Me3COK / Me3COH | 25 | 28 | 72 |
Data is representative and compiled from general principles of organic chemistry.
Experimental Protocols
General Protocol for the Formation of a Lithium Enolate and Subsequent Alkylation
This protocol provides a general methodology for the LDA-mediated α-alkylation of a ketone. Caution: Organolithium reagents are pyrophoric and moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ketone substrate
-
Alkyl halide electrophile (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Preparation of LDA solution:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.
-
Slowly add the ketone solution dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete enolate formation.
-
-
Alkylation:
-
Add the alkyl halide (1.1 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
References
Methodological & Application
Synthesis of High-Purity Lithium Bis(trifluoromethanesulfonyl)imide (MTFSILi): An Application Note and Protocol
Introduction
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI or MTFSILi) is a key component in the advancement of next-generation energy storage technologies, particularly in lithium-ion and solid-state batteries. Its high thermal and electrochemical stability, coupled with excellent ionic conductivity, make it a superior alternative to conventional lithium salts like lithium hexafluorophosphate (LiPF₆). The performance of this compound in these applications is critically dependent on its purity, as impurities can lead to detrimental side reactions, reduced cycle life, and compromised safety of battery systems. This application note provides detailed experimental protocols for the synthesis of high-purity this compound via two common laboratory-scale methods, along with comprehensive procedures for purification and characterization.
Synthesis Overview
The synthesis of this compound is typically achieved through the neutralization of bis(trifluoromethanesulfonyl)amine (H-TFSI) with a lithium base. This document outlines two reliable methods utilizing lithium carbonate (Li₂CO₃) and lithium hydroxide monohydrate (LiOH·H₂O) as the lithium source. Both methods are effective in producing high-yield, high-purity this compound when followed by appropriate purification steps.
Experimental Protocols
Method 1: Synthesis of this compound using Lithium Carbonate
This method involves the reaction of H-TFSI with Li₂CO₃ in an aqueous medium. The reaction proceeds with the evolution of carbon dioxide gas.
Materials:
-
Bis(trifluoromethanesulfonyl)amine (H-TFSI, ≥99%)
-
Lithium Carbonate (Li₂CO₃, ≥99.9%)
-
Deionized Water (DI H₂O, 18.2 MΩ·cm)
-
Activated Carbon
-
Anhydrous Ethyl Acetate (≥99.8%)
-
Anhydrous Hexane (≥99%)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Addition funnel
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Vacuum oven
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.05 g (0.05 mol) of bis(trifluoromethanesulfonyl)amine in 100 mL of deionized water.
-
Addition of Lithium Carbonate: Slowly add 3.69 g (0.05 mol) of lithium carbonate to the H-TFSI solution in small portions over 30 minutes at room temperature. Vigorous gas evolution (CO₂) will be observed.
-
Reaction Completion: After the addition is complete, heat the mixture to 60°C and stir for 4 hours to ensure the reaction goes to completion.
-
Decolorization: Cool the solution to room temperature and add 1 g of activated carbon. Stir for 1 hour to remove any colored impurities.
-
Filtration: Filter the solution through a celite pad to remove the activated carbon.
-
Solvent Removal: Remove the water using a rotary evaporator at 70°C under reduced pressure to obtain the crude this compound product as a white solid.
Method 2: Synthesis of this compound using Lithium Hydroxide Monohydrate
This method utilizes the neutralization reaction between H-TFSI and LiOH·H₂O.
Materials:
-
Bis(trifluoromethanesulfonyl)amine (H-TFSI, ≥99%)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O, ≥99%)
-
Deionized Water (DI H₂O, 18.2 MΩ·cm)
-
Anhydrous Ethyl Acetate (≥99.8%)
-
Anhydrous Hexane (≥99%)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Vacuum oven
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 14.05 g (0.05 mol) of bis(trifluoromethanesulfonyl)amine in 100 mL of deionized water.
-
Preparation of Lithium Hydroxide Solution: In a separate beaker, dissolve 2.10 g (0.05 mol) of lithium hydroxide monohydrate in 50 mL of deionized water.
-
Neutralization: Slowly add the lithium hydroxide solution to the H-TFSI solution using an addition funnel over 30 minutes with constant stirring. Monitor the pH of the reaction mixture and stop the addition when a pH of 7 is reached.
-
Solvent Removal: Remove the water using a rotary evaporator at 70°C under reduced pressure to obtain the crude this compound.
Purification Protocol: Recrystallization
High-purity this compound is obtained through recrystallization of the crude product.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water (approximately 30 mL per 10 g of crude product).
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 2 hours to induce crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified this compound in a vacuum oven at 120°C for 24 hours to remove any residual water. For applications requiring extremely low water content, a higher temperature and longer drying time may be necessary.
Alternatively, for non-aqueous recrystallization:
-
Dissolution: Dissolve the crude product in a minimum amount of hot anhydrous ethyl acetate.
-
Crystallization: Slowly add anhydrous hexane until the solution becomes slightly turbid. Allow the solution to cool to room temperature and then in an ice bath to promote crystallization.
-
Isolation and Drying: Isolate the crystals by vacuum filtration and dry under vacuum at 120°C for 24 hours.
Characterization of High-Purity this compound
The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.
| Parameter | Method | Expected Result |
| Purity | ¹H NMR, ¹⁹F NMR | Absence of impurity peaks. ¹⁹F NMR should show a single peak at approximately -79 ppm. |
| Identity | FTIR Spectroscopy | Characteristic peaks for S-N-S, SO₂, and CF₃ groups. |
| Water Content | Karl Fischer Titration | < 20 ppm for battery-grade material. |
| Melting Point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | 234-238 °C[1][2] |
| Elemental Composition | Elemental Analysis | C: 8.36%, F: 39.69%, Li: 2.42%, N: 4.88%, O: 22.28%, S: 22.37% (Theoretical) |
Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction scheme for this compound synthesis using lithium carbonate.
Conclusion
The protocols detailed in this application note provide a reliable and reproducible methodology for the synthesis of high-purity this compound suitable for research and development in advanced energy storage applications. Adherence to the described purification and characterization procedures is essential to ensure the quality and performance of the final product. Proper handling and storage of the hygroscopic this compound under inert and dry conditions are crucial to maintain its purity.
References
Application Notes and Protocols: The Use of MTFSILi as a Nucleophilic Reagent in Organic Synthesis
A thorough review of available scientific literature and chemical databases indicates that N-methyl-N-(trimethylsilyl)triflamide (MTFSILi), particularly in its lithiated form, is not a commonly documented nucleophilic reagent in organic synthesis.
Extensive searches for the synthesis, applications, and reaction protocols of a reagent with the structure implied by "this compound" (presumably a lithium salt of N-methyl-N-(trimethylsilyl)triflamide) as a nucleophile have not yielded specific examples, quantitative data, or established experimental procedures. The acronym "this compound" does not correspond to a standard, recognized reagent in the field of organic chemistry for nucleophilic applications.
It is possible that the intended reagent was misidentified, or it may be a highly specialized, non-publicly documented compound. The information below pertains to related chemical entities to provide context and address potential areas of overlapping chemical interest for researchers, scientists, and drug development professionals.
Section 1: Understanding Triflamides and Their Reactivity
Triflamides (R-N(H)SO₂CF₃) and their N-substituted derivatives are a class of compounds characterized by the strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) group. This feature dominates their chemical properties.
Key Chemical Properties of Triflamides:
-
High NH-Acidity: The hydrogen on a primary or secondary triflamide is highly acidic due to the inductive effect of the triflyl group. This makes deprotonation relatively easy.
-
Low Nucleophilicity of the Triflamide Anion: The resulting anion (R-N⁻-SO₂CF₃) is highly stabilized by resonance and the inductive effect of the triflyl group. This charge delocalization significantly reduces the nucleophilicity of the nitrogen atom.[1][2] Consequently, deprotonated triflamides are generally poor nucleophiles.
-
Applications as Catalysts and Ligands: Due to their high acidity and the stability of their conjugate bases, triflimides (HN(SO₂CF₃)₂) and their salts are widely used as catalysts in various organic reactions, such as Friedel-Crafts reactions and cycloadditions.[1][2]
A logical workflow for assessing the potential of a triflamide-based reagent is outlined below.
Figure 1. Logical workflow for the evaluation of a lithium triflamide as a nucleophile.
Section 2: Related Reagents and Synthetic Concepts
While this compound does not appear to be a documented nucleophile, other silicon- and trifluoromethyl-containing reagents are central to modern organic synthesis.
Nucleophilic Trifluoromethylation
The introduction of a trifluoromethyl group (CF₃) is of significant interest in drug discovery due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[3] Nucleophilic trifluoromethylation is a primary method for forming C-CF₃ bonds.
Common Reagents for Nucleophilic Trifluoromethylation:
-
(Trifluoromethyl)trimethylsilane (TMSCF₃): Often referred to as the Ruppert-Prakash reagent, TMSCF₃, in the presence of a fluoride source or other activators, serves as a source of the nucleophilic CF₃ anion.
-
Fluoroform (HCF₃): Recent advancements have enabled the use of fluoroform, a potent greenhouse gas, as a CF₃ precursor.[4][5] Deprotonation with a strong base like lithium hexamethyldisilazide (LiHMDS) in the presence of a chelating agent can generate a transient LiCF₃ species capable of nucleophilic attack on electrophiles.[4][5]
The general mechanism for nucleophilic trifluoromethylation of a carbonyl compound is depicted below.
Figure 2. General workflow for nucleophilic trifluoromethylation using in situ generated LiCF₃.
Silyl Lithium Reagents
Silyl lithium reagents (R₃SiLi) are potent nucleophiles used to form carbon-silicon bonds.[2] They are typically generated from the corresponding chlorosilanes. These reagents can react with a variety of electrophiles, including alkyl halides and carbonyl compounds.
Table 1: Comparison of Related Reagent Types
| Reagent Class | General Formula | Primary Application | Key Characteristic |
| Lithium Triflamides | R-N(Li)-SO₂CF₃ | Not established as nucleophiles | Low nucleophilicity of nitrogen |
| Trifluoromethylating Agents | "LiCF₃" (from precursors) | Nucleophilic trifluoromethylation | Delivers CF₃⁻ nucleophile |
| Silyl Lithium Reagents | R₃SiLi | Nucleophilic silylation | Delivers R₃Si⁻ nucleophile |
Section 3: Hypothetical Protocol and Considerations
Should a researcher wish to investigate the nucleophilic potential of a deprotonated N-methyl-N-(trimethylsilyl)triflamide, the following general protocol outlines a starting point. This is a hypothetical procedure and is not based on established literature.
General Protocol for Investigating the Nucleophilicity of a Lithium Triflamide
Objective: To determine if the lithium salt of N-methyl-N-(trimethylsilyl)triflamide can act as a nucleophile in a reaction with a model electrophile (e.g., benzyl bromide).
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoromethanesulfonamide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Preparation of the Lithium Salt:
-
To a flame-dried, inert-atmosphere flask, add N-methyl-N-(trimethylsilyl)trifluoromethanesulfonamide (1.0 eq).
-
Dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe.
-
Stir the solution at -78 °C for 30 minutes to ensure complete deprotonation.
-
-
Reaction with Electrophile:
-
To the solution of the generated lithium salt, add benzyl bromide (1.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Workup and Analysis:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry to identify the presence of the expected N-benzylated product and any side products.
-
Expected Outcome:
Based on the known chemistry of triflamides, the yield of the N-benzylated product is expected to be very low or zero.[1][2] The starting materials may be recovered, or side reactions, such as the lithium salt acting as a base, may be observed.
Conclusion
The inquiry into "this compound as a nucleophilic reagent in organic synthesis" highlights a gap in the current chemical literature. There is no evidence to support its use in this capacity. The properties of the triflamide functional group—specifically the low nucleophilicity of the nitrogen anion—suggest that such a reagent would be ineffective for nucleophilic applications. Researchers and drug development professionals interested in nucleophilic silylation or trifluoromethylation should turn to established reagents and protocols for these transformations.
References
- 1. Triflamides and Triflimides: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 4. Reactions of triflate esters and triflamides with an organic neutral super-electron-donor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers in Battery Development
An Electrochemical Toolkit for Characterizing MTFSILi-Based Electrolytes
This document provides detailed protocols for the essential electrochemical techniques used to characterize lithium bis(trifluoromethanesulfonyl)imide (this compound) based electrolytes. These methods are fundamental for evaluating the performance and suitability of these ionic liquid-based electrolytes for next-generation lithium batteries.
Introduction to this compound Electrolytes
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a widely used lithium salt in battery electrolytes due to its high thermal stability, and good ionic conductivity. When this compound, a monomer containing the TFSI anion, is polymerized, it can form single-ion conducting polymer electrolytes, which are of great interest for reducing concentration polarization and enhancing battery performance. The characterization of electrolytes containing this compound, either as a monomer, polymer, or an additive, is crucial for understanding their electrochemical properties. This guide outlines the key techniques for this purpose.
Key Electrochemical Characterization Techniques
A complete electrochemical characterization of an electrolyte involves determining its ionic conductivity, electrochemical stability, and ion transport properties.[1][2] The primary techniques covered in these protocols are:
-
Electrochemical Impedance Spectroscopy (EIS): Used to determine the ionic conductivity of the electrolyte.
-
Linear Sweep Voltammetry (LSV): Employed to evaluate the electrochemical stability window (ESW) of the electrolyte.[3][4]
-
Cyclic Voltammetry (CV): To study the redox behavior of the electrolyte and its interaction with electrode materials.
-
Potentiostatic Polarization and EIS (Bruce-Vincent Method): A common method to determine the lithium-ion transference number (t+).
Experimental Protocols
Protocol 1: Ionic Conductivity Measurement using Electrochemical Impedance Spectroscopy (EIS)
Objective: To determine the bulk ionic conductivity of the this compound electrolyte.
Materials and Equipment:
-
Potentiostat with a frequency response analyzer (FRA)
-
Temperature-controlled chamber or water bath
-
Swagelok-type cell or coin cell with stainless steel (SS) blocking electrodes
-
This compound-based electrolyte
-
Separator (e.g., Celgard, glass fiber)
-
Glovebox with an inert atmosphere (e.g., Argon)
Procedure:
-
Cell Assembly (inside a glovebox):
-
Cut the separator to the desired size, matching the electrode dimensions.
-
Soak the separator in the this compound electrolyte for at least 30 minutes.
-
Assemble the symmetric cell in the order: SS electrode / wetted separator / SS electrode.
-
Ensure good contact between the components to minimize interfacial resistance.
-
-
EIS Measurement:
-
Place the assembled cell in the temperature-controlled chamber and allow it to thermally equilibrate.
-
Connect the cell to the potentiostat.
-
Perform an EIS scan over a wide frequency range (e.g., 1 MHz to 10 Hz) with a small AC amplitude (e.g., 10 mV).[5]
-
Record the resulting Nyquist plot (Z' vs. -Z'').
-
-
Data Analysis:
-
The Nyquist plot for a simple electrolyte system typically shows a semicircle at high frequencies and a capacitive tail at low frequencies.
-
The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').[6]
-
Calculate the ionic conductivity (σ) using the following formula: σ = L / (Rb * A) where:
-
L is the thickness of the separator (in cm).
-
A is the area of the electrode (in cm²).
-
Rb is the bulk resistance (in Ω).
-
-
Data Presentation:
| Temperature (°C) | Bulk Resistance (Rb) (Ω) | Ionic Conductivity (σ) (S/cm) |
| 25 | Value | Value |
| 40 | Value | Value |
| 60 | Value | Value |
Protocol 2: Electrochemical Stability Window (ESW) Determination using Linear Sweep Voltammetry (LSV)
Objective: To determine the voltage range over which the this compound electrolyte remains stable without significant decomposition.[3]
Materials and Equipment:
-
Potentiostat
-
Swagelok-type cell or coin cell
-
Lithium metal foil (counter and reference electrode)
-
Inert working electrode (e.g., stainless steel, platinum, or nickel)[3][7]
-
This compound-based electrolyte
-
Separator
-
Glovebox
Procedure:
-
Cell Assembly (inside a glovebox):
-
Assemble a Li/electrolyte/SS (or other inert electrode) cell.
-
The lithium foil serves as both the counter and reference electrode.
-
The inert electrode is the working electrode.
-
-
LSV Measurement:
-
Data Analysis:
-
The anodic stability limit is defined as the potential at which a significant increase in the oxidation current is observed.[8] This indicates the onset of electrolyte decomposition.
-
The cathodic stability can be determined by scanning to negative potentials, where a sharp increase in current would indicate reductive decomposition.
-
Data Presentation:
| Electrolyte | Anodic Stability Limit (V vs. Li/Li+) | Cathodic Stability Limit (V vs. Li/Li+) | Electrochemical Stability Window (V) |
| This compound-based | Value | Value | Value |
Protocol 3: Redox Behavior Analysis using Cyclic Voltammetry (CV)
Objective: To investigate the electrochemical redox processes occurring within the electrolyte and at the electrode-electrolyte interface.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell setup (working, counter, and reference electrodes) or a two-electrode coin cell.
-
Working electrode (e.g., glassy carbon, platinum, or a cathode/anode material of interest).
-
Counter electrode (e.g., lithium metal).
-
Reference electrode (e.g., lithium metal).
-
This compound-based electrolyte.
-
Glovebox.
Procedure:
-
Cell Assembly (inside a glovebox):
-
Assemble the cell with the chosen electrode configuration.
-
Ensure the reference electrode is placed close to the working electrode to minimize iR drop.
-
-
CV Measurement:
-
Connect the cell to the potentiostat.
-
Cycle the potential between defined vertex potentials at a specific scan rate (e.g., 10-100 mV/s).[9]
-
Record multiple cycles to observe the evolution of the electrochemical behavior.
-
-
Data Analysis:
-
Analyze the resulting voltammogram for the presence of oxidation and reduction peaks.
-
The peak potentials and currents provide information about the redox reactions and their kinetics.
-
Changes in the CV profile over multiple cycles can indicate the formation of a solid electrolyte interphase (SEI) or other interfacial phenomena.
-
Data Presentation:
| Scan Rate (mV/s) | Anodic Peak Potential (V) | Cathodic Peak Potential (V) | Peak Separation (ΔEp) (V) |
| 10 | Value | Value | Value |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
Protocol 4: Lithium-Ion Transference Number (t+) Measurement
Objective: To determine the fraction of the total ionic conductivity that is contributed by the lithium cations.
Materials and Equipment:
-
Potentiostat with EIS capability
-
Symmetric Li/electrolyte/Li cell
-
This compound-based electrolyte
-
Separator
-
Glovebox
Procedure (Bruce-Vincent Method):
-
Cell Assembly (inside a glovebox):
-
Assemble a symmetric cell with two identical lithium metal electrodes.
-
-
Measurement Sequence:
-
Initial EIS: Measure the initial impedance of the cell to determine the initial interfacial resistance (R_i,0) and bulk resistance (R_b,0).
-
Potentiostatic Polarization: Apply a small DC voltage step (e.g., 10-20 mV) and maintain it for a long period (e.g., 1-2 hours) until a steady-state current (I_ss) is reached.
-
Final EIS: Immediately after polarization, measure the final impedance to determine the final interfacial resistance (R_i,ss) and bulk resistance (R_b,ss).
-
-
Data Analysis:
-
The lithium-ion transference number (t+) is calculated using the following equation: t+ = I_ss * R_b,ss * (ΔV - I_0 * R_i,0) / (I_0 * R_b,0 * (ΔV - I_ss * R_i,ss)) where:
-
I_0 is the initial current after the voltage step.
-
I_ss is the steady-state current.
-
ΔV is the applied DC voltage.
-
R_b,0 and R_b,ss are the initial and steady-state bulk resistances.
-
R_i,0 and R_i,ss are the initial and steady-state interfacial resistances.
-
-
Data Presentation:
| Parameter | Value |
| Initial Bulk Resistance (R_b,0) (Ω) | Value |
| Initial Interfacial Resistance (R_i,0) (Ω) | Value |
| Steady-State Bulk Resistance (R_b,ss) (Ω) | Value |
| Steady-State Interfacial Resistance (R_i,ss) (Ω) | Value |
| Initial Current (I_0) (A) | Value |
| Steady-State Current (I_ss) (A) | Value |
| Lithium-Ion Transference Number (t+) | Value |
Visualizations
Experimental Workflow for Ionic Conductivity Measurement
References
- 1. escholarship.org [escholarship.org]
- 2. Complete characterization of a lithium battery electrolyte using a combination of electrophoretic NMR and electrochemical methods - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Lithium-Ion-Conducting Electrolytes: From an Ionic Liquid to the Polymer Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.rug.nl [pure.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. echemmat.com [echemmat.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: In-situ Thermal Curing of MTFSILi for Gel Polymer Electrolytes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in-situ thermal curing of gel polymer electrolytes (GPEs) incorporating the single-ion conducting monomer, lithium (trifluoromethane)sulfonylimide methacrylate (MTFSILi). This approach offers a promising pathway to developing safer and higher-performance lithium-ion batteries by creating a stable electrolyte-electrode interface and enhancing lithium-ion transport.
Overview
In-situ thermal curing involves the polymerization of a liquid precursor solution directly within a battery cell, forming a solid-like gel polymer electrolyte. This method ensures excellent interfacial contact between the electrolyte and the electrodes, which is crucial for reducing interfacial resistance and improving battery performance.[1] The incorporation of this compound as a monomer is particularly advantageous as it creates a single-ion conducting polymer, where the anion is tethered to the polymer backbone, leading to a high lithium-ion transference number, reduced concentration polarization, and suppression of lithium dendrite formation.
Experimental Protocols
Preparation of the Gel Polymer Electrolyte Precursor Solution
This protocol is based on the formulation described by J. H. Lee et al. (2023).[2]
Materials:
-
Single Lithium-Ion Conducting Monomer: Lithium (trifluoromethane)sulfonylimide methacrylate (this compound)
-
Cross-linking Agent: Pentaerythritol tetraacrylate (PETTA)
-
Thermal Initiator: tert-Butyl peroxy-2-ethylhexanoate (t-BPP)
-
Liquid Electrolyte: e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v)
Procedure:
-
In an argon-filled glovebox, prepare the liquid electrolyte solution (e.g., 1 M LiPF₆ in EC/DEC).
-
To the liquid electrolyte, add the desired amount of this compound monomer (e.g., 0.1 to 0.2 mol).[2]
-
Add the cross-linking agent, PETTA (e.g., 1.0 to 4.0 wt% of the total precursor mixture).[2]
-
Add the thermal initiator, t-BPP (e.g., 1.0 wt% of the total monomer content - this compound and PETTA).[2]
-
Thoroughly mix the components until a homogeneous precursor solution is obtained. The solution should be clear and free of any undissolved particles.
In-situ Thermal Curing in a Coin Cell
Equipment:
-
CR2032 coin cell parts (casings, spacers, springs)
-
Cathode and anode (e.g., LiCoO₂ and lithium metal)
-
Separator (e.g., polyethylene)
-
Micropipette
-
Coin cell crimper
-
Oven
Procedure:
-
Assemble the coin cell in an argon-filled glovebox. Place the cathode, separator, and anode in the coin cell casing.
-
Using a micropipette, inject a specific volume of the prepared GPE precursor solution onto the separator, ensuring it is fully wetted.
-
Place the spring and the other half of the coin cell casing on top and crimp the cell to seal it.
-
Transfer the assembled coin cell to an oven preheated to the curing temperature (e.g., 70 °C).[2]
-
Maintain the cell at this temperature for the specified curing time (e.g., 1.5 hours) to allow for the in-situ thermal polymerization of the GPE.[2]
-
After curing, allow the cell to cool down to room temperature before electrochemical testing.
Characterization Protocols
Ionic Conductivity Measurement
Equipment:
-
Electrochemical workstation with impedance spectroscopy capability
-
Temperature-controlled chamber
-
Symmetric cell (e.g., Stainless Steel | GPE | Stainless Steel)
Procedure:
-
Assemble a symmetric cell with the in-situ cured GPE sandwiched between two stainless steel blocking electrodes.
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.
-
Perform electrochemical impedance spectroscopy (EIS) over a frequency range of, for example, 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).
-
The bulk resistance (R_b) of the electrolyte is determined from the intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the following equation:
σ = L / (R_b * A)
where L is the thickness of the electrolyte and A is the electrode area.
Electrochemical Stability Window (ESW) Measurement
Equipment:
-
Potentiostat/Galvanostat
-
Asymmetric cell (e.g., Lithium | GPE | Stainless Steel)
Procedure:
-
Assemble an asymmetric cell with a lithium metal reference/counter electrode and a stainless steel working electrode, with the in-situ cured GPE in between.
-
Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage to a high potential (e.g., 6 V vs. Li/Li⁺).
-
The onset potential of a sharp increase in current is considered the anodic stability limit of the electrolyte.
Thermal Stability Analysis
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure for TGA:
-
Place a small sample (5-10 mg) of the cured GPE in a TGA pan.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).
-
The TGA curve will show the weight loss of the sample as a function of temperature, indicating its thermal decomposition profile.
Procedure for DSC:
-
Place a small sample (5-10 mg) of the cured GPE in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point, then cool it down, and heat it again. This heat-cool-heat cycle is used to erase the thermal history.
-
The DSC thermogram will reveal thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Data Presentation
Table 1: Ionic Conductivity of In-situ Thermally Cured this compound-based Gel Polymer Electrolytes
| This compound Content (mol) | Cross-linker (PETTA, wt%) | Ionic Conductivity (S/cm) at 25°C | Reference |
| 0.1 | 1.0 - 4.0 | 2.3 x 10⁻³ | [2] |
| 0.15 | 1.0 - 4.0 | ~2.0 x 10⁻³ | [2] |
| 0.2 | 1.0 - 4.0 | ~1.7 x 10⁻³ | [2] |
Table 2: Electrochemical and Thermal Properties of this compound-based GPE
| Property | Value | Reference |
| Electrochemical Stability Window | ||
| Anodic Stability Limit | > 4.5 V vs. Li/Li⁺ | [2] |
| Thermal Stability | ||
| Decomposition Temperature (TGA) | Not explicitly found for this compound GPE | |
| Glass Transition Temperature (DSC) | Not explicitly found for this compound GPE |
Visualizations
Caption: Workflow for the preparation and in-situ thermal curing of an this compound-based gel polymer electrolyte.
Caption: Simplified schematic of the free-radical polymerization mechanism for the in-situ thermal curing of this compound and PETTA.
References
Application Note: Enhancing Ionic Conductivity in Solid Polymer Electrolytes Using LiTFSI in a PEO Matrix
An important clarification regarding the nomenclature: The user's request specifies "MTFSILi." Based on the context of polyethylene oxide electrolytes and common lithium salts, this is likely a typographical error for LiTFSI , which stands for Lithium bis(trifluoromethanesulfonyl)imide. This document will proceed using the standard and widely researched LiTFSI.
Introduction
Solid polymer electrolytes (SPEs) are a critical component in the development of next-generation, all-solid-state lithium-ion batteries. They offer significant advantages over traditional liquid electrolytes, including enhanced safety due to the absence of flammable organic solvents, improved flexibility, and a reduced risk of electrolyte leakage. Polyethylene oxide (PEO) is one of the most extensively studied polymer hosts for SPEs due to its ability to dissolve alkali metal salts, its mechanical flexibility, and its electrochemical stability.
The ionic conductivity of pure PEO is negligible. To function as an electrolyte, it must be doped with a lithium salt, such as Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). The salt provides the mobile lithium ions (Li⁺) that act as charge carriers. The primary challenge in PEO-based SPEs is achieving high ionic conductivity at ambient temperatures, as ion transport is heavily dependent on the polymer's physical state. Useful ionic conductivity levels, typically around 10⁻⁴ S cm⁻¹, are generally only reached at temperatures above PEO's melting point (~65°C). This application note details the factors influencing ionic conductivity in PEO-LiTFSI systems and provides protocols for the preparation and characterization of these electrolytes.
Mechanism of Ionic Conduction
In the PEO-LiTFSI system, Li⁺ ion transport is intrinsically linked to the dynamics of the polymer host. The process can be summarized as follows:
-
Solvation: The ether oxygen atoms along the PEO backbone have lone pairs of electrons that coordinate with Li⁺ cations, effectively dissolving the LiTFSI salt.
-
Ion Transport: The transport of Li⁺ ions occurs predominantly within the amorphous regions of the PEO matrix. The crystalline regions of PEO are generally considered to be ionically insulating.
-
Segmental Motion: The movement of Li⁺ ions is not a simple "hopping" from site to site but is facilitated by the local segmental motion of the PEO chains. As the polymer chains rearrange and move, they carry the coordinated Li⁺ ions with them, allowing the ions to move from one coordination site to another. This vehicular-type mechanism is why conductivity is so dependent on temperature, as higher temperatures increase the polymer chain flexibility and mobility.
Caption: Li⁺ ion transport is facilitated by segmental motion of PEO chains.
Factors Influencing Ionic Conductivity
Several factors critically affect the ionic conductivity of PEO-LiTFSI electrolytes.
Application Notes and Protocols: Catalyzing Heterocycle Formation with Lithium bis(trifluoromethanesulfonyl)imide (MTFSILi)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Lithium bis(trifluoromethanesulfonyl)imide (MTFSILi), also known as LiNTf₂, as a catalyst in heterocycle formation, with a specific focus on its application in Diels-Alder reactions.
Introduction
Lithium bis(trifluoromethanesulfonyl)imide (this compound) is a versatile salt recognized for its high thermal and electrochemical stability. While extensively used in battery technology as an electrolyte, its potential as a Lewis acid catalyst in organic synthesis is an emerging area of interest. The weakly coordinating nature of the bis(trifluoromethanesulfonyl)imide anion allows the lithium cation to activate substrates, thereby catalyzing a range of chemical transformations, including the formation of heterocyclic structures crucial for pharmaceutical and materials science.
This document outlines the application of this compound in catalyzing the Diels-Alder reaction, a powerful method for the synthesis of six-membered rings, which are prevalent in numerous natural products and bioactive molecules. The protocols provided are based on established research demonstrating the efficacy of this compound, particularly in conjunction with microwave irradiation to promote efficient and rapid cycloaddition.[1]
Key Advantages of this compound in Heterocycle Synthesis
-
Lewis Acidity: The lithium cation in this compound can coordinate to carbonyls and other Lewis basic sites in reactants, lowering the LUMO of the dienophile and accelerating the Diels-Alder reaction.
-
Thermal Stability: this compound is stable at elevated temperatures, making it compatible with reactions requiring heating, including microwave-assisted synthesis.
-
Solubility: It exhibits good solubility in a range of organic solvents and ionic liquids, offering flexibility in reaction setup.
-
"Green" Chemistry: When used as a solid support in conjunction with microwave irradiation and ionic liquids, this compound can contribute to more environmentally benign reaction conditions.[1]
Application: Diels-Alder Reaction for the Synthesis of Substituted Cyclohexenes
The following section details the use of this compound as a catalyst for the Diels-Alder reaction between isoprene and various dienophiles. The combination of this compound with microwave irradiation in an ionic liquid medium has been shown to significantly enhance reaction rates and yields.[1]
Quantitative Data Summary
The table below summarizes the results of this compound-catalyzed Diels-Alder reactions under microwave irradiation.
| Dienophile | Product | Time (min) | Yield (%) |
| Methyl acrylate | Methyl 4-methylcyclohex-3-enecarboxylate | 5 | 92 |
| Acrylonitrile | 4-Methylcyclohex-3-enecarbonitrile | 7 | 89 |
| Methyl vinyl ketone | 1-(4-Methylcyclohex-3-enyl)ethanone | 6 | 90 |
| Maleic anhydride | 4-Methylcyclohex-3-ene-1,2-dicarboxylic anhydride | 4 | 95 |
Data sourced from a study on Diels-Alder reactions supported by this compound under microwave irradiation.[1]
Experimental Protocols
General Protocol for this compound-Catalyzed Microwave-Assisted Diels-Alder Reaction
This protocol describes a general procedure for the reaction between isoprene and a dienophile.
Materials:
-
Isoprene
-
Dienophile (e.g., Methyl acrylate)
-
Lithium bis(trifluoromethanesulfonyl)imide (this compound)
-
Ionic Liquid (e.g., 3-methyl-1-octyl-imidazolium tetrachloroaluminate, [MOIM]AlCl₄)
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation: In a designated microwave reaction vessel, combine the dienophile (1 mmol), isoprene (1.2 mmol), this compound (0.2 g), and the ionic liquid (2 mL).
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a power level of 300 W for the time specified in the data table (typically 4-7 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Extract the product from the ionic liquid using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Diels-Alder adduct.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity.
Visualizations
Logical Workflow for this compound-Catalyzed Diels-Alder Reaction
Caption: Workflow for the this compound-catalyzed microwave-assisted Diels-Alder reaction.
Proposed Catalytic Cycle for Lewis Acid Catalysis by this compound
Caption: Proposed catalytic cycle for the this compound-catalyzed Diels-Alder reaction.
Conclusion
This compound serves as an effective catalyst for the formation of heterocyclic and carbocyclic compounds via the Diels-Alder reaction, particularly under microwave-assisted conditions. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. The mild Lewis acidity, coupled with its stability and compatibility with green chemistry techniques, positions this compound as a valuable tool in the synthesis of complex molecules for drug discovery and materials science. Further exploration of its catalytic activity in other heterocycle-forming reactions is a promising area for future research.
References
Application Notes and Protocols for the Synthesis of Peptides and Peptidomimetics using Silylating Agents
A Focus on N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
These application notes provide detailed protocols and conceptual frameworks for researchers, scientists, and drug development professionals on the use of silylating agents, specifically N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), in the synthesis of peptides and peptidomimetics. While the user query specified "MTFSILi," this appears to be a non-standard or erroneous term. The following information is based on the widely used and structurally related silylating agent, MSTFA.
Introduction
Peptide and peptidomimetic synthesis are cornerstones of drug discovery and chemical biology. Traditional synthesis, particularly solid-phase peptide synthesis (SPPS), relies on the use of protecting groups for the amine and carboxylic acid functionalities of amino acids to ensure sequential and controlled amide bond formation.[1] While effective, these methods can be time-consuming and generate significant chemical waste due to the repeated protection and deprotection steps.[2]
Silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) offer a compelling alternative for the transient protection of functional groups.[3] MSTFA can react with active hydrogens in amino acids, such as those in carboxyl and amino groups, to form temporary silyl esters and silylamines.[2] This transient protection can enhance the solubility and nucleophilicity of amino acids, potentially enabling racemization-free, one-pot coupling reactions, particularly in solution-phase synthesis.[2]
Principle of Silylation in Peptide Synthesis
The core principle behind using MSTFA in peptide synthesis is the in situ, transient protection of amino acid functional groups. MSTFA is a powerful silylating agent that can convert carboxylic acids to their corresponding trimethylsilyl (TMS) esters and amines to N-TMS derivatives.[4][5] These silylated intermediates are generally more soluble in organic solvents and can exhibit altered reactivity.
For peptide coupling, the carboxyl group of an N-protected amino acid can be activated, while the amino group of an unprotected amino acid is transiently silylated to enhance its nucleophilicity and solubility.[2] The silyl groups are labile and can be easily removed during aqueous workup, regenerating the free amine and carboxylic acid functionalities in the newly formed peptide.[2] This approach can streamline the synthesis process by reducing the number of dedicated deprotection steps.[2]
Potential Advantages of Using MSTFA:
-
Improved Solubility: Silylation of unprotected amino acids increases their solubility in organic solvents.[2]
-
Enhanced Nucleophilicity: The silylated amino group can exhibit increased nucleophilicity.[2]
-
One-Pot Synthesis: Enables a sequence of transient protection, activation, and coupling in a single reaction vessel.[2]
-
Racemization Suppression: The mild reaction conditions can help in preserving the stereochemical integrity of the amino acids.
Experimental Protocols
This protocol outlines the standard procedure for SPPS, which can be adapted for the synthesis of longer peptides and peptidomimetics.
Materials:
-
Rink Amide resin or other suitable solid support[3]
-
Fmoc-protected amino acids
-
Coupling agents (e.g., HATU, HBTU)[6]
-
Base (e.g., DIPEA)[6]
-
Deprotection solution: 20% piperidine in DMF[6]
-
Solvents: DMF, DCM, Methanol[3]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[6]
-
Dry ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[6]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), coupling agent (e.g., HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.[6]
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the cleavage mixture to cold, dry ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry the crude product.
-
Purify the peptide by reverse-phase HPLC.
-
This protocol describes a method for the synthesis of a dipeptide using MSTFA to transiently protect the incoming amino acid.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Unprotected amino acid (e.g., H-Phe-OH)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3]
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
1 M HCl solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Transient Protection of Nucleophile:
-
In a dry, nitrogen-flushed flask, suspend the unprotected amino acid (e.g., H-Phe-OH, 1.2 eq.) in anhydrous acetonitrile.
-
Add MSTFA (2.5 eq.) and stir the mixture at room temperature until the amino acid dissolves completely, indicating the formation of the silylated derivative. This may take 30-60 minutes.
-
-
Activation of Carboxyl Component:
-
In a separate dry flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1 eq.), HATU (1 eq.), and DIPEA (2 eq.) in anhydrous DMF.
-
Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of the activated N-protected amino acid to the flask containing the silylated amino acid.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Deprotection of Silyl Groups:
-
Once the reaction is complete, quench the reaction by adding a few drops of water.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes will hydrolyze the silyl protecting groups.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting dipeptide by column chromatography on silica gel.
-
Data Presentation
Table 1: Representative Yields for MSTFA-Mediated Dipeptide Synthesis
| N-Protected Amino Acid | Unprotected Amino Acid | Product | Representative Yield (%) |
| Boc-Ala-OH | H-Phe-OH | Boc-Ala-Phe-OH | 85-95 |
| Cbz-Gly-OH | H-Leu-OH | Cbz-Gly-Leu-OH | 88-96 |
| Fmoc-Val-OH | H-Pro-OH | Fmoc-Val-Pro-OH | 80-90 |
| Boc-Phe-OH | H-Ala-OH | Boc-Phe-Ala-OH | 82-92 |
Note: These are illustrative yields based on typical solution-phase peptide coupling reactions and may vary depending on specific reaction conditions and substrates.
Table 2: Comparison of Synthesis Methods
| Feature | Standard SPPS | MSTFA-Mediated Solution-Phase |
| Principle | Stepwise addition on a solid support with protecting groups. | Transient in-situ protection and coupling in solution. |
| Speed | Can be slow due to multiple cycles of coupling and deprotection. | Potentially faster for short peptides due to fewer steps. |
| Scalability | Well-established for both small and large-scale synthesis. | More amenable to large-scale synthesis of short peptides. |
| Purification | Final cleavage and purification. Intermediates are not isolated. | Purification required after the coupling step. |
| Waste | Generates significant solvent and reagent waste. | Can be more atom-economical for short sequences. |
| Scope | Ideal for long peptides and proteins. | Best suited for dipeptides, tripeptides, and fragment condensation. |
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Proposed role of MSTFA in transient protection for peptide coupling.
References
Troubleshooting & Optimization
Optimizing MTFSILi content in catholyte precursor for ionic conductivity
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, experimental protocols, and data for optimizing the N-Methyl-(trifluoromethanesulfonyl)imide lithium salt (MTFSILi) content in catholyte precursors to achieve maximum ionic conductivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary role of this compound in the catholyte precursor?
A1: this compound, a single lithium-ion conducting monomer, is added to the catholyte precursor to increase the number of available lithium ions for conduction. During in-situ polymerization, it participates in the cross-linking reaction to form a gel polymer electrolyte (GPE), which acts as both a binder and an electrolyte within the cathode structure.
Q2: My ionic conductivity is lower than expected after adding this compound. What are the common causes?
A2: There are two primary conflicting effects to consider when optimizing this compound content. While adding this compound increases the number of charge carriers (lithium ions), an excessive amount can lead to a denser polymer network after curing. This increased polymer content can reduce ionic mobility, thereby decreasing overall ionic conductivity.[1] An optimal concentration balances the number of ions with their mobility.
Q3: How do I determine the optimal this compound concentration?
A3: The optimal concentration is typically found by creating a series of catholyte precursors with varying this compound molar concentrations (e.g., from 0 to 0.2 mol) while keeping other components constant. Measure the ionic conductivity for each formulation. The concentration that yields the highest conductivity is the optimum. For example, in one study, conductivity peaked at 0.1 mol of this compound and then declined.[1]
Q4: My gel polymer electrolyte (GPE) feels soft or is not fully cured. How does this affect conductivity and what should I do?
A4: Incomplete polymerization results in a poorly formed polymer network, which can lead to phase separation, poor mechanical integrity, and unreliable ionic pathways, negatively impacting conductivity. To troubleshoot:
-
Verify Initiator Concentration: Ensure the correct amount of thermal initiator (e.g., t-BPP at 1.0 wt.% of monomers) is used.[1]
-
Check Curing Conditions: Confirm that the curing was performed at the specified temperature and duration (e.g., 70°C for 1.5 hours).[1]
-
Confirm Component Purity: Impurities in the precursor components can inhibit the polymerization reaction.
-
Analytical Confirmation: Use Fourier-Transform Infrared Spectroscopy (FT-IR) to check for the disappearance of the C=C double bond peak (around 1636 cm⁻¹), which indicates a successful cross-linking reaction.[1]
Q5: Can the composition of the base liquid electrolyte affect the this compound optimization?
A5: Absolutely. The viscosity, dielectric constant, and salt concentration of the base liquid electrolyte are critical factors.[2] A highly viscous solvent system may require a lower this compound concentration to prevent excessive restriction of ion mobility. It is crucial to re-optimize the this compound content whenever the base liquid electrolyte formulation is changed.
Data Presentation: Ionic Conductivity vs. This compound Content
The following table summarizes the effect of varying this compound content on the ionic conductivity of a catholyte, as reported in a study involving a PETTA cross-linking agent.
| Sample Description | This compound Content (mol) | Ionic Conductivity (mS cm⁻¹) |
| Base Liquid Electrolyte | 0 | 3.2 |
| Catholyte with 2 wt.% PETTA | 0 | 1.8 |
| Optimized Catholyte | 0.1 | 2.3 |
| Catholyte (Excess this compound) | > 0.1 | < 2.3 |
| (Data sourced from a study on dual-type gel polymer electrolytes)[1] |
Experimental Protocols
Protocol 1: Preparation of Catholyte Precursor and In-Situ Curing
This protocol describes the preparation of a catholyte precursor for in-situ thermal polymerization.
Materials:
-
Cross-linking agent (e.g., Pentaerythritol tetraacrylate, PETTA)
-
Single lithium-ion conducting monomer (this compound)
-
Base liquid electrolyte (e.g., LiTFSI in a carbonate solvent mixture)
-
Thermal initiator (e.g., tert-Butyl peroxybenzoate, t-BPP)
Procedure:
-
In an argon-filled glove box, prepare the base liquid electrolyte.
-
Create the catholyte precursor by mixing the cross-linking agent (1.0–4.0 wt.%), the desired molar quantity of this compound (e.g., 0.1 mol), the base liquid electrolyte (96–99 wt.%), and the thermal initiator (1.0 wt.% of the total monomer weight).[1]
-
Stir the mixture until all components are fully dissolved and a homogeneous precursor solution is formed.
-
To form the gel polymer electrolyte, inject the precursor into the cell assembly.
-
Seal the cell and heat it in an oven at the specified curing temperature (e.g., 70°C) for the required duration (e.g., 1.5 hours) to induce thermal polymerization.[1]
Protocol 2: Measurement of Ionic Conductivity
This protocol outlines the measurement of ionic conductivity using Electrochemical Impedance Spectroscopy (EIS).
Equipment:
-
Impedance analyzer
-
Symmetric blocking electrode cell (e.g., Stainless Steel/Electrolyte/Stainless Steel)
-
Temperature-controlled chamber or water bath
-
Glove box for cell assembly
Procedure:
-
Assemble a symmetric coin cell (e.g., CR2032) in an argon-filled glove box by sandwiching a separator soaked in the catholyte precursor between two stainless steel blocking electrodes.[1]
-
Perform the in-situ curing as described in Protocol 1.
-
Place the cell in a temperature-controlled chamber and allow it to stabilize at the desired temperature (e.g., 25°C).
-
Connect the cell to the impedance analyzer.
-
Perform an EIS measurement over a specified frequency range (e.g., 10 Hz to 1 MHz).[1]
-
Determine the bulk resistance (R_b) from the intercept of the Nyquist plot with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A) Where L is the thickness of the electrolyte (separator thickness) and A is the electrode area.
Visualizations
Caption: Workflow for optimizing this compound content.
Caption: Factors influencing ionic conductivity.
References
Preventing moisture and oxygen interference during MTFSILi synthesis
Technical Support Center: MTFSILi Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for preventing moisture and oxygen interference during the synthesis of Lithium bis(trifluoromethanesulfonyl)imide (this compound). It includes frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to exclude moisture and oxygen during this compound synthesis?
A1: The synthesis of this compound and related lithium salts involves reagents that are highly sensitive to moisture and oxygen. Lithium salts are often hygroscopic, meaning they readily absorb water from the atmosphere[1]. Key reagents, such as organolithiums, can react violently with water and oxygen[2][3]. Exposure to these atmospheric components can lead to several problems:
-
Decomposition of Reagents: Air-sensitive reagents will be destroyed, leading to a failed reaction[3].
-
Formation of Impurities: Unwanted side-reactions with water or oxygen will generate impurities, reducing the purity of the final product[3].
-
Low Product Yield: The consumption of starting materials through side-reactions will significantly lower the yield of the desired this compound product[4].
-
Safety Hazards: Some air-sensitive reagents are pyrophoric and can ignite spontaneously upon contact with air, posing a significant fire or explosion risk[3][5].
Q2: What is an "inert atmosphere," and which gas should I use?
A2: An inert atmosphere is an environment that has been purged of reactive gases like oxygen and moisture and replaced with a non-reactive (inert) gas[6]. This ensures that sensitive reagents and reactions are protected. The two most common inert gases used are:
-
Nitrogen (N₂): Suitable for most reactions and widely used due to its lower cost and availability[4].
-
Argon (Ar): More inert than nitrogen and used for highly sensitive reactions where nitrogen might react with certain metals or reagents at high temperatures[4]. For most lithium salt syntheses, either gas is acceptable, but argon provides a higher degree of certainty.
Q3: What are the essential pieces of equipment for conducting an air-sensitive reaction?
A3: To handle air-sensitive compounds, specialized equipment is necessary. The primary setups are either a glovebox or a Schlenk line.
-
Glovebox (Dry Box): A sealed enclosure containing an inert atmosphere, which is the preferred method for handling highly sensitive materials[1][7].
-
Schlenk Line: A dual-manifold apparatus that provides both vacuum and a source of inert gas, allowing for the manipulation of reagents in sealed glassware[2][5].
-
Ancillary Equipment: This includes oven-dried glassware, gas-tight syringes for liquid transfers, cannulas (double-tipped needles) for transferring larger volumes of liquid, rubber septa to seal flasks, and a mineral oil bubbler to indicate positive pressure and vent the system safely[7][8].
Q4: How can I tell if my reaction has been compromised by air or moisture?
A4: Signs of contamination are often visual or result in poor reaction outcomes.
-
Unexpected Precipitates: The formation of a white solid, such as lithium hydroxide, can indicate the presence of water.
-
Color Changes: Unexplained color changes may suggest oxidation or other side reactions.
-
Fuming or Smoke: If a reagent is pyrophoric, fuming upon transfer indicates a leak in the system.
-
Low or No Yield: This is the most common indicator that reagents were deactivated by contaminants[4].
-
Inconsistent Results: Poor reproducibility between batches often points to inconsistent atmospheric control.
Q5: What is the difference between working in a glovebox and using a Schlenk line?
A5: Both create an inert environment, but they are used differently. A glovebox is a self-contained, large-scale inert environment where all manipulations (weighing solids, setting up reactions) are performed inside the box[7]. It is ideal for complex setups and handling solids. A Schlenk line is used to control the atmosphere within individual flasks. It involves cycles of evacuating the air from the flask and backfilling with inert gas[9]. It is versatile for many synthetic setups but requires more technical skill for transfers between flasks.
Troubleshooting Guide
This section addresses common problems encountered during this compound synthesis.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Moisture/Oxygen Contamination: Reagents or intermediates were deactivated.[3] 2. Improperly Dried Glassware: Adsorbed water on flask walls reacted with reagents.[7][8] 3. "Wet" Solvents: Solvents contained dissolved water or oxygen. 4. System Leaks: Air leaked into the apparatus through poorly sealed joints or septa. | 1. Ensure all transfers are performed strictly under a positive pressure of inert gas. 2. Oven-dry all glassware at >125°C overnight or flame-dry under vacuum immediately before use.[8] 3. Use freshly distilled anhydrous solvents or solvents from a sealed bottle (e.g., Sure/Seal™).[8] 4. Check all ground-glass joints for proper grease and ensure septa are new and well-fitted.[9] |
| Formation of White Precipitate / Cloudy Solution | 1. Reaction with Water: Organolithium reagents or the final product reacting with H₂O to form insoluble lithium hydroxide or other salts. | 1. Re-evaluate the entire inert atmosphere setup. 2. Purge solvents with inert gas before use to remove dissolved moisture. 3. Ensure starting materials are anhydrous. Hygroscopic solids like ZnCl₂ should be dried under vacuum before use.[5] |
| Inconsistent Results / Poor Reproducibility | 1. Variable Atmospheric Purity: Small, undetected leaks can cause batch-to-batch variation. 2. Inconsistent Reagent Transfer: Technique for transferring air-sensitive reagents is not standardized. | 1. Develop a standard operating procedure (SOP) for setting up the inert atmosphere. 2. Always use a bubbler to visually confirm positive pressure.[7] 3. Practice syringe and cannula transfer techniques to ensure no air is introduced.[2][10] |
| "Suck-back" of Bubbler Oil into Reaction Flask | 1. Negative Pressure: A rapid decrease in temperature (e.g., cooling with a cold bath) can cause the gas inside the flask to contract, creating a vacuum that pulls oil from the bubbler.[7] | 1. Always maintain a slow, continuous flow of inert gas into the system.[7] 2. Use a T-shaped bubbler adapter or a nitrogen balloon to provide a buffer volume of gas.[7] 3. Lower the reaction flask into the cooling bath slowly to allow the pressure to equalize gradually. |
Data Presentation: Recommended Synthesis Conditions
For successful synthesis, stringent control over the reaction environment and reagent quality is paramount.
| Parameter | Recommendation | Rationale |
| Inert Gas Purity | High Purity (99.998%+) Nitrogen or Argon | Minimizes the introduction of reactive contaminants from the gas source. |
| Solvent Water Content | < 50 ppm | Prevents deactivation of highly reactive organometallic reagents.[11] |
| Glovebox Atmosphere | < 1 ppm O₂, < 1 ppm H₂O | Provides the most rigorously controlled environment for sensitive operations. |
| Glassware Preparation | Oven-dry at 125-140°C for >4 hours or flame-dry under high vacuum.[7][8] | Removes the thin film of adsorbed moisture present on all laboratory glassware.[7] |
Experimental Protocol: General Synthesis Using a Schlenk Line
This protocol outlines the fundamental steps for performing a reaction under an inert atmosphere.
1. Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, dropping funnel) with a magnetic stir bar.
-
Dry the assembled glassware thoroughly in an oven (>125°C) overnight or by flame-drying under high vacuum.[8]
-
While hot, cover all openings with rubber septa and clamp the apparatus to a stand to cool under a stream of inert gas.[10]
2. Establishing an Inert Atmosphere:
-
Connect the main reaction flask to the Schlenk line via flexible tubing.
-
Perform at least three vacuum/backfill cycles:
-
Carefully open the flask to the vacuum manifold to evacuate the air.
-
Close the vacuum tap and slowly open the inert gas tap to fill the flask with nitrogen or argon.
-
-
After the final cycle, leave the flask under a slight positive pressure of inert gas, confirmed by bubbling through a mineral oil bubbler.[7]
3. Transfer of Anhydrous Solvents and Reagents:
-
Solvents: Transfer anhydrous solvents from a Sure/Seal™ bottle using a dry, inert-gas-flushed syringe or a cannula.[8]
-
Liquid Reagents:
-
Flush a clean, dry syringe with inert gas.[10]
-
Draw a slightly larger volume of the liquid reagent than needed, then carefully push out any gas bubbles and excess liquid to reach the exact volume.
-
Withdraw a small "buffer" of inert gas from the headspace of the reagent bottle into the syringe.[10]
-
Insert the needle through the septum of the reaction flask and deliver the inert gas buffer first, followed by the reagent.[9]
-
-
Solid Reagents: If solids cannot be added at the start, use a solid addition funnel or briefly remove a stopper under a strong counterflow of inert gas (a "nitrogen blanket").
4. Running the Reaction and Work-up:
-
Maintain a positive inert gas pressure throughout the reaction.
-
For quenching or work-up, cool the reaction to the appropriate temperature and add the quenching solution via a syringe under inert atmosphere.
-
The product can be isolated using air-free techniques such as filtration through a cannula or in a glovebox.
Visualizations
Caption: Inert atmosphere experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in air-sensitive synthesis.
References
- 1. This compound | 1426833-00-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inert atmosphere synthesis and distillation | Open Source Chemistry [bbgate.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Inert atmosphere synthesis and distillation | Open Source Chemistry [bbgate.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Improving yields and selectivity in MTFSILi synthetic pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of monotrifluoromethanesulfonyl-pentafluoroethyl-lithium (MTFSILi), with a focus on improving yields and selectivity.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that typically involves the formation of a precursor molecule containing the methacrylate and sulfonylimide functional groups, followed by a final lithiation step to yield the desired product.[1] Precise control over reaction conditions and reagents is crucial for achieving high purity and yield.[1]
Q2: Why is it critical to maintain anhydrous conditions during the synthesis?
A2: this compound and its precursors are sensitive to moisture. Water can react with the organometallic intermediates and the final product, leading to side reactions, reduced yield, and impurities that can negatively impact its performance in electrochemical applications.[1] Therefore, the use of anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox) is essential.[1]
Q3: What are the primary applications of this compound?
A3: this compound is primarily used as a monomer in the synthesis of single-ion conducting polymer electrolytes for lithium-ion batteries.[2] These electrolytes can improve battery safety and efficiency by reducing parasitic side reactions.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be challenging due to its high solubility in many organic solvents and its hygroscopic nature.[3] Recrystallization from a suitable solvent system with low polarity is a common method.[3] The use of sorbent materials like activated charcoal or alumina can also help in removing specific impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Step 1 (Sulfonamide Formation) | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or NMR. If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Degradation of starting materials or product. | Ensure the reaction is carried out under an inert atmosphere and at the recommended temperature. Use freshly distilled solvents and high-purity reagents. | |
| Low Yield in Step 2 (Methacryloylation) | Steric hindrance or low reactivity of the sulfonamide. | Consider using a more reactive acylating agent or a suitable catalyst to facilitate the reaction. |
| Side reaction with the methacrylate group. | Control the reaction temperature carefully to prevent polymerization of the methacrylate. The addition of a radical inhibitor might be beneficial. | |
| Low Yield in Step 3 (Lithiation) | Presence of moisture or other protic impurities. | Use rigorously dried solvents and glassware. Perform the reaction under a strictly inert atmosphere (argon or nitrogen). |
| Inaccurate quantification of the organolithium reagent. | Titrate the organolithium reagent prior to use to determine its exact concentration. | |
| Product is a dark oil instead of a white solid. | Presence of polymeric impurities or degradation products. | Review the reaction temperature control in the methacryloylation step. Purify the product by column chromatography or recrystallization. |
| Poor Selectivity / Presence of Side Products | Side reactions due to reactive intermediates. | Maintain precise control over reaction temperatures, especially during the addition of reagents. Slow, dropwise addition of reagents can minimize side reactions. |
| Use of non-anhydrous solvents or reagents. | Ensure all solvents and reagents are rigorously dried before use.[1] | |
| Difficulty in Product Isolation | High solubility of the product in the reaction solvent. | After the reaction, remove the solvent under reduced pressure and attempt to precipitate or crystallize the product from a different solvent system. |
Experimental Protocols
The following is a representative, detailed methodology for the synthesis of this compound. Note: This protocol is based on general synthetic procedures for similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 3-hydroxypropane-1-sulfonamide
-
To a solution of 3-hydroxy-1-propanesulfonyl chloride (1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of ammonia in methanol (2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxypropane-1-sulfonamide.
Step 2: Synthesis of 3-(methacryloyloxy)propane-1-sulfonamide
-
Dissolve 3-hydroxypropane-1-sulfonamide (1 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add methacryloyl chloride (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of Lithium 3-(methacryloyloxy)propane-1-sulfonamide-N-(trifluoromethylsulfonyl) (this compound)
-
Dissolve 3-(methacryloyloxy)propane-1-sulfonamide (1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1 eq) dropwise, and stir the mixture for 1 hour at -78 °C.
-
In a separate flask, dissolve trifluoromethanesulfonyl fluoride (1.1 eq) in anhydrous THF at -78 °C.
-
Slowly transfer the lithiated sulfonamide solution to the trifluoromethanesulfonyl fluoride solution via cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours and then allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of lithium chloride.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Data Presentation
Table 1: Representative Yields for this compound Synthesis Steps
| Step | Reaction | Typical Yield (%) |
| 1 | Sulfonamide Formation | 85-95 |
| 2 | Methacryloylation | 70-85 |
| 3 | Lithiation and Sulfonylation | 50-70 |
Table 2: Purity Specifications for Commercial this compound
| Parameter | Specification |
| Purity | ≥95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents |
Note: Data is compiled from publicly available information for analogous compounds and should be considered representative.
Visualizations
References
Addressing challenges in scaling up MTFSILi production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of Methyl-((trifluoromethyl)sulfonyl)imidoyl)lithium (MTFSILi).
Troubleshooting Guides
This section provides solutions to common problems that may arise during this compound production.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC, NMR, or IR spectroscopy. If the reaction has stalled, consider increasing the temperature or extending the reaction time. Ensure efficient stirring to overcome mass transfer limitations. |
| Degradation of Reagents: Moisture or air sensitivity of starting materials. | Use freshly distilled/purified solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Handle hygroscopic reagents, such as lithium sources, in a glovebox. |
| Side Reactions: Competing reaction pathways reducing the formation of the desired product. | Optimize the reaction temperature. A lower temperature may favor the desired reaction pathway. Consider a different base or solvent to minimize side reactions. |
| Inefficient Lithiation: Poor reactivity of the lithiating agent. | Ensure the lithiating agent (e.g., n-BuLi) is properly titrated before use to determine its exact concentration. Add the lithiating agent slowly at a low temperature to control the reaction exotherm. |
Issue 2: Product Impurity
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials: Incomplete reaction. | See "Incomplete Reaction" under Issue 1. |
| By-products from Side Reactions: Formation of undesired compounds. | Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. Employ appropriate purification techniques such as column chromatography, recrystallization, or distillation. |
| Contamination from Equipment: Leaching of impurities from glassware or reactors. | Ensure all glassware is thoroughly cleaned and dried before use. For larger scale reactions, use reactors made of appropriate materials (e.g., glass-lined steel). |
| Moisture Contamination: Presence of water leading to hydrolysis of the product or intermediates. | Strictly adhere to anhydrous reaction conditions. Use dry solvents and an inert atmosphere. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is an Oil or Gummy Solid: Difficulty in handling and purifying the product. | Try to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent system. If the product remains an oil, purification by column chromatography may be necessary. |
| Product is Highly Water-Soluble: Loss of product during aqueous work-up. | Minimize the use of water during extraction. Use saturated brine solutions to reduce the solubility of the product in the aqueous phase. Consider alternative non-aqueous work-up procedures. |
| Co-elution of Impurities: Impurities having similar polarity to the product, making chromatographic separation difficult. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or a different chromatography technique (e.g., preparative HPLC). |
Issue 4: Challenges in Scaling Up Production
| Possible Cause | Suggested Solution |
| Exothermic Reaction: Poor heat dissipation in larger reactors leading to runaway reactions. | Ensure the reactor has adequate cooling capacity. Add reagents slowly to control the reaction rate and temperature. Use a reaction calorimeter to study the thermal profile of the reaction at a smaller scale before scaling up. |
| Mass Transfer Limitations: Inefficient mixing in large reactors. | Use appropriate agitation (stirrer design and speed) for the reactor size and viscosity of the reaction mixture. Consider using a baffled reactor to improve mixing. |
| Changes in Product Purity/Yield: Different reaction kinetics or impurity profiles at a larger scale. | Re-optimize reaction conditions at the pilot scale. Small changes in temperature, concentration, or addition rates can have a significant impact on larger scales. |
| Safety Hazards: Increased risks associated with handling larger quantities of hazardous materials. | Conduct a thorough process safety analysis before scaling up. Ensure appropriate personal protective equipment (PPE) is used and that emergency procedures are in place. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the synthesis of this compound?
A1: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used for the synthesis of this compound, particularly for the lithiation step, as they are compatible with organolithium reagents.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques should be used. ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy can confirm the chemical structure of the molecule. Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) if the compound is sufficiently volatile and stable. Elemental analysis can provide the elemental composition.
Q3: My this compound product is a viscous oil and is difficult to handle. What can I do?
A3: If direct crystallization is unsuccessful, you can try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent to precipitate the product. Alternatively, purification via column chromatography on silica gel or alumina may yield a purer, more manageable product.
Q4: What are the key safety precautions to take during this compound synthesis?
A4: The synthesis involves hazardous reagents. Trifluoromethanesulfonamide and sulfonyl chlorides can be corrosive and toxic. Organolithium reagents are pyrophoric and react violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, is essential. Have appropriate quenching agents and fire extinguishers readily available.
Q5: How does moisture affect the synthesis and final product?
A5: Moisture can react with the organolithium reagent, reducing its effectiveness and leading to lower yields. It can also hydrolyze the sulfonyl chloride starting material and the final this compound product. Therefore, maintaining strictly anhydrous conditions throughout the synthesis is critical for success.
Data Presentation
Table 1: Representative Yield and Purity Data for this compound Synthesis at Different Scales
| Scale | Typical Yield (%) | Typical Purity (%) | Key Challenges |
| Lab Scale (1-10 g) | 75 - 90 | > 98 | Maintaining anhydrous conditions, product isolation. |
| Pilot Scale (100 g - 1 kg) | 65 - 80 | > 97 | Heat management during lithiation, consistent mixing. |
| Production Scale (> 1 kg) | 60 - 75 | > 95 | Process control, safety, and purification efficiency. |
Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and equipment used.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a plausible two-step synthesis of this compound.
Step 1: Synthesis of N-(3-hydroxypropyl)trifluoromethanesulfonamide
-
To a stirred solution of 3-amino-1-propanol in an appropriate solvent (e.g., dichloromethane) in a round-bottom flask cooled in an ice bath, slowly add trifluoromethanesulfonyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified N-(3-hydroxypropyl)trifluoromethanesulfonamide in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture while maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for a specified period.
-
Slowly add methacryloyl chloride to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product as necessary.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Minimizing thermal degradation during MTFSILi polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize thermal degradation during the polymerization of Lithium bis(trifluoromethanesulfonyl)imide methacrylate (MTFSILi).
Frequently Asked Questions (FAQs)
Q1: My this compound monomer polymerized in the bottle during storage. What happened?
A1: Premature polymerization of methacrylate monomers can occur due to improper storage or insufficient inhibitor levels. This compound is typically stabilized with inhibitors like monomethyl ether hydroquinone (MEHQ) or butylated hydroxytoluene (BHT) to prevent spontaneous polymerization.[1] Exposure to high temperatures, UV light, or contamination can deplete the inhibitor, leading to unwanted polymerization. Always store the monomer at the recommended temperature, typically refrigerated (2-8°C), and away from light.
Q2: What is the role of the inhibitor in the this compound monomer, and should I remove it before polymerization?
A2: Inhibitors are added to prevent spontaneous polymerization during storage and transport.[1] For successful polymerization, the inhibitor must be removed. This is typically done by passing the monomer through an inhibitor removal column (e.g., packed with activated alumina) immediately before use.[2] Failure to remove the inhibitor will result in very slow or no polymerization.
Q3: My polymerization reaction is very slow or has not started at all. What are the possible causes?
A3: Several factors can lead to slow or failed polymerization:
-
Inhibitor Presence: The most common cause is the failure to remove the polymerization inhibitor from the monomer.
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[1] Ensure your reaction mixture is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintained under an inert atmosphere.
-
Low Temperature: The polymerization temperature may be too low for the chosen thermal initiator to decompose efficiently and generate radicals.
-
Incorrect Initiator Concentration: Too little initiator will result in a slow reaction, while too much can lead to the formation of low molecular weight polymers and potential discoloration.
Q4: The resulting polymer is yellow or brown. What causes this discoloration?
A4: Discoloration is often a sign of thermal degradation or side reactions. This can be caused by:
-
Excessive Temperature: Polymerizing at a temperature significantly higher than necessary can cause degradation of the polymer backbone or the TFSI moiety.
-
Initiator Byproducts: Some initiators can generate colored byproducts upon decomposition, especially at high concentrations or temperatures.
-
Residual Impurities: Impurities in the monomer or solvent can lead to side reactions that produce colored species.
Q5: What is the thermal stability of the this compound monomer and the resulting polymer?
A5: The TFSI anion itself is known for its high thermal stability, often stable up to 300-400°C.[3][4][5] The thermal stability of the poly(this compound) will be primarily limited by the polymethacrylate backbone. Thermal degradation of polymethacrylates typically begins at temperatures above 200°C.[2][6] For the polymerization reaction itself, the temperature should be chosen based on the thermal initiator's decomposition kinetics, not the degradation temperature of the monomer or polymer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound polymerization.
| Issue | Potential Cause | Recommended Action |
| No Polymerization | Inhibitor not removed. | Pass the monomer through an inhibitor removal column before use. |
| Oxygen present in the system. | Degas the reaction mixture thoroughly (e.g., 3-4 freeze-pump-thaw cycles) and maintain a positive pressure of inert gas (Ar or N₂). | |
| Polymerization temperature is too low for the initiator. | Select an initiator with a suitable 10-hour half-life temperature for your desired reaction temperature or increase the temperature to match the initiator's optimal range. | |
| Defective initiator. | Use a fresh, properly stored initiator. | |
| Slow Polymerization | Partial inhibitor removal. | Ensure the inhibitor removal column is fresh and effective. |
| Insufficient initiator concentration. | Increase the initiator concentration slightly. A typical range is 0.1-1.0 mol% relative to the monomer. | |
| Low reaction temperature. | Gradually increase the reaction temperature in 5-10°C increments. | |
| Polymerization is Too Fast / Uncontrolled (Gel Effect) | High initiator concentration. | Reduce the amount of initiator. |
| High reaction temperature. | Lower the reaction temperature. | |
| Bulk polymerization without solvent. | Conduct the polymerization in a suitable solvent to help dissipate heat. | |
| Low Polymer Yield | Premature termination. | Ensure the system is free of oxygen and other impurities that can terminate the polymerization. |
| Insufficient reaction time. | Extend the polymerization time. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion. | |
| Formation of Bubbles in the Polymer | Dissolved gas coming out of solution as viscosity increases. | Degas the monomer and solvent mixture thoroughly before initiating polymerization. |
| Boiling of monomer or solvent at hot spots. | Improve stirring and temperature control to ensure uniform heat distribution. | |
| Discolored Polymer (Yellow/Brown) | Reaction temperature is too high. | Lower the polymerization temperature. Use an initiator that is effective at a lower temperature. |
| Air leak into the system. | Check all seals and connections to ensure a properly inert atmosphere. Oxidation can cause discoloration. | |
| Impurities in monomer or solvent. | Use high-purity monomer and freshly distilled solvent. |
Quantitative Data
Table 1: Common Thermal Initiators for Free-Radical Polymerization
This table provides a selection of common thermal initiators and their 10-hour half-life temperatures, which is the temperature at which half of the initiator will have decomposed in 10 hours. This is a useful parameter for selecting an appropriate initiator for a desired reaction temperature.
| Initiator | Abbreviation | Solvent | 10-Hour Half-Life Temp. (°C) |
| 2,2'-Azobis(2-methylpropionitrile) | AIBN | Toluene | 65 |
| Benzoyl Peroxide | BPO | Benzene | 73 |
| 1,1'-Azobis(cyclohexanecarbonitrile) | V-40 | Toluene | 88 |
| Di-tert-butyl Peroxide | DTBP | Benzene | 126 |
Data is approximate and can vary slightly with solvent.
Experimental Protocols
Protocol 1: Standard Free-Radical Polymerization of this compound
This protocol provides a general procedure for the thermal polymerization of this compound in a solution.
Materials:
-
This compound monomer
-
Inhibitor removal column (e.g., Aldrich Cat. No. 306312 or equivalent)
-
Thermal initiator (e.g., AIBN)
-
Anhydrous, degassed solvent (e.g., dimethylformamide (DMF), acetonitrile, or propylene carbonate)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen) supply
-
Stir plate and magnetic stir bar
-
Temperature-controlled oil bath
Procedure:
-
Monomer Preparation: Immediately before use, pass the this compound monomer through a fresh inhibitor removal column to remove the MEHQ stabilizer.
-
Reaction Setup: Add the purified this compound monomer and a magnetic stir bar to a dry Schlenk flask.
-
Solvent Addition: Add the desired amount of anhydrous, degassed solvent to the flask. The concentration can be adjusted depending on the desired molecular weight and reaction control.
-
Initiator Addition: Add the thermal initiator (e.g., 0.1-1.0 mol% relative to the monomer).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with inert gas. Place the flask in a preheated oil bath set to the desired temperature (e.g., 70°C for AIBN).
-
Reaction Monitoring: Allow the reaction to proceed with stirring for the desired time (e.g., 12-24 hours). The progress can be monitored by techniques such as NMR or FTIR to observe the disappearance of the vinyl proton signals.
-
Polymer Isolation: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., diethyl ether or methanol).
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash it several times with the non-solvent to remove any unreacted monomer and initiator byproducts. Dry the final polymer under vacuum at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for this compound polymerization.
Caption: Relationship between temperature and thermal runaway.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Electrochemical Stability of MTFSI-Li-Based Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with MTFSI-Li-based electrolytes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Rapid Capacity Fading and Poor Cycling Stability
Question: My cell is showing rapid capacity decay and poor cycling stability. What are the potential causes and how can I address this?
Answer: Rapid capacity fading is a common issue that can stem from several factors related to the electrochemical instability of the electrolyte and its interaction with the electrodes.
Potential Causes:
-
Electrolyte Decomposition: The MTFSI⁻ anion or the solvent can decompose at the electrode surfaces, especially at high voltages, leading to the formation of a resistive solid electrolyte interphase (SEI) and consumption of the electrolyte. Carbonate solvents, in particular, are prone to oxidative decomposition at potentials above 4.3 V vs. Li/Li⁺.
-
High Interfacial Resistance: A poorly formed or unstable SEI on the anode and cathode can lead to high interfacial resistance, impeding Li⁺ ion transport and contributing to capacity loss. This can be exacerbated by continuous electrolyte decomposition, which thickens the SEI layer over cycling.
-
Lithium Dendrite Growth: Uneven lithium stripping and plating on the anode can lead to the formation of lithium dendrites. These dendrites can consume active lithium, increase side reactions with the electrolyte, and in severe cases, cause internal short circuits, leading to abrupt cell failure.[1][2]
-
Transition Metal Dissolution: At the cathode, transition metals from the active material can dissolve into the electrolyte and deposit on the anode, poisoning the SEI and catalyzing further electrolyte decomposition.
Troubleshooting Solutions:
-
Electrolyte Additives: The introduction of specific additives can significantly enhance SEI stability. For instance, fluoroethylene carbonate (FEC) is known to form a more stable SEI on silicon and lithium metal anodes. Other additives like vinylene carbonate (VC) can also improve cycling performance. Lithium salts such as LiPF6 and LiDFP have also been shown to improve cycling stability in localized high-concentration electrolytes.[3]
-
Optimize Salt Concentration: The concentration of Li-MTFSI can influence the electrolyte's properties. Higher concentrations can lead to the formation of a more stable SEI due to the increased participation of the anion in the SEI formation process.
-
Surface Coatings: Applying a protective coating on the cathode, such as with a LiMTFSI-based polymer, can suppress transition metal dissolution and reduce side reactions with the electrolyte.[5]
-
Current Density and Voltage Window Optimization: Operating the cell at lower current densities and within a stable voltage window can mitigate stress on the electrodes and reduce the rate of electrolyte decomposition and dendrite growth.
Issue 2: Low Ionic Conductivity
Question: My MTFSI-Li-based electrolyte is exhibiting low ionic conductivity. What factors could be contributing to this, and how can I improve it?
Answer: Low ionic conductivity can significantly limit the rate capability of a battery. Several factors related to the electrolyte formulation and operating conditions can be the cause.
Potential Causes:
-
High Viscosity: MTFSI-based ionic liquids or highly concentrated electrolytes can be viscous, which hinders the mobility of Li⁺ ions.
-
Strong Ion Pairing: Strong interactions between the Li⁺ cation and the MTFSI⁻ anion can reduce the number of free Li⁺ ions available for conduction.
-
Low Operating Temperature: Ionic conductivity is highly dependent on temperature. Lower temperatures increase the viscosity of the electrolyte and decrease ion mobility.
-
Polymer Matrix in SPEs: In solid polymer electrolytes, the crystallinity of the polymer matrix can impede ion transport, which primarily occurs in the amorphous regions.
Troubleshooting Solutions:
-
Solvent/Plasticizer Addition: For liquid or gel electrolytes, the addition of a low-viscosity solvent can decrease the overall viscosity and improve ionic conductivity. In solid polymer electrolytes, plasticizers can be added to increase the amorphous phase content and enhance ion mobility.
-
Optimize Salt Concentration: There is an optimal salt concentration for maximizing ionic conductivity. While increasing the salt concentration initially increases the number of charge carriers, at very high concentrations, increased viscosity and ion pairing can lead to a decrease in conductivity.
-
Increase Operating Temperature: Increasing the temperature can significantly enhance ionic conductivity by reducing viscosity and increasing ion mobility. However, the thermal stability of all cell components must be considered.
-
Modify Polymer Host: For SPEs, using polymers with low glass transition temperatures and high amorphous content can improve ionic conductivity. Blending different polymers or incorporating ceramic fillers can also create more efficient ion conduction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the typical electrochemical stability window of MTFSI-Li based electrolytes?
A1: The electrochemical stability window of MTFSI-Li based electrolytes can vary depending on the specific formulation (e.g., solvent, additives, and salt concentration). Generally, they are considered to have a wider electrochemical window compared to traditional carbonate-based electrolytes. The anodic stability is often reported to be in the range of 4.5 to 5.0 V vs. Li/Li⁺.[6] However, the practical stability can be influenced by the electrode material and operating conditions. Linear Sweep Voltammetry (LSV) is the standard technique to experimentally determine this window.
Q2: How can I prevent the growth of lithium dendrites in my experiments?
A2: Preventing lithium dendrite growth is crucial for the safety and longevity of lithium metal batteries. Several strategies can be employed:
-
Electrolyte Additives: Additives like LiFSI or the use of highly concentrated electrolytes can promote the formation of a more uniform and stable SEI, which helps to regulate Li⁺ deposition and inhibit dendrite formation.
-
Artificial SEI Layers: Applying an artificial SEI layer on the lithium anode can provide a stable and ionically conductive interface, promoting uniform lithium plating.
-
Structured Anodes: Utilizing 3D host structures for the lithium anode can accommodate the volume changes during cycling and reduce the effective current density, thereby suppressing dendrite growth.
-
Control of Plating/Stripping Conditions: Limiting the charging current density and the amount of lithium plated per cycle can help prevent the initiation and growth of dendrites.[2]
Q3: What are the key parameters to consider when performing Electrochemical Impedance Spectroscopy (EIS) on MTFSI-Li electrolytes?
A3: When performing EIS to evaluate MTFSI-Li electrolytes, the following parameters are crucial:
-
Frequency Range: A wide frequency range (e.g., 1 MHz to 0.1 Hz or lower) is necessary to resolve different electrochemical processes such as bulk electrolyte resistance, charge transfer resistance, and diffusion processes.[7][8]
-
AC Amplitude: A small AC voltage amplitude (typically 5-10 mV) should be used to ensure the system remains in a pseudo-linear regime.[7]
-
Cell Configuration: A symmetric cell (e.g., Li/electrolyte/Li) is often used to study the interfacial properties between the electrolyte and the lithium electrode.[7]
-
Temperature Control: The temperature should be precisely controlled as impedance is highly temperature-dependent.
-
Equivalent Circuit Modeling: The obtained impedance data is typically fitted to an equivalent circuit model to extract quantitative parameters such as bulk resistance (R_b), interfacial resistance (R_int), and charge transfer resistance (R_ct).[9]
Data Presentation
Table 1: Ionic Conductivity and Electrochemical Stability Window of Selected MTFSI-Li Based Electrolytes
| Electrolyte Composition | Ionic Conductivity (S/cm) at Room Temperature | Anodic Stability Limit (V vs. Li/Li⁺) | Reference |
| 1 M Li-MTFSI in Pyrrolidinium-based Ionic Liquid | ~1 x 10⁻³ | ~4.5 | [10] |
| Hybrid Electrolyte (60% Li-MTFSI in PVDF-HFP/LATP) | 2.14 x 10⁻⁴ | 4.7 | [11] |
| Polymer-in-salt Electrolyte (LiTFSI in PEC) | 1.08 x 10⁻⁴ (at 30°C) | ~4.5 | [6] |
| Gel Polymer Electrolyte (LiFSI in DME:TFOFE with TMPTMA) | Varies with formulation | >4.5 | [12] |
Experimental Protocols
Linear Sweep Voltammetry (LSV) for Determining Electrochemical Stability Window
-
Cell Assembly: Assemble a three-electrode cell in an argon-filled glove box. Use a platinum or glassy carbon electrode as the working electrode, and lithium metal as both the counter and reference electrodes.[7]
-
Electrolyte Filling: Fill the cell with the MTFSI-Li based electrolyte to be tested.
-
Instrument Setup: Connect the cell to a potentiostat.
-
Measurement Parameters:
-
Scan Direction: Anodic (positive) scan to determine the oxidative stability limit.
-
Initial Potential: Open circuit potential (OCP) of the cell.
-
Final Potential: A potential sufficiently high to observe electrolyte oxidation (e.g., 6.0 V vs. Li/Li⁺).
-
Scan Rate: A slow scan rate, typically 0.1 to 1 mV/s, is used to approximate steady-state conditions.[1]
-
-
Data Analysis: The anodic stability limit is determined as the potential at which a significant increase in current is observed, indicating the onset of electrolyte oxidation.
Cyclic Voltammetry (CV) for Investigating Redox Behavior
-
Cell Assembly: Use the same three-electrode cell setup as for LSV.
-
Instrument Setup: Connect the cell to a potentiostat.
-
Measurement Parameters:
-
Potential Range: Define a potential window that covers the redox reactions of interest.
-
Scan Rate: Vary the scan rate (e.g., from 10 mV/s to 100 mV/s) to investigate the kinetics of the electrochemical processes.
-
Number of Cycles: Perform multiple cycles to check for the reversibility and stability of the redox processes.
-
-
Data Analysis: Analyze the positions, shapes, and currents of the anodic and cathodic peaks to understand the redox reactions occurring at the working electrode.
Electrochemical Impedance Spectroscopy (EIS) for Interfacial and Bulk Properties
-
Cell Assembly: Assemble a symmetric cell (e.g., Li/electrolyte/Li) or a full cell in a glove box.
-
Instrument Setup: Connect the cell to a potentiostat with an impedance analysis module.
-
Measurement Parameters:
-
Data Analysis:
-
Plot the data in a Nyquist plot (Z' vs. -Z'').
-
Fit the impedance spectra to an appropriate equivalent circuit model to determine the bulk resistance (from the high-frequency intercept with the real axis) and the interfacial resistance (from the diameter of the semicircle).[9]
-
Mandatory Visualization
Caption: Workflow for evaluating and troubleshooting the electrochemical stability of MTFSI-Li based electrolytes.
Caption: Key factors influencing the electrochemical stability and performance of MTFSI-Li electrolytes.
References
- 1. echemmat.com [echemmat.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pnnl.gov [pnnl.gov]
- 4. [PDF] Lithium dendrite growth mechanisms in polymer electrolytes and prevention strategies. | Semantic Scholar [semanticscholar.org]
- 5. Enhanced Cycling Stability of NCM811 Cathodes at High C‐Rates and Voltages via LiMTFSI‐Based Polymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. rsc.org [rsc.org]
- 8. mntlab.ee.duth.gr [mntlab.ee.duth.gr]
- 9. electrochemsci.org [electrochemsci.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. echemmat.com [echemmat.com]
Technical Support Center: PEO-MTFSILi Solid Polymer Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Poly(ethylene oxide) (PEO) and Lithium bis(trifluoromethanesulfonyl)imide (MTFSILi or LiTFSI) solid polymer electrolytes. Our goal is to help you overcome common experimental challenges and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of incorporating this compound into a PEO matrix?
The primary effect of incorporating this compound (LiTFSI) into a PEO matrix is the reduction of the polymer's crystallinity.[1][2] The lithium salt disrupts the regular arrangement of the PEO chains, leading to a more amorphous polymer structure. This increase in the amorphous phase is crucial for enhancing ionic conductivity at room temperature, as ion transport predominantly occurs in the amorphous regions.[3][4]
Q2: How does the concentration of this compound affect the properties of the PEO electrolyte?
The concentration of this compound significantly influences the thermal, structural, and electrical properties of the PEO electrolyte. Generally, as the salt concentration increases:
-
Crystallinity decreases: The degree of crystallinity of PEO is reduced, which is desirable for ionic conductivity.[1][2]
-
Glass transition temperature (Tg) increases: The interaction between the lithium ions and the ether oxygen atoms in the PEO chains restricts segmental motion, leading to a higher Tg.
-
Ionic conductivity increases up to an optimal concentration: Initially, the ionic conductivity increases due to the greater number of charge carriers and the more amorphous nature of the polymer.[3] However, at very high concentrations, ion pairing and the formation of crystalline PEO-salt complexes can lead to a decrease in conductivity.[2][5]
Q3: What are the common methods to characterize the crystallinity of PEO-MTFSILi electrolytes?
The most common techniques to characterize the crystallinity of PEO-MTFSILi electrolytes are:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting temperature (Tm) and the heat of fusion (ΔHm) of the PEO. The degree of crystallinity can be calculated by comparing the ΔHm of the sample to that of 100% crystalline PEO. The addition of LiTFSI typically leads to a depression of the melting point and a reduction in the enthalpy of fusion.[3]
-
X-Ray Diffraction (XRD): XRD patterns of semi-crystalline PEO show sharp diffraction peaks corresponding to the crystalline domains. As this compound is added, the intensity of these peaks decreases, and the broad amorphous halo becomes more prominent, indicating a reduction in crystallinity.[1][4][6][7]
Q4: Why does my PEO-MTFSILi film have poor mechanical properties?
The addition of this compound can act as a plasticizer, which can lead to a loss of mechanical strength and the self-standing character of the PEO film, especially at high salt concentrations.[1][8] While this plasticizing effect is beneficial for ionic conductivity, it can be detrimental to the dimensional stability of the electrolyte. Researchers often explore strategies like blending PEO with other polymers or incorporating fillers to improve mechanical properties.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Ionic Conductivity at Room Temperature | 1. High PEO crystallinity. 2. Non-optimal this compound concentration (too low or too high). 3. Inhomogeneous dispersion of the salt. 4. Formation of poorly conductive crystalline PEO-MTFSILi complexes.[2] | 1. Increase the this compound concentration to further reduce crystallinity. 2. Optimize the [EO]:[Li] molar ratio. The optimal conductivity is often found in the range of [EO]:[Li] from 20:1 to 10:1. 3. Ensure thorough mixing during the solvent casting process. Use a high-quality solvent and allow sufficient time for complete dissolution. 4. Consider thermal annealing of the film above its melting temperature followed by rapid cooling (quenching) to suppress recrystallization. |
| Film is Brittle and Cracks Easily | 1. Incomplete solvent removal. 2. Low molecular weight PEO. 3. High degree of crystallinity. | 1. Ensure the film is completely dried under vacuum for an extended period to remove any residual solvent. 2. Use a higher molecular weight PEO (e.g., >100,000 g/mol ) to enhance chain entanglement and mechanical robustness. 3. While reducing crystallinity is key for conductivity, excessive reduction can sometimes lead to brittleness. Optimize the balance between amorphous content and mechanical integrity. |
| Inconsistent or Irreproducible Experimental Results | 1. Variations in ambient humidity during film preparation and storage. 2. Inconsistent drying procedures. 3. Non-uniform film thickness. 4. Degradation of this compound salt. | 1. Prepare and store films in a controlled environment, such as a glovebox with low humidity, as both PEO and this compound can be sensitive to moisture. 2. Standardize the drying temperature, time, and vacuum level for all samples. 3. Use a doctor blade or a spin coater to produce films with uniform thickness. 4. Store the this compound salt in a desiccator to prevent moisture absorption. |
| Unexpected Peaks in XRD Pattern | 1. Formation of crystalline PEO-MTFSILi complexes.[4][9] 2. Presence of impurities in PEO or this compound. 3. Incomplete dissolution of the salt. | 1. These complexes can form at certain salt concentrations. Compare your XRD pattern with literature data for PEO-LiTFSI complexes.[4] 2. Use high-purity PEO and this compound. 3. Ensure complete dissolution of the salt in the solvent before casting the film. |
Data Presentation
Table 1: Effect of this compound Concentration on the Thermal Properties and Ionic Conductivity of PEO-based Electrolytes
| [EO]:[Li] Molar Ratio | Melting Temperature (Tm) (°C) | Degree of Crystallinity (%) | Ionic Conductivity at 30°C (S/cm) |
| Pure PEO | ~65-70 | ~60-70 | ~10⁻⁸ |
| 30:1 | Reduced | Reduced | ~10⁻⁶ |
| 20:1 | Significantly Reduced | Significantly Reduced | ~10⁻⁵ |
| 10:1 | May be absent | Approaching amorphous | ~10⁻⁴ |
Note: The values presented are approximate and can vary depending on the molecular weight of PEO, film preparation method, and measurement conditions.
Experimental Protocols
1. Preparation of PEO-MTFSILi Solid Polymer Electrolyte Films by Solvent Casting
-
Materials: Poly(ethylene oxide) (PEO, e.g., Mw = 600,000 g/mol ), Lithium bis(trifluoromethanesulfonyl)imide (this compound, battery grade), Acetonitrile (anhydrous).
-
Procedure:
-
Dry PEO and this compound under vacuum at a specified temperature (e.g., 50°C for PEO, 80°C for this compound) for 24 hours to remove any moisture.
-
Inside a glovebox with an argon atmosphere, dissolve the desired amount of PEO in anhydrous acetonitrile by stirring at room temperature until a homogeneous solution is formed.
-
Add the calculated amount of this compound to the PEO solution to achieve the desired [EO]:[Li] molar ratio.
-
Continue stirring until the salt is completely dissolved.
-
Cast the solution onto a flat substrate (e.g., a PTFE dish) and allow the solvent to evaporate slowly inside the glovebox.
-
Once a free-standing film is formed, dry it further under vacuum at an elevated temperature (e.g., 60°C) for at least 48 hours to ensure complete removal of the solvent.
-
2. Characterization of Crystallinity by Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Hermetically seal a small, known weight of the PEO-MTFSILi film (typically 5-10 mg) in an aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above the melting point of PEO (e.g., 100°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history.
-
Hold at this temperature for a few minutes.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Heat the sample again to 100°C at the same controlled rate.
-
The melting temperature (Tm) is determined from the peak of the endothermic melting event in the second heating scan. The heat of fusion (ΔHm) is calculated from the area of this peak.
-
The degree of crystallinity (Xc) is calculated using the formula: Xc (%) = (ΔHm / ΔHm°) * 100, where ΔHm° is the heat of fusion of 100% crystalline PEO (typically ~200 J/g).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Crystalline phases, morphology and conductivity of PEO : LiTFSI electrolytes in the eutectic region | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: Optimizing Reaction Conditions for MTFSILi in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in-situ generated lithium N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTFSILi). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in organic synthesis?
A1: this compound is the in-situ generated lithium amide of N-Methyl-N-(trimethylsilyl)trifluoroacetamide. It is a strong, non-nucleophilic base. Its primary application is the deprotonation of acidic protons, such as those alpha to a carbonyl group, to form enolates for subsequent reactions. Due to the trifluoromethyl group, it can also be explored as a potential precursor for trifluoromethylation reactions, although this is a less common application.
Q2: How is this compound typically prepared?
A2: this compound is prepared in-situ by reacting N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MTFSTFA) with a strong organolithium base, most commonly n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
Q3: Why is a low temperature, such as -78 °C, crucial for the formation and reaction of this compound?
A3: Low temperatures are critical for several reasons. Firstly, the deprotonation of MTFSTFA is a highly exothermic reaction. Maintaining a low temperature controls the reaction rate and prevents undesirable side reactions. Secondly, organolithium reagents like n-BuLi can react with solvents like THF at higher temperatures.[1] For instance, the half-life of n-BuLi in THF at 20°C is just under 2 hours, whereas it is significantly more stable at -78°C.[1] Finally, the resulting this compound and many of the enolates it generates are thermally unstable and can decompose or undergo side reactions if the temperature is not kept low.
Q4: Can I use other organolithium bases besides n-BuLi?
A4: Yes, other organolithium bases such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can be used. The choice of base can influence the reactivity and selectivity of the deprotonation. t-BuLi is a stronger base than n-BuLi and may be required for less acidic substrates.[2] However, its increased reactivity also means a higher potential for side reactions. The pKa of the conjugate acid of the base should be significantly higher than the pKa of the proton being abstracted.
Q5: What are common side reactions to be aware of when using this compound?
A5: Common side reactions include:
-
Reaction with the solvent: As mentioned, organolithium reagents can deprotonate THF.[1]
-
Self-condensation of the substrate: If the generated enolate is not trapped with an electrophile in a timely manner, it can react with the unreacted starting material.
-
Reaction with the electrophile at an undesired position: This is a consideration in complex molecules with multiple reactive sites.
-
Decomposition of the reagent or enolate: This can occur if the temperature is not adequately controlled.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation. | 1a. Ensure MTFSTFA and the substrate are completely dry. 1b. Use a slight excess (1.05-1.1 equivalents) of organolithium base. 1c. Titrate the organolithium solution to determine its exact concentration. |
| 2. Degradation of the organolithium reagent. | 2a. Use a fresh bottle of the organolithium reagent. 2b. Store organolithium reagents properly at low temperatures.[3] | |
| 3. Inactive electrophile. | 3a. Use a fresh, purified electrophile. | |
| 4. Quenching of the lithiated species by moisture or oxygen. | 4a. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). 4b. Use anhydrous solvents. 4c. Maintain a positive pressure of inert gas throughout the reaction. | |
| Recovery of starting material | 1. Insufficient amount or concentration of the organolithium base. | 1a. Titrate the organolithium solution. 1b. Increase the equivalents of the base. |
| 2. The substrate is not acidic enough for deprotonation under the reaction conditions. | 2a. Switch to a stronger base (e.g., s-BuLi or t-BuLi). 2b. Consider adding an additive like TMEDA to increase the basicity of n-BuLi. | |
| 3. The reaction temperature is too low for deprotonation to occur at a reasonable rate. | 3a. After addition of the base at -78 °C, allow the reaction to stir for a longer period or slowly warm to a slightly higher temperature (e.g., -40 °C), while carefully monitoring for decomposition. | |
| Formation of multiple products | 1. Non-selective deprotonation. | 1a. Use a more sterically hindered base like lithium diisopropylamide (LDA) to favor the kinetic enolate. 1b. Optimize the reaction temperature; lower temperatures often lead to higher selectivity. |
| 2. Side reactions with the solvent or electrophile. | 2a. Ensure the reaction is carried out at a sufficiently low temperature. 2b. Add the electrophile slowly to the enolate solution at low temperature. | |
| 3. The electrophile is reacting before enolate formation is complete. | 3a. Allow for a sufficient stirring time after the addition of the base before adding the electrophile. | |
| Reaction mixture turns dark or tar-like | 1. Decomposition of the reagents or products. | 1a. Maintain strict temperature control. 1b. Ensure a completely inert atmosphere. |
| 2. Polymerization of the solvent (e.g., THF). | 2a. Avoid prolonged reaction times at temperatures above -78 °C when using n-BuLi in THF.[1] |
Experimental Protocols
Protocol 1: General Procedure for the In-Situ Generation of this compound and Subsequent Enolate Formation and Trapping
-
Glassware and Solvent Preparation:
-
All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry inert gas (argon or nitrogen).
-
Anhydrous THF is obtained by distillation from sodium/benzophenone ketyl under a nitrogen atmosphere.
-
-
Reaction Setup:
-
Assemble the reaction flask with a magnetic stir bar, a rubber septum, and an inert gas inlet.
-
Flush the entire system with inert gas for 10-15 minutes.
-
-
Generation of this compound:
-
Dissolve N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MTFSTFA) (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent, typically as a solution in hexanes) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of this compound.
-
-
Enolate Formation:
-
Dissolve the carbonyl-containing substrate (1.0 equivalent) in a separate flask with anhydrous THF under an inert atmosphere.
-
Slowly add the substrate solution to the pre-formed this compound solution at -78 °C via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete enolate formation.
-
-
Electrophilic Quench:
-
Add the electrophile (1.0-1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for the desired time (typically 1-4 hours) and then allow the reaction to slowly warm to room temperature overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Experimental workflow for this compound generation and reaction.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide (MTFSILi)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide (MTFSILi). The focus is on controlling molar ratios to achieve complete conversion and high purity.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide (this compound)?
A1: The synthesis of this compound is typically a two-step process. The first step is the quaternization of an amine, in this case, N-methylpiperidine, with an alkyl halide (e.g., 1-bromopropane or 1-iodopropane) to form the N-methyl-N-propylpiperidinium halide salt. The second step is an anion metathesis (exchange) reaction where the halide anion is replaced with the bis(trifluoromethanesulfonyl)imide (TFSI) anion using a lithium salt of the desired anion (LiTFSI).
Q2: Why is the choice of alkyl halide important in the quaternization step?
A2: The reactivity of the alkyl halide is crucial for the reaction rate and conditions. Alkyl iodides are generally more reactive than alkyl bromides, which may allow for milder reaction conditions. However, alkyl bromides are often more cost-effective. The choice can impact reaction time and temperature required for complete conversion.
Q3: What are the common impurities in the final this compound product?
A3: Common impurities include unreacted starting materials (N-methylpiperidine, alkyl halide), residual precursor salt (N-methyl-N-propylpiperidinium halide), and halide ions (e.g., Br⁻ or I⁻) from the metathesis step.[1] Water is also a significant impurity that needs to be removed, as it can affect the electrochemical properties of the ionic liquid.[2]
Q4: How can I confirm the purity of the synthesized this compound?
A4: The purity of the final product can be assessed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and identify any organic impurities. Ion chromatography is a sensitive method for quantifying residual halide ions. The water content can be determined by Karl Fischer titration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of N-methyl-N-propylpiperidinium halide (precursor) | Incomplete quaternization reaction. | - Optimize Molar Ratio: Use a slight excess (1.1 to 1.2 equivalents) of the alkyl halide to ensure the complete conversion of N-methylpiperidine. - Increase Reaction Time/Temperature: Prolong the reaction time or increase the temperature according to the reactivity of the alkyl halide used. For instance, reactions with 1-bromopropane may require heating at 70°C for 24 hours. - Solvent Choice: Ensure the use of an appropriate solvent, such as acetonitrile or acetone, that facilitates the reaction. |
| Incomplete anion metathesis reaction | Insufficient amount of LiTFSI. | - Ensure Stoichiometric Amounts: Use at least an equimolar amount of LiTFSI relative to the N-methyl-N-propylpiperidinium halide. A slight excess of LiTFSI can help drive the reaction to completion. |
| Presence of halide impurities in the final product | Inefficient washing during the purification step. | - Thorough Washing: The crude this compound should be washed multiple times with deionized water to remove the lithium halide byproduct, which is water-soluble. The this compound itself is hydrophobic. - Confirm with Silver Nitrate Test: After washing, test a small sample of the aqueous layer with a silver nitrate solution. The absence of a precipitate indicates the complete removal of halide ions. |
| Final product is colored | Presence of impurities from starting materials or side reactions. | - Purification with Activated Carbon: Treat a solution of the ionic liquid in a suitable solvent (e.g., dichloromethane) with activated carbon to remove colored impurities.[1] - Purification with Alumina/Silica: Passing the ionic liquid through a column of activated alumina or silica gel can also help in removing polar impurities.[1] |
| High water content in the final product | Inadequate drying. | - High Vacuum Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 80-100 °C) for an extended period (24-48 hours) to remove residual water.[2] |
Experimental Protocols
Step 1: Synthesis of N-methyl-N-propylpiperidinium bromide ([PMPip][Br])
This procedure outlines the quaternization of N-methylpiperidine with 1-bromopropane.
Materials:
-
N-methylpiperidine
-
1-bromopropane
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpiperidine (1.0 mol) in anhydrous acetonitrile.
-
Add 1-bromopropane (1.1 mol, 1.1 equivalents) dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 70°C) and maintain for 24 hours.
-
Cool the mixture to room temperature. The product, N-methyl-N-propylpiperidinium bromide, will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.
-
Dry the white solid under vacuum to obtain the pure N-methyl-N-propylpiperidinium bromide.
Step 2: Synthesis of N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide (this compound)
This procedure describes the anion metathesis reaction.
Materials:
-
N-methyl-N-propylpiperidinium bromide ([PMPip][Br])
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Deionized water
-
Dichloromethane
Procedure:
-
Dissolve N-methyl-N-propylpiperidinium bromide (1.0 mol) in deionized water.
-
In a separate beaker, dissolve lithium bis(trifluoromethanesulfonyl)imide (1.0 mol) in deionized water.[3]
-
Slowly add the LiTFSI solution to the [PMPip][Br] solution with vigorous stirring.
-
A dense, hydrophobic ionic liquid phase will form and separate from the aqueous phase.
-
Stir the biphasic mixture at room temperature for 24 hours to ensure complete anion exchange.[3]
-
Separate the lower ionic liquid layer using a separatory funnel.
-
Wash the ionic liquid phase multiple times with small portions of deionized water until a silver nitrate test of the aqueous washings is negative for bromide ions.
-
Dissolve the washed ionic liquid in dichloromethane and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the dichloromethane under reduced pressure.
-
Dry the final product, N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide, under high vacuum at 80-100°C for at least 24 hours to remove any residual water.
Data Presentation
The following table summarizes the typical molar ratios and reported yields for the synthesis of piperidinium-based ionic liquids. Achieving high yields is critically dependent on driving the quaternization and metathesis reactions to completion.
| Reaction Step | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1 : Reactant 2) | Typical Yield | Reference |
| Quaternization | N-methylpiperidine | 1-bromopropane | 1 : 1.1 - 1.2 | > 90% | General knowledge |
| Anion Metathesis | [PMPip][Br] | LiTFSI | 1 : 1.0 | > 95% | [3] |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting
The diagram below outlines the logical steps for troubleshooting common issues during this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of MTFSILi and Other Single-Ion Conductors for Advanced Battery Applications
Single-ion conductors represent a significant advancement in electrolyte technology for next-generation lithium batteries, promising enhanced safety and performance by mitigating the formation of dendrites and concentration polarization. Among these materials, lithium (trifluoromethane)sulfonylimide methacrylate (MTFSILi) has emerged as a prominent monomer for creating high-performance single-ion conducting polymer electrolytes (SICPs). This guide provides an objective comparison of this compound-based electrolytes with other notable single-ion conductors, supported by experimental data and detailed methodologies.
Performance Comparison of Single-Ion Conductors
The efficacy of a single-ion conductor is primarily evaluated based on its ionic conductivity, lithium-ion transference number, and electrochemical stability window. The following table summarizes these key performance metrics for poly(this compound) and its copolymers, alongside other representative single-ion conductors.
| Conductor/Electrolyte System | Ionic Conductivity (σ) [S/cm] | Li-ion Transference Number (tLi+) | Electrochemical Stability Window (ESW) [V vs. Li+/Li] | Temperature (°C) |
| Poly(this compound) Homopolymer | 1.1 x 10⁻¹²[1] | ~1 | N/A | 25 |
| Poly(this compound)-PEGM Copolymer | 1.1 x 10⁻⁶[1] | ~1 | 4.5[1] | 25 |
| Poly(this compound)-PEO Blend | > 3.0 x 10⁻³ | 0.9[2] | 4.7[2] | 60 |
| Catholyte with poly(this compound) | N/A | 0.33[2][3] | > 5.0[3] | 25 |
| LiSTFSI-acrylate Copolymer | ~1.0 x 10⁻⁴ | > 0.9[4] | N/A | 60 |
| Borate-based Homopolymer | 1.65 x 10⁻⁴ | 0.93[5] | 4.2[5] | 60 |
Note: Performance metrics can vary significantly based on the specific polymer architecture, presence of plasticizers or additives, and the experimental conditions.
Experimental Protocols and Methodologies
Accurate and reproducible data are crucial for the objective comparison of electrolyte materials. The following sections detail the standard experimental protocols for characterizing the key performance metrics of single-ion conductors.
Ionic Conductivity Measurement
Ionic conductivity is determined using Electrochemical Impedance Spectroscopy (EIS). This technique measures the resistance of the electrolyte to ion flow.
Methodology:
-
Cell Assembly: A symmetric cell is constructed by sandwiching the single-ion conductor electrolyte between two blocking electrodes (e.g., stainless steel or lithium metal). The thickness (L) and area (A) of the electrolyte are precisely measured.
-
EIS Measurement: An AC voltage of small amplitude (typically 10 mV) is applied across a wide frequency range (e.g., 100 kHz to 0.01 Hz).[6]
-
Data Analysis: The resulting impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (Rb) of the electrolyte is determined from the intercept of the impedance curve with the real axis (Z').[7]
-
Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A)[2]
Lithium-Ion Transference Number (tLi+) Determination
The lithium-ion transference number (tLi+) quantifies the fraction of the total ionic current carried by the lithium cations. For an ideal single-ion conductor, this value approaches 1. A common method for its determination combines AC impedance and DC polarization.
Methodology:
-
Cell Assembly: A symmetric Li/Electrolyte/Li cell is assembled.
-
Initial Impedance: An initial EIS measurement is performed to determine the initial interfacial resistance (R₀).
-
DC Polarization: A small DC voltage (ΔV, typically 10-20 mV) is applied across the cell until a steady-state current (Iss) is reached. This process can take several hours.
-
Final Impedance: Immediately after polarization, another EIS measurement is taken to determine the final interfacial resistance (Rss) at steady state.
-
Calculation: The transference number is calculated using the Bruce-Vincent-Evans equation: tLi+ = Iss * Rss * (ΔV - I₀ * R₀) / (I₀ * R₀ * (ΔV - Iss * Rss)) Where I₀ is the initial current upon application of the DC voltage.
Electrochemical Stability Window (ESW) Measurement
The ESW defines the voltage range within which the electrolyte remains stable without undergoing significant oxidation or reduction. It is a critical parameter for compatibility with high-voltage cathodes.
Methodology:
-
Cell Assembly: A cell is constructed with a lithium metal reference and counter electrode, and an inert working electrode (e.g., stainless steel or platinum).
-
Voltammetry Scan: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) is performed. The potential of the working electrode is swept from the open-circuit potential to a high positive value (anodic scan) or a low negative value (cathodic scan) at a slow scan rate (e.g., 0.1 to 1 mV/s).[6]
-
Window Determination: The ESW is determined by identifying the potentials at which a sharp, sustained increase in current occurs. This current signifies the onset of electrolyte oxidation (anodic limit) or reduction (cathodic limit). A cutoff current density (e.g., 0.1 mA/cm²) is often used to define these limits.[8]
References
- 1. A New (Trifluoromethane)Sulfonylimide Single-Ion Conductor with PEG Spacer for All-Solid-State Lithium-Based Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1426833-00-2 | Benchchem [benchchem.com]
- 3. echemmat.com [echemmat.com]
- 4. STFSILi | 210226-98-5 | Benchchem [benchchem.com]
- 5. addi.ehu.es [addi.ehu.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Validating MTFSILi Purity: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with ionic liquids, ensuring the purity of materials is paramount. This guide provides a detailed comparison of analytical methods for validating the purity of Lithium bis(trifluoromethanesulfonyl)imide (MTFSILi), with a focus on elemental analysis. Experimental data and protocols are provided to support the objective comparison of the available techniques.
Comparison of Purity Validation Methods for this compound
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific impurities of interest, the required level of sensitivity, and the available instrumentation. Elemental analysis provides a fundamental assessment of the elemental composition, while other methods can offer insights into specific contaminants such as water or halide ions.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis (CHNS) | Combustion of the sample and quantification of the resulting gases (CO2, H2O, N2, SO2). | Percentage of Carbon, Hydrogen, Nitrogen, and Sulfur. | Provides fundamental elemental composition, high accuracy and precision, well-established technique. | Does not identify the nature of impurities, not suitable for all elements (e.g., Lithium, Fluorine, Oxygen are measured by other techniques). |
| Ion Chromatography (IC) | Separation of ions based on their affinity for a stationary phase. | Quantification of anionic and cationic impurities (e.g., Cl-, Br-, other organic cations). | High sensitivity for ionic impurities, can identify and quantify specific ions. | Requires specific instrumentation, method development can be complex. |
| Karl Fischer Titration | Titration with a reagent that reacts quantitatively with water. | Precise quantification of water content. | Gold standard for water content determination, high accuracy and sensitivity. | Only measures water content, requires a dedicated titrator. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Structural information and detection of organic impurities. | Provides detailed structural information, can identify and quantify a wide range of organic impurities. | Lower sensitivity for trace impurities compared to other methods, requires expensive instrumentation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups and comparison to a reference spectrum. | Fast and simple, good for qualitative assessment and identification of major impurities. | Not quantitative without calibration, less sensitive to trace impurities. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Excitation of atoms in a plasma and detection of emitted light. | Quantification of metallic impurities (e.g., residual catalysts). | High sensitivity for a wide range of elements, multi-element analysis capability. | Destructive technique, requires sample digestion, expensive instrumentation. |
Experimental Protocol: Elemental Analysis of this compound (CHNS)
This protocol outlines the procedure for determining the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in an this compound sample using a combustion-based elemental analyzer.
1. Principle:
The this compound sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector. The percentage of each element is then calculated based on the weight of the original sample.
2. Apparatus and Materials:
-
Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer, or similar)
-
Microbalance (accurate to at least 0.001 mg)
-
Inert atmosphere glovebox (for sample handling)
-
Tin capsules for liquid samples
-
Certified organic analytical standard (e.g., Sulfanilamide)
-
High-purity helium and oxygen
3. Sample Preparation and Handling:
Caution: this compound is hygroscopic and should be handled in an inert and dry atmosphere (e.g., an argon-filled glovebox) to prevent water absorption, which would affect the accuracy of the hydrogen and oxygen analysis.
-
Inside the glovebox, place a clean, empty tin capsule on the microbalance and tare.
-
Carefully add 1-2 mg of the this compound sample into the tin capsule.
-
Record the exact weight of the sample.
-
Seal the tin capsule securely to prevent any sample loss or atmospheric contamination.
-
Prepare at least three replicate samples for analysis.
4. Instrument Calibration:
-
Accurately weigh 1-2 mg of a certified organic analytical standard (e.g., sulfanilamide) into a tin capsule.
-
Analyze the standard according to the instrument's operating procedure.
-
The instrument software will use the known elemental composition of the standard to generate a calibration curve.
5. Analysis Procedure:
-
Place the sealed tin capsules containing the this compound samples into the autosampler of the elemental analyzer.
-
Enter the sample weights into the instrument's software.
-
Initiate the analysis sequence. The instrument will automatically drop each sample into the combustion furnace and perform the analysis.
6. Data Analysis and Purity Calculation:
-
The instrument software will provide the experimental weight percentages of C, H, N, and S for each sample.
-
Calculate the average experimental percentages for the replicate samples.
-
Compare the experimental results to the theoretical elemental composition of pure this compound (LiC₂F₆NO₄S₂).
Theoretical Elemental Composition of this compound (LiC₂F₆NO₄S₂):
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Lithium (Li) | 6.94 | 1 | 6.94 | 2.42 |
| Carbon (C) | 12.01 | 2 | 24.02 | 8.37 |
| Fluorine (F) | 19.00 | 6 | 114.00 | 39.71 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.88 |
| Oxygen (O) | 16.00 | 4 | 64.00 | 22.30 |
| Sulfur (S) | 32.07 | 2 | 64.14 | 22.34 |
| Total | 287.11 | 100.00 |
A significant deviation between the experimental and theoretical values for C, H, N, or S may indicate the presence of impurities.
Workflow for this compound Purity Validation
The following diagram illustrates a comprehensive workflow for validating the purity of an this compound sample, incorporating elemental analysis as a key step.
Caption: Workflow for the comprehensive purity validation of this compound.
A Comparative Guide to Confirming Cross-Linking of MTFSILi: An FT-IR Perspective
For Researchers, Scientists, and Drug Development Professionals
The confirmation and quantification of cross-linking reactions are paramount in the development of novel polymer-based materials, including those for drug delivery and biomedical applications. For advanced materials like a methacrylate-functionalized polymer containing a lithium bis(trifluoromethanesulfonyl)imide (MTFSILi) moiety, precise characterization of the polymer network formation is critical. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other key analytical techniques for confirming the cross-linking of this compound.
FT-IR Analysis: A Primary Tool for Monitoring Cross-Linking
FT-IR spectroscopy stands out as a powerful, non-destructive, and real-time method for monitoring the cross-linking of this compound. The underlying principle involves tracking the disappearance of specific chemical bonds associated with the monomer as it polymerizes into a cross-linked network. For a methacrylate-based monomer like this compound, the cross-linking reaction, typically initiated by UV light or heat, can be followed by observing the decrease in the absorbance of vibrational bands associated with the carbon-carbon double bond (C=C) of the methacrylate group.
Key FT-IR spectral regions for monitoring the cross-linking of a methacrylate-based monomer include:
-
C=C stretching vibration: around 1635 cm⁻¹
-
=C-H stretching vibration: around 3100-3000 cm⁻¹
-
Twisting and wagging vibrations of the vinyl group: around 815 cm⁻¹
By monitoring the decrease in the intensity of these peaks over time, the degree of conversion of the monomer to the cross-linked polymer can be quantified.[1][2]
Experimental Protocol: In-Situ FT-IR Monitoring of this compound Cross-Linking
This protocol outlines a general procedure for real-time monitoring of the UV-induced cross-linking of an this compound monomer using Attenuated Total Reflectance (ATR)-FT-IR spectroscopy.
Materials and Equipment:
-
FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)
-
UV light source with a defined wavelength and intensity
-
This compound monomer, with a suitable photoinitiator
-
Nitrogen purge (optional, to minimize oxygen inhibition)
-
Syringe or micropipette for sample deposition
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small, uniform drop of the this compound monomer/photoinitiator mixture onto the ATR crystal.
-
Initial Spectrum: Record the FT-IR spectrum of the uncured monomer. This will serve as the reference (time = 0).
-
Initiate Curing: Position the UV lamp at a fixed distance from the sample and turn it on to initiate the cross-linking reaction.
-
Time-Resolved Spectra Acquisition: Immediately begin collecting FT-IR spectra at regular time intervals (e.g., every few seconds) for the duration of the reaction.
-
Data Analysis:
-
Identify a characteristic peak of the methacrylate group (e.g., the C=C stretch at ~1635 cm⁻¹ or the vinyl C-H wag at ~815 cm⁻¹).
-
Identify an internal reference peak that does not change during the reaction (e.g., a carbonyl C=O stretch from the ester group at ~1720 cm⁻¹ or a peak from the TFSI anion).[3]
-
Calculate the degree of conversion (DC) at each time point using the following formula:
DC (%) = [1 - (A_t(C=C) / A_t(ref)) / (A_0(C=C) / A_0(ref))] * 100
Where:
-
A_t(C=C) is the absorbance of the C=C peak at time t.
-
A_t(ref) is the absorbance of the reference peak at time t.
-
A_0(C=C) is the initial absorbance of the C=C peak.
-
A_0(ref) is the initial absorbance of the reference peak.
-
-
Workflow for FT-IR Analysis of this compound Cross-Linking
Workflow for FT-IR analysis of this compound cross-linking.
Comparison with Alternative Techniques
While FT-IR is a versatile technique, a comprehensive understanding of the cross-linking process can be achieved by employing complementary methods. Each technique offers unique insights into the chemical and physical changes occurring during network formation.
| Feature | FT-IR Spectroscopy | Differential Scanning Calorimetry (DSC) | Rheology | Solid-State NMR Spectroscopy |
| Principle | Monitors changes in specific chemical bond vibrations. | Measures the heat flow associated with the cross-linking reaction. | Measures the change in viscoelastic properties (storage and loss moduli). | Probes the local chemical environment and molecular mobility of atomic nuclei. |
| Information Obtained | Degree of conversion, reaction kinetics. | Enthalpy of reaction, glass transition temperature (Tg), degree of cure.[1] | Gel point, network formation, modulus development, cross-link density.[4][5] | Cross-link density, chain mobility, structural changes at the molecular level.[6] |
| Sample Form | Liquid, solid, thin film. | Liquid, solid, powder. | Liquid, gel, soft solid. | Solid, gel. |
| Real-time Monitoring | Yes (in-situ). | Yes (isothermal or dynamic). | Yes (in-situ). | Possible, but more complex. |
| Quantitative Analysis | Yes, for degree of conversion. | Yes, for degree of cure. | Yes, for viscoelastic properties and cross-link density. | Yes, for cross-link density. |
| Sensitivity | High for specific functional groups. | High for thermal events. | High for changes in mechanical properties. | High for structural details. |
| Limitations | May be difficult to find a suitable internal standard; overlapping peaks can complicate analysis. | Indirect measure of chemical conversion; less sensitive to reactions with low enthalpy.[7] | Sensitive to sample loading and geometry; may not directly probe chemical changes.[8] | Longer acquisition times; requires specialized equipment and expertise. |
Detailed Methodologies for Alternative Techniques
Differential Scanning Calorimetry (DSC)
DSC measures the heat absorbed or released by a sample as a function of temperature or time. For a cross-linking reaction, the exothermic heat flow is proportional to the extent of the reaction.
Experimental Protocol:
-
A known mass of the uncured this compound monomer/initiator mixture is sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample is subjected to a controlled temperature program (e.g., a ramp or an isothermal hold).
-
The heat flow is recorded. The total area under the exothermic peak is proportional to the total enthalpy of the reaction (ΔH_total).
-
The degree of cure at any point in time or temperature can be calculated by dividing the partial heat of reaction by the total enthalpy.
Rheology
Rheological measurements provide information on the viscoelastic properties of a material. During cross-linking, the transition from a liquid monomer to a solid, cross-linked network is accompanied by significant changes in the storage modulus (G') and loss modulus (G'').
Experimental Protocol:
-
The uncured this compound monomer/initiator mixture is placed between the parallel plates of a rheometer.
-
The sample is maintained at a constant temperature.
-
A small, oscillatory strain is applied, and the resulting stress is measured.
-
G' and G'' are monitored over time as the cross-linking reaction proceeds.
-
The gel point is typically identified as the crossover point where G' = G''. The final plateau value of G' can be related to the cross-link density.[5][8]
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique for probing the structure and dynamics of solid materials at the atomic level. It can provide detailed information about the formation of cross-links and the mobility of the polymer chains.
Experimental Protocol:
-
A sample of the cross-linked this compound polymer is packed into an NMR rotor.
-
The rotor is spun at the magic angle to average out anisotropic interactions.
-
Various NMR experiments (e.g., cross-polarization magic angle spinning, CP-MAS) are performed to obtain high-resolution spectra of the solid sample.
-
By analyzing the chemical shifts and relaxation times of specific nuclei (e.g., ¹³C), information about the local chemical environment and the degree of cross-linking can be obtained.[6]
Logical Relationship of Analytical Techniques
Interrelation of techniques for cross-linking analysis.
Conclusion
FT-IR spectroscopy is an indispensable tool for the real-time, quantitative analysis of the cross-linking of this compound, providing direct evidence of the chemical transformation. However, for a comprehensive characterization of the resulting polymer network, a multi-faceted approach is recommended. DSC provides valuable information on the thermal properties and overall cure, while rheology offers critical insights into the mechanical evolution and network formation. Solid-state NMR, although more complex, delivers unparalleled detail on the final cross-linked structure and molecular dynamics. The selection of the most appropriate technique or combination of techniques will depend on the specific information required for the research, development, or quality control of this compound-based materials.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Rheological Analysis of Hydrogel Materials - TA Instruments [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic studies of a UV-curable powder coating using photo-DSC, real-time FTIR and rheology [ouci.dntb.gov.ua]
- 8. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ionic Conductivity in MTFSILi and STFSILi-Based Polymer Electrolytes
In the pursuit of safer and more efficient energy storage, single-lithium ion conducting polymer electrolytes have emerged as a promising alternative to traditional liquid electrolytes in lithium-ion batteries. At the forefront of this innovation are monomers such as lithium sulfonyl(trifluoromethane sulfonyl)imide methacrylate (MTFSILi) and lithium sulfonyl(trifluoromethane sulfonyl)imide styrene (STFSILi). By incorporating the lithium salt directly into the polymer backbone, these monomers facilitate the development of solid electrolytes with high lithium transference numbers, mitigating issues like dendrite growth and concentration polarization. This guide provides a comparative overview of the ionic conductivity of polymer electrolytes derived from this compound and STFSILi, supported by experimental data and methodologies.
The primary distinction between this compound and STFSILi lies in their polymerizable functional groups: a methacrylate for the former and a styrene for the latter. This structural difference influences the flexibility of the resulting polymer chains, which in turn impacts the segmental motion that is crucial for lithium-ion transport.
Quantitative Data Summary
The ionic conductivity of polymer electrolytes is highly dependent on the overall polymer architecture (e.g., homopolymer, block copolymer, blend), the presence of other components (like poly(ethylene oxide) (PEO)), and the operating temperature. Below is a summary of reported ionic conductivity values for various polymer systems incorporating this compound and STFSILi.
| Polymer System | Monomer | Ionic Conductivity (S/cm) | Temperature (°C) | Reference |
| P(STFSILi)-PEO-P(STFSILi) Triblock Copolymer | STFSILi | ~1.3 x 10⁻⁵ | 60 | [1] |
| Copolymers of LiSTFSI and methoxy-polyethylene glycol acrylate | STFSILi | 10⁻⁴ | 60 | [1] |
| Anolyte with STFSILi, DVB, and reactive alumina | STFSILi | 3.4 x 10⁻⁶ | Not specified | A dual-type gel polymer electrolyte anolyte demonstrated a high ionic conductivity of 3.4 × 10− 6 S cm− 1 in the solid state, which was attributed to the reduction in PEO crystallinity by the addition of ion-conductive LLZTO particles.[2] |
| P(this compound) / PEO Blend | This compound | > 3 x 10⁻³ | 60 | A study highlighted the use of this compound in a PEO matrix combined with lithium salts, demonstrating a significant increase in ionic conductivity, achieving values exceeding 3 × 10⁻³ S/cm at 60°C.[3] |
| Dual-type Gel Polymer Electrolyte (Catholyte) | This compound | 2.3 x 10⁻³ | 25 | The ionic conductivity of the catholytes increased with the addition of this compound, reaching a maximum of 2.3 mS cm⁻¹ at 0.1 mol of this compound.[2][3] |
| P(this compound) / P(OEGMA) Blend | This compound | Approaching 1 x 10⁻² | 150 |
A direct comparison study of block copolymers containing these two monomers found that methacrylate-based (P(this compound)) single-ion conducting polymer electrolytes exhibit higher ionic conductivity than their styrene-based (P(STFSILi)) counterparts, particularly at higher salt concentrations.[4] This is attributed to the more favorable segmental motion of the methacrylate-based polymer chains.[4]
Experimental Protocols
The standard method for determining the ionic conductivity of polymer electrolytes is Electrochemical Impedance Spectroscopy (EIS) .
Objective: To measure the bulk resistance of the polymer electrolyte membrane, from which the ionic conductivity can be calculated.
Materials and Equipment:
-
Polymer electrolyte membrane of known thickness.
-
Two blocking electrodes (e.g., stainless steel or gold).
-
A symmetric cell assembly (e.g., Swagelok-type cell or a specialized two-electrode cell).
-
Impedance/gain-phase analyzer (e.g., Solartron 1260) combined with an electrochemical interface (e.g., Solartron 1287).
-
Temperature-controlled chamber.
Procedure:
-
Sample Preparation: A circular disc of the polymer electrolyte membrane is cut and its thickness (L) is measured using a micrometer. The membrane is then dried under vacuum to remove any residual solvent.
-
Cell Assembly: The polymer electrolyte membrane is sandwiched between two blocking electrodes of a known surface area (A). This assembly is then sealed in a symmetric cell configuration to ensure good and consistent contact between the electrodes and the electrolyte.
-
EIS Measurement:
-
The cell is placed in a temperature-controlled chamber and allowed to equilibrate at the desired temperature.
-
An AC voltage of small amplitude (typically 10 mV) is applied across the cell over a wide frequency range (e.g., 1 MHz to 0.1 Hz).[5][6]
-
The impedance of the cell is measured as a function of frequency.
-
-
Data Analysis:
-
The impedance data is typically plotted as a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis (Z').
-
-
Calculation of Ionic Conductivity:
-
The ionic conductivity (σ) is calculated using the following equation: σ = L / (Rb * A)
-
Where:
-
σ is the ionic conductivity in S/cm.
-
L is the thickness of the polymer electrolyte membrane in cm.
-
Rb is the bulk resistance in Ohms.
-
A is the surface area of the electrode in cm².
-
-
Visualization
References
- 1. STFSILi | 210226-98-5 | Benchchem [benchchem.com]
- 2. echemmat.com [echemmat.com]
- 3. This compound | 1426833-00-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2.5.8. Impedance Spectroscopy [bio-protocol.org]
- 6. Electrochemical Impedance Spectroscopy of PEO-LATP Model Multilayers: Ionic Charge Transport and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lithium-Ion Transference Numbers in Polymer Electrolytes: Focus on MTFSILi
For researchers, scientists, and professionals in drug development venturing into advanced battery technologies, the pursuit of safer, high-performance energy storage is paramount. Solid-state batteries, particularly those employing polymer electrolytes, offer a promising alternative to traditional liquid electrolytes by mitigating risks of leakage and flammability. A critical parameter governing the performance of these electrolytes is the lithium-ion transference number (t+), which quantifies the fraction of the total ionic current carried by the lithium cations. A high transference number is crucial for minimizing concentration polarization, enabling faster charging rates, and suppressing the formation of lithium dendrites, a primary cause of battery failure and safety concerns.
This guide provides a comparative analysis of the lithium-ion transference number of various lithium salts in polymer electrolytes, with a special focus on Lithium (trifluoromethane)sulfonimide methacrylate (MTFSILi). We will delve into supporting experimental data, present detailed methodologies for key experiments, and offer visualizations to clarify the complex relationships within these systems.
Performance Comparison of Lithium Salts in Polymer Electrolytes
The choice of lithium salt significantly impacts the electrochemical properties of a polymer electrolyte. While Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a widely studied salt due to its good thermal stability and high ionic conductivity, research into alternative salts like this compound is driven by the quest for even higher lithium-ion transference numbers. The methacrylate group in this compound offers the potential for polymerization or incorporation into the polymer backbone, leading to single-ion conducting polymer electrolytes where the anion is immobilized, theoretically pushing the t+ value close to unity.
Below is a summary of reported lithium-ion transference numbers and ionic conductivities for various lithium salts in Poly(ethylene oxide) (PEO), a common polymer host for solid-state electrolytes.
| Lithium Salt | Polymer Host | Salt Concentration (EO:Li ratio) | Temperature (°C) | Ionic Conductivity (S/cm) | Li+ Transference Number (t+) | Measurement Method |
| This compound (in copolymer) | P(this compound)-b-PEO | - | 90 | ~1 x 10⁻⁵ | ~0.85 | Electrochemical |
| LiTFSI | PEO | 20:1 | 90 | 1.1 x 10⁻³ | 0.21 | Bruce-Vincent |
| LiTFSI | PEO | 16:1 | 70 | - | 0.47 | - |
| LiTFSI | PEO | 10:1 | 90 | 8.0 x 10⁻⁴ | 0.16 | Bruce-Vincent |
| LiFSI | PEO | 20:1 | 80 | > 1 x 10⁻³ | - | - |
| LiClO₄ | PEO | - | - | - | ~0.2 | Bruce-Vincent |
Note: Direct comparative data for this compound as a free salt in PEO is limited in publicly available literature. The data for this compound is for a block copolymer system where the anion is part of the polymer chain, which inherently leads to a higher transference number.
Experimental Protocols
Accurate determination of the lithium-ion transference number is crucial for evaluating and comparing polymer electrolytes. The Bruce-Vincent method is a widely adopted electrochemical technique for this purpose.
Bruce-Vincent Method for Measuring Lithium-Ion Transference Number
This method involves the use of a symmetric Li/polymer electrolyte/Li cell. A small DC voltage is applied across the cell, and the initial and steady-state currents are measured.
Materials and Equipment:
-
Polymer electrolyte film
-
Lithium metal foil (battery grade)
-
Swagelok-type cell or equivalent electrochemical cell
-
Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability
-
Glovebox with an inert atmosphere (e.g., Argon)
Procedure:
-
Cell Assembly: Inside an argon-filled glovebox, sandwich the polymer electrolyte film between two freshly polished lithium metal electrodes. Assemble the components into a Swagelok-type cell, ensuring good interfacial contact.
-
Initial State Measurement:
-
Allow the cell to rest at the desired temperature until it reaches thermal equilibrium.
-
Measure the initial AC impedance of the cell to determine the initial bulk resistance (Rb,0) and interfacial resistance (Ri,0) of the electrolyte.
-
-
DC Polarization:
-
Apply a small DC potential (ΔV, typically 10-20 mV) across the cell.
-
Record the current as a function of time until a steady-state current (Iss) is reached. This may take several hours.
-
-
Final State Measurement:
-
Immediately after the DC polarization, measure the final AC impedance to determine the steady-state bulk resistance (Rb,ss) and interfacial resistance (Ri,ss).
-
-
Calculation: The lithium-ion transference number (t+) is calculated using the following equation:
t+ = Iss * Rb,ss * (ΔV - I0 * Ri,0) / (I0 * Rb,0 * (ΔV - Iss * Ri,ss))
Where I0 is the initial current, which can be calculated as ΔV / (Rb,0 + Ri,0).
Visualizing the Concepts
To better understand the factors influencing the lithium-ion transference number, a graphical representation of the logical relationships is provided below.
Figure 1. Logical relationship between polymer electrolyte components and factors influencing the lithium-ion transference number.
Conclusion
The development of polymer electrolytes with high lithium-ion transference numbers is a key step towards next-generation solid-state batteries. While LiTFSI remains a popular choice, the exploration of novel salts like this compound, particularly in polymerizable forms, presents a promising strategy to achieve single-ion conduction and significantly enhance battery performance and safety. The data and methodologies presented in this guide offer a foundation for researchers to compare and select appropriate materials for their specific applications. Further research focusing on direct, standardized comparisons of these emerging lithium salts in various polymer hosts is essential to accelerate the advancement of solid-state battery technology.
Performance Battle in High-Voltage Lithium Metal Batteries: A Comparative Guide to MTFSILi, LiFSI, and LiTFSI Electrolytes
A deep dive into the electrochemical performance of three key electrolyte salts—MTFSILi, LiFSI, and LiTFSI—reveals distinct advantages and challenges in the quest for stable and efficient high-voltage lithium metal batteries. This guide provides a comparative analysis based on available experimental data, offering insights for researchers and professionals in battery development.
The advancement of high-voltage lithium metal batteries (LMBs), a promising technology for next-generation energy storage, is critically dependent on the development of stable and efficient electrolytes. The electrolyte, which facilitates ion transport between the anode and cathode, plays a pivotal role in the overall performance, safety, and lifespan of the battery. This guide compares the performance of three key lithium salts used in electrolytes for high-voltage LMBs: the polymerizable monomer lithium (trifluoromethanesulfonyl)(methacryloyl)imide (this compound), lithium bis(fluorosulfonyl)imide (LiFSI), and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).
Executive Summary of Performance Comparison
| Electrolyte Salt | Key Advantages | Key Disadvantages |
| This compound | Forms a single-ion conducting polymer electrolyte, suppressing the "shuttle effect" of mobile anions and potentially leading to higher coulombic efficiency and better cycling stability. | Lower ionic conductivity compared to liquid electrolytes, requiring operation at elevated temperatures or the use of plasticizers. |
| LiFSI | High ionic conductivity and good electrochemical stability. Forms a stable solid electrolyte interphase (SEI) on the lithium metal anode. | Can cause corrosion of aluminum current collectors at high potentials. |
| LiTFSI | Excellent thermal and chemical stability. | Lower ionic conductivity compared to LiFSI and can also contribute to aluminum corrosion. |
In-Depth Performance Analysis
Lithium (trifluoromethanesulfonyl)(methacryloyl)imide (this compound)
This compound is a unique electrolyte component as it is a monomer that can be polymerized to form a single-ion conducting polymer electrolyte. This characteristic immobilizes the anion, allowing only the lithium ions to move, which is highly desirable for preventing the formation of concentration gradients and improving the coulombic efficiency and cycling stability of lithium metal anodes.
A notable application of this compound is in a dual-type gel polymer electrolyte (GPE) for a high-voltage Li/LiCoO2 cell. In one study, a GPE containing poly(this compound) demonstrated a high discharge capacity of 181.1 mAh g⁻¹ and maintained 74% of its capacity after 700 cycles at a 0.5 C rate in a voltage range of 3.0–4.5 V.
Table 1: Performance Data for this compound-based Electrolyte
| Performance Metric | Value | Experimental Conditions |
| Discharge Capacity | 181.1 mAh g⁻¹ | Li/LiCoO₂ cell, 3.0–4.5 V, 0.5 C |
| Capacity Retention | 74% after 700 cycles | Li/LiCoO₂ cell, 3.0–4.5 V, 0.5 C |
| Ionic Conductivity | ~1.0 mS cm⁻¹ | Gel polymer electrolyte at 25°C |
| Electrochemical Stability | Stable up to ~4.5 V vs. Li/Li⁺ | Linear sweep voltammetry |
Lithium Bis(fluorosulfonyl)imide (LiFSI)
LiFSI has emerged as a highly promising salt for high-voltage LMBs due to its high ionic conductivity and its ability to form a robust and stable solid electrolyte interphase (SEI) on the lithium metal anode. This LiF-rich SEI is crucial for suppressing the growth of lithium dendrites, which can cause short circuits and battery failure.
In high-concentration electrolytes (HCEs), LiFSI has shown excellent performance. For instance, a 10 M LiFSI in EC/DMC electrolyte enabled a LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC622) || Li battery to retain approximately 86% of its capacity after 100 cycles. The coulombic efficiency in a Li/Cu cell with this electrolyte reached about 99.3% after 80 cycles.
Table 2: Performance Data for LiFSI-based Electrolytes
| Performance Metric | Value | Experimental Conditions |
| Capacity Retention | ~86% after 100 cycles | NMC622 |
| Coulombic Efficiency | ~99.3% after 80 cycles | Li/Cu cell, 10 M LiFSI in EC/DMC |
| Ionic Conductivity | 2.22 mS cm⁻¹ | 10 mol% LiFSI in DEMEFTFSI |
| Electrochemical Stability | Stable up to ~4.7 V vs. Li/Li⁺ | In various solvent systems |
Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)
LiTFSI is known for its exceptional thermal and chemical stability, making it a safer alternative to the more conventional LiPF₆. However, its ionic conductivity is generally lower than that of LiFSI. Similar to LiFSI, LiTFSI can also contribute to the corrosion of the aluminum current collector at high voltages, a significant challenge for its practical application.
The performance of LiTFSI can be significantly enhanced in HCEs. A concentrated electrolyte of LiTFSI in an ionic liquid (Pyr1,3FSI) has been shown to effectively suppress lithium dendrite growth and improve the cycling performance of a Li/LiCoO₂ battery at a high voltage of 4.4 V.
Table 3: Performance Data for LiTFSI-based Electrolytes
| Performance Metric | Value | Experimental Conditions |
| Cycling Stability | Good cycling stability at 4.4 V | Li/LiCoO₂ cell, concentrated LiTFSI in Pyr1,3FSI |
| Ionic Conductivity | ~10⁻⁴ S cm⁻¹ | PEO-based solid polymer electrolyte with LiTFSI |
| Electrochemical Stability | Stable up to ~5.0 V vs. Li/Li⁺ | In various solvent systems |
Experimental Protocols
A standardized and rigorous experimental approach is crucial for the accurate evaluation and comparison of electrolyte performance. Below are detailed methodologies for key experiments.
Ionic Conductivity Measurement
The ionic conductivity of an electrolyte is typically measured using electrochemical impedance spectroscopy (EIS).
-
Cell Assembly: The electrolyte is placed between two blocking electrodes (e.g., stainless steel or lithium metal) in a sealed coin cell or a specialized conductivity cell.
-
EIS Measurement: An AC voltage with a small amplitude (typically 5-10 mV) is applied across a range of frequencies (e.g., 1 MHz to 0.1 Hz).
-
Data Analysis: A Nyquist plot is generated from the impedance data. The bulk resistance (R_b) of the electrolyte is determined from the intercept of the impedance arc with the real axis.
-
Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R_b * A) where L is the thickness of the electrolyte and A is the area of the electrode.
Coulombic Efficiency Determination
The coulombic efficiency (CE) is a measure of the reversibility of the lithium plating and stripping process and is a critical indicator of the stability of the lithium metal anode.
-
Cell Assembly: A Li||Cu or Li||Li symmetric cell is assembled. For Li||Cu cells, a known amount of lithium is first plated onto the copper foil.
-
Galvanostatic Cycling: The cell is cycled at a constant current density. For each cycle, a specific capacity of lithium is plated and then stripped.
-
Calculation: The CE for each cycle is calculated as the ratio of the charge extracted during stripping to the charge supplied during plating: CE = (Discharge Capacity / Charge Capacity) * 100%
Cycling Stability Testing
Cycling stability evaluates the long-term performance and capacity retention of a full cell.
-
Cell Assembly: A full cell is assembled with a lithium metal anode, the electrolyte being tested, and a high-voltage cathode material (e.g., NMC or LiCoO₂).
-
Formation Cycles: The cell is typically cycled at a low C-rate (e.g., C/10) for the first few cycles to form a stable SEI layer.
-
Long-Term Cycling: The cell is then cycled at a higher C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100, 500, or more).
-
Data Analysis: The discharge capacity is recorded for each cycle. The capacity retention is calculated as the percentage of the initial discharge capacity remaining after a certain number of cycles.
Visualizing the Workflow
The following diagram illustrates the general workflow for evaluating and comparing the performance of different electrolyte systems in high-voltage lithium metal batteries.
Caption: Experimental workflow for electrolyte evaluation.
Conclusion
The choice between this compound, LiFSI, and LiTFSI for high-voltage lithium metal batteries involves a trade-off between ionic conductivity, electrochemical stability, and the nature of the resulting electrolyte (solid vs. liquid). This compound offers the unique advantage of forming a single-ion conducting polymer electrolyte, which can fundamentally address issues related to anion mobility. LiFSI provides high ionic conductivity and facilitates the formation of a highly stable SEI on the lithium anode. LiTFSI, while having lower conductivity, offers excellent thermal and chemical stability.
Further research focusing on direct comparative studies under identical conditions is necessary to definitively establish the superiority of one salt over the others for specific high-voltage applications. Additionally, the development of novel solvents and additives to mitigate the drawbacks of each salt, such as the aluminum corrosion associated with LiFSI and LiTFSI, will be crucial for the commercialization of high-energy-density lithium metal batteries.
A Comparative Study of P(STFSILi) and P(MTFSILi) Based Single-Ion Conducting Polymer Electrolytes
In the pursuit of safer and more efficient energy storage solutions, single-ion conducting polymer electrolytes (SIPEs) have emerged as a promising alternative to traditional liquid electrolytes in lithium-ion batteries. By covalently attaching the anion to the polymer backbone, SIPEs offer the potential for high lithium-ion transference numbers (tLi+), which can mitigate the formation of dendrites and improve battery performance. This guide provides a comparative analysis of two prominent SIPEs: those based on poly(lithium (4-styrenesulfonyl)(trifluoromethanesulfonyl)imide)) (P(STFSILi)) and poly(lithium (methacryloyl)(trifluoromethanesulfonyl)imide)) (P(MTFSILi)). This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in the field of battery technology and drug development.
Molecular Structures
The fundamental difference between P(STFSILi) and P(this compound) lies in the polymerizable group attached to the sulfonyl imide anion. P(STFSILi) is based on a styrene monomer, while P(this compound) is based on a methacrylate monomer. This variation in the polymer backbone influences the resulting electrolyte's properties.
Figure 1. Chemical structures of STFSILi and this compound monomers.
Performance Characteristics: A Tabulated Comparison
The performance of P(STFSILi) and P(this compound) based electrolytes has been evaluated across several key metrics. The following tables summarize the reported quantitative data for easy comparison.
| Parameter | P(STFSILi)-based Electrolytes | P(this compound)-based Electrolytes | Reference |
| Ionic Conductivity (S/cm) | 1.3 × 10⁻⁵ at 60°C (in PEO triblock copolymer) | > 3 × 10⁻³ at 60°C (in PEO matrix) | [1][2][3] |
| 7.52 × 10⁻⁵ at room temperature | ~1 × 10⁻² at 150°C (in polymer blend) | [2][4] | |
| 0.84 × 10⁻³ at room temperature (gel electrolyte) | - | [5] | |
| Lithium-Ion Transference Number (tLi+) | > 0.85 | 0.9 | [1][2][3] |
| 0.93 | 0.33 (in a catholyte formulation) | [2][5] | |
| Electrochemical Stability Window (V vs. Li/Li⁺) | Up to 5 V | Up to 4.7 V | [1][2][3] |
| Up to 5.2 V | > 4.0 V | [2][5] | |
| Thermal Stability | Decomposition onset at ~285°C | - | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and replication of results. Below are generalized protocols for the synthesis and characterization of these polymer electrolytes.
Synthesis of Single-Ion Conducting Polymers
The synthesis of P(STFSILi) and P(this compound) is typically achieved through controlled radical polymerization techniques.
Figure 2. Generalized workflow for the synthesis of P(STFSILi) and P(this compound).
1. Monomer and Reagent Preparation:
-
The STFSILi or this compound monomer is purified and dried under vacuum to remove any impurities and moisture.
-
The initiator, such as azobisisobutyronitrile (AIBN), and other reagents are purified as required.
-
Anhydrous solvents are used to prevent side reactions.
2. Polymerization:
-
The monomer, initiator, and solvent are charged into a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
The polymerization is carried out at a specific temperature for a predetermined time to achieve the desired molecular weight and polymer architecture. For block copolymers, sequential monomer addition is employed.
3. Purification and Isolation:
-
The resulting polymer is precipitated in a non-solvent to remove unreacted monomers and other impurities.
-
The polymer is then collected by filtration and dried under vacuum at an elevated temperature.
Electrolyte Membrane Fabrication and Characterization
Once the polymer is synthesized, it is fabricated into a membrane and its electrochemical properties are characterized.
Figure 3. Experimental workflow for electrolyte characterization.
1. Membrane Fabrication:
-
The synthesized polymer is dissolved in a suitable solvent to form a homogeneous solution.
-
The solution is then cast onto a flat surface and the solvent is slowly evaporated to form a free-standing membrane. Alternatively, the polymer can be hot-pressed into a thin film.
2. Ionic Conductivity:
-
The ionic conductivity is measured using electrochemical impedance spectroscopy (EIS). The polymer electrolyte is sandwiched between two blocking electrodes (e.g., stainless steel), and the impedance is measured over a range of frequencies.
3. Lithium-Ion Transference Number (tLi+):
-
The tLi+ is determined using a combination of AC impedance and DC polarization measurements on a symmetric Li/polymer electrolyte/Li cell, often referred to as the Bruce-Vincent method.
4. Electrochemical Stability Window (ESW):
-
The ESW is evaluated by linear sweep voltammetry (LSV) using a Li/polymer electrolyte/stainless steel cell. The voltage is swept from the open-circuit voltage to a higher potential, and the onset of oxidative decomposition is determined.
5. Battery Performance:
-
To assess the practical applicability, the polymer electrolyte is incorporated into a full battery cell (e.g., Li/polymer electrolyte/LiFePO₄). The cell is then subjected to galvanostatic cycling to evaluate its capacity, rate capability, and long-term stability.
Discussion and Conclusion
Both P(STFSILi) and P(this compound) have demonstrated their potential as single-ion conducting polymer electrolytes. From the available data, P(this compound)-based electrolytes, particularly when incorporated into a PEO matrix or a polymer blend, appear to exhibit significantly higher ionic conductivity compared to the reported P(STFSILi)-based systems.[2] However, P(STFSILi) has shown a slightly wider electrochemical stability window in some studies, reaching up to 5.2 V.[5] The lithium-ion transference numbers for both systems are high, generally above 0.85, which is a key advantage of SIPEs.[1][3]
References
A Comparative Guide to the Discharge Capacity of Cells with MTFSILi-Based Catholytes
For researchers and scientists in the field of advanced battery technologies, the pursuit of electrolytes that can deliver high performance and stability is paramount. This guide provides a comparative analysis of the discharge capacity of lithium-ion cells featuring catholytes based on the monomer lithium (trifluoromethane)sulfonimide (MTFSILi) against a common alternative, the Poly(ethylene oxide) (PEO)-based solid polymer electrolyte. This comparison is supported by experimental data from peer-reviewed studies to offer an objective overview for professionals in drug development and materials science, where advanced energy storage solutions are critical.
Performance Comparison of Catholyte Systems
The discharge capacity is a critical metric for evaluating the performance of a battery, indicating the total amount of charge a battery can deliver from a full state. Below is a summary of the discharge capacities of cells utilizing an this compound-based gel polymer catholyte and a representative PEO-based solid polymer electrolyte.
| Catholyte System | Cell Configuration | Initial Discharge Capacity (mAh g⁻¹) | Cycle Life | Reference |
| This compound-based Gel Polymer Catholyte | Li / LiCoO₂ | 181.1 | 74% capacity retention after 700 cycles | [1] |
| PEO-based Solid Polymer Electrolyte | Li / LiFePO₄ | ~124 | Good cycling stability | [2] |
Note: The performance of battery cells is highly dependent on the specific cell chemistry, electrode materials, and testing conditions. The data presented here is for comparative purposes and is drawn from different studies.
Detailed Experimental Protocols
To ensure a comprehensive understanding of the data presented, the following sections detail the experimental methodologies for the preparation of the catholytes and the subsequent electrochemical testing.
Preparation of this compound-based Gel Polymer Catholyte
This protocol describes the in-situ thermal curing method for preparing a cross-linked gel polymer electrolyte directly within the battery cell.
Materials:
-
Cross-linking agent: Pentaerythritol tetraacrylate (PETTA)
-
Single lithium-ion conducting monomer: Lithium (trifluoromethane)sulfonimide (this compound)
-
Liquid electrolyte
-
Thermal initiator: tert-Butyl peroxybenzoate (t-BPP)
Procedure:
-
The catholyte precursor is prepared by mixing the cross-linking agent (PETTA, 1.0 ~ 4.0 wt.%), the single lithium-ion conducting monomer (this compound, 0.1 ~ 0.2 mol), the liquid electrolyte (96 ~ 99 wt.%), and a thermal initiator (t-BPP, 1.0 wt.% of monomers).[1]
-
The precursor solution is then injected into a pre-assembled Li/LiCoO₂ coin cell.
-
The cell is maintained at 70°C for 1.5 hours to facilitate the cross-linking reaction, resulting in the formation of the gel polymer catholyte in-situ.[1]
Preparation of PEO-based Solid Polymer Electrolyte
This protocol outlines a common solvent-casting method for the preparation of a PEO-based solid polymer electrolyte.
Materials:
-
Poly(ethylene oxide) (PEO)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Acetonitrile (ACN) as the solvent
Procedure:
-
PEO and LiTFSI are dissolved in acetonitrile.
-
The resulting solution is cast onto a suitable substrate.
-
The solvent is evaporated to form a free-standing solid polymer electrolyte membrane.
Electrode Preparation and Cell Assembly
This section details the standard procedures for preparing the electrodes and assembling the coin cells for testing.
Cathode (LiCoO₂):
-
A slurry is prepared by mixing the active material (e.g., LiCoO₂), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP).[3]
-
The slurry is then coated onto an aluminum current collector and dried to form the cathode.
Anode (Lithium Metal):
-
A lithium metal foil is used as the anode.
Coin Cell (CR2032) Assembly:
-
The cell components are transferred to an argon-filled glovebox.[3]
-
A few drops of electrolyte are placed in the cell cup, followed by the working electrode (cathode).[3]
-
More electrolyte is added, and then a separator is placed on top.[3]
-
The lithium metal counter electrode is then placed on the separator.[3]
-
Spacers and a spring are added before the cell is sealed.[3]
Electrochemical Measurements: Galvanostatic Cycling
Galvanostatic charge-discharge cycling is a standard technique to evaluate the discharge capacity and cycle life of a battery.
Procedure:
-
Formation Cycle: The assembled cell undergoes an initial charge and discharge cycle at a low C-rate (e.g., 0.1C) to stabilize the electrode-electrolyte interface.[1]
-
Cycling: The cell is then cycled at a defined C-rate (e.g., charging at 0.2C and discharging at 0.5C) between specified voltage limits (e.g., 3.0 V and 4.5 V for Li/LiCoO₂).[1]
-
Data Acquisition: The voltage profile and the discharge capacity are recorded for each cycle using a battery tester.
Visualizing the Experimental Workflow
To provide a clear visual representation of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.
Caption: Experimental workflow for catholyte preparation, cell assembly, and electrochemical testing.
Caption: Logical flow of a single galvanostatic charge-discharge cycle with capacity measurement.
References
Mitigating Dendrite Growth in Lithium Batteries: A Comparative Analysis of MTFSILi-Based Polymer Electrolytes
The pervasive challenge of lithium dendrite formation, a primary cause of battery failure and safety concerns in high-energy-density lithium metal batteries, has spurred intensive research into innovative electrolyte solutions. Among the most promising of these are single-ion conducting polymer electrolytes derived from monomers such as lithium sulfonyl(trifluoromethane sulfonyl)imide methacrylate (MTFSILi). By immobilizing the anion within the polymer structure, these electrolytes facilitate a high lithium-ion transference number, approaching unity, which is critical for uniform lithium deposition and the suppression of dendrite growth. This guide provides a comparative assessment of this compound-based electrolytes against conventional liquid electrolytes and other dendrite mitigation strategies, supported by experimental data and detailed methodologies.
The this compound Advantage: Taming Dendrite Formation at its Roots
Lithium dendrites are needle-like structures that can grow on the lithium metal anode during battery charging. These dendrites can penetrate the separator, leading to short circuits, thermal runaway, and catastrophic battery failure. Conventional liquid electrolytes, with their mobile anions and cations, contribute to the formation of an unstable solid electrolyte interphase (SEI) and uneven lithium-ion flux, which are precursors to dendrite nucleation and growth.
Single-ion conducting polymer electrolytes (SIPEs) based on this compound offer a fundamental solution to this problem. By covalently bonding the anionic group to the polymer backbone, only the lithium cations are mobile.[1] This unique characteristic leads to a high lithium-ion transference number (tLi+), which minimizes concentration gradients at the electrode-electrolyte interface, thereby promoting a more homogeneous deposition of lithium and significantly inhibiting dendrite formation.[2][3]
Performance Comparison: this compound vs. Alternative Strategies
The efficacy of this compound-based electrolytes in suppressing dendrite growth is best understood through a comparative analysis with other common strategies.
| Electrolyte/Additive | Primary Dendrite Suppression Mechanism | Ionic Conductivity (S/cm at Room Temp.) | Li-ion Transference Number (tLi+) | Cycling Stability (Representative) | Key Advantages | Key Disadvantages |
| This compound-based SPE/GPE | Anion immobilization, high tLi+ | 10⁻⁵ - 10⁻⁴ (SPE), 10⁻⁴ - 10⁻³ (GPE) | > 0.8 | >700 cycles with high capacity retention[3] | Fundamentally suppresses dendrite growth, enhances safety (solid-state). | Lower ionic conductivity than liquid electrolytes, requires elevated temperatures for optimal performance in some cases. |
| LiFSI in Liquid Electrolyte | Forms a stable, LiF-rich SEI | ~10⁻² | ~0.3 - 0.5 | Improved cycling over LiPF₆, but dendrite growth can still occur. | High ionic conductivity, good low-temperature performance. | Potential for aluminum current collector corrosion. |
| LiTFSI in Liquid Electrolyte | Forms a stable SEI | ~10⁻² | ~0.2 - 0.4 | Generally good cycling stability. | High thermal and chemical stability. | Can be more expensive than other salts, potential for aluminum corrosion. |
| FEC Additive in Liquid Electrolyte | Forms a robust, fluorine-rich SEI | ~10⁻² | ~0.3 - 0.5 | Significantly improves cycle life in many systems. | Effective at low concentrations, improves SEI stability. | Consumed during cycling, can increase impedance over time. |
Experimental Protocols
Synthesis of this compound Monomer
A detailed, step-by-step synthesis protocol for the this compound monomer is a critical prerequisite for the fabrication of single-ion conducting polymer electrolytes. While specific synthesis routes can vary, a general approach involves the reaction of a methacrylate precursor containing a hydroxyl group with a sulfonylimide compound, followed by lithiation.
Fabrication of this compound-based Solid Polymer Electrolyte (SPE) Membrane
-
Polymerization: The this compound monomer is typically copolymerized with a flexible polymer matrix, such as poly(ethylene oxide) (PEO) or poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), to enhance the mechanical properties and ionic conductivity of the resulting electrolyte. This is often achieved through free radical polymerization initiated by a thermal or UV initiator.
-
Solvent Casting: The polymerized material is dissolved in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)).
-
Film Casting: The polymer solution is cast onto a flat substrate (e.g., a glass plate or PTFE dish) using a doctor blade to achieve a uniform thickness.
-
Drying: The cast film is dried in a vacuum oven at elevated temperatures to remove the solvent completely, resulting in a free-standing solid polymer electrolyte membrane.
Electrochemical Characterization
-
Ionic Conductivity: Measured using electrochemical impedance spectroscopy (EIS) on a symmetric cell (e.g., stainless steel blocking electrodes with the polymer electrolyte sandwiched in between).
-
Lithium-Ion Transference Number (tLi+): Determined using a combination of AC impedance and DC polarization techniques on a symmetric Li/SPE/Li cell.
-
Electrochemical Stability Window: Evaluated by linear sweep voltammetry (LSV) using a Li/SPE/stainless steel cell.
-
Cycling Performance: Assessed by assembling coin cells with a lithium metal anode, the this compound-based SPE, and a suitable cathode (e.g., LiFePO₄ or NMC). The cells are cycled at various current densities, and the coulombic efficiency and capacity retention are monitored over numerous cycles.
-
Dendrite Morphology: Characterized post-mortem by disassembling the cycled cells in an argon-filled glovebox and examining the lithium metal anode surface using scanning electron microscopy (SEM).
Visualizing the Mechanism and Workflow
To better illustrate the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of dendrite suppression by this compound-based SPEs.
Caption: Experimental workflow for this compound-based SPEs.
Conclusion
The utilization of this compound as a monomer for single-ion conducting polymer electrolytes represents a significant advancement in the quest for safer, high-performance lithium metal batteries. By fundamentally altering the mechanism of ion transport to favor uniform lithium deposition, this compound-based electrolytes effectively suppress the growth of detrimental lithium dendrites. While challenges related to ionic conductivity at ambient temperatures remain, ongoing research into novel polymer architectures and composite electrolytes continues to enhance their performance. For researchers and professionals in battery development, this compound and the broader class of single-ion conductors offer a compelling pathway toward next-generation energy storage technologies.
References
Safety Operating Guide
Navigating the Safe Disposal of MTFSILi: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like MTFSILi (Lithium bis(trifluoromethanesulfonyl)imide, also known as LiTFSI) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound is a salt commonly used in battery research and other electrochemical applications. It is classified as toxic if swallowed or in contact with skin, can cause severe skin burns and eye damage, and may lead to organ damage through prolonged or repeated exposure.[1][2] Furthermore, it is harmful to aquatic life with long-lasting effects.[1][3] Adherence to strict disposal protocols is therefore mandatory.
Immediate Safety and Handling Procedures for this compound Waste
Before beginning any process that will generate this compound waste, it is crucial to have a designated waste container and a clear understanding of the disposal pathway.
Step 1: Personal Protective Equipment (PPE)
Always handle this compound and its waste products with appropriate PPE to prevent personal exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and properly removed to avoid skin contact.[3]
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[3] For tasks with a higher risk of splashing, a full-face shield is recommended.[4]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin exposure.[2][4]
-
Respiratory Protection: In environments without adequate ventilation or where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][5]
Step 2: Waste Collection and Containment
Proper containment of this compound waste is essential to prevent environmental release and accidental exposure.
-
Designated Waste Container: Use a clearly labeled, sealable container for all this compound waste. The container should be made of a material compatible with the chemical.
-
Solid Waste: For solid this compound waste, such as contaminated wipes or PPE, carefully place them in the designated waste container. Avoid generating dust during this process.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container. Do not mix with incompatible waste streams.
-
Spill Management:
-
Minor Spills: In the event of a small spill, use dry cleanup procedures. Sweep up the solid material, avoiding dust creation, and place it in a labeled container for disposal.[4]
-
Major Spills: For larger spills, evacuate the area and alert your institution's emergency responders.[4] Wear full-body protective clothing and a breathing apparatus.[4] Prevent the spill from entering drains or waterways.[4]
-
Step 3: Consultation and Professional Disposal
The disposal of this compound must be carried out in accordance with local, state, and national regulations.[6]
-
Contact Environmental Health and Safety (EHS): Before generating this compound waste, consult with your institution's EHS department. They will provide specific guidance on the proper disposal procedures and licensed waste management services.
-
Professional Waste Disposal: this compound waste should be disposed of through a licensed and certified hazardous waste disposal company. These companies have the expertise and equipment to handle and treat chemical waste safely.[1]
-
Neutralization and Treatment: While some safety data sheets mention treatment methods like mixing with water and neutralization, these procedures should only be carried out by trained professionals at a licensed facility.[4] Do not attempt to neutralize this compound waste in the laboratory without a validated protocol and approval from your EHS department.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative information regarding the safe handling of this compound.
| Parameter | Specification | Source |
| Chemical Formula | C2F6LiNO4S2 | [6] |
| Appearance | White solid/powder | [6] |
| Hazards | Toxic (oral, dermal), Skin Corrosion, Eye Damage, Organ Damage, Aquatic Hazard | [1][2][3] |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses/goggles, lab coat, respirator (if needed) | [2][3][4][5] |
| Spill Response | Use dry cleanup methods, avoid dust, prevent entry into drains | [4] |
| Disposal | In accordance with local, state, and national legislation; use a licensed waste disposal service | [3][6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
- 1. youtube.com [youtube.com]
- 2. epa.gov [epa.gov]
- 3. krossing-group.de [krossing-group.de]
- 4. Electronic Structure and Binding Characteristics of Ionic Liquid Ions on Li-Metal Surfaces Through a DFT Approach [mdpi.com]
- 5. RU2314862C1 - Method of neutralization of the fluorine-containing gases - Google Patents [patents.google.com]
- 6. PFAS Regulations Are Shifting—Is Your Lab's Ready? - Rocky Mountain Reagents [rmreagents.com]
Essential Safety and Handling Guide for Lithium bis(trifluoromethanesulfonyl)imide (MTFSILi)
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Lithium bis(trifluoromethanesulfonyl)imide (MTFSILi), also known as LiTFSI. Adherence to these procedures is vital for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It can cause severe skin burns and eye damage, is toxic if swallowed or in contact with skin, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | PPE Recommendation | Justification |
| Respiratory | NIOSH-approved particulate respirator (e.g., N95) or a higher-level powered air-purifying respirator (PAPR) in high-dust environments.[3] | Prevents inhalation of harmful dust particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber). | Protects against skin corrosion and dermal toxicity.[1][2] |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash protection.[2] | Prevents severe eye irritation and damage.[1] |
| Body | Protective clothing, such as a lab coat. | Minimizes skin contact with the chemical.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
For procedures that may generate dust, use a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Keep containers tightly closed when not in use.[1]
2. Handling the Compound:
-
Avoid the formation of dust.[1]
-
Do not breathe in dust, fumes, gas, mist, or vapors.[1]
-
Avoid contact with skin and eyes.[2]
-
Use non-sparking tools and take precautionary measures against static discharge.
3. In Case of Exposure (First Aid):
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Avoid release to the environment.[2]
-
Do not dispose of down the drain unless specifically permitted by local regulations.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal and emergency response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
